5-fluoro-dCTP sodium
Description
Properties
IUPAC Name |
trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIPTAOOMJEGQO-MILVPLDLSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na3O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-51-7 | |
| Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-fluoro-dCTP Sodium Salt: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) sodium salt. This fluorinated pyrimidine (B1678525) analog of dCTP is a valuable tool in molecular biology and a precursor to potent antimetabolites used in cancer therapy. This document details its chemical characteristics, metabolic pathways, mechanism of action, and provides experimental protocols for its application in research.
Chemical Properties and Structure
5-fluoro-dCTP sodium salt is a synthetic nucleotide analog where the hydrogen atom at the 5th position of the cytosine base is replaced by a fluorine atom. This substitution imparts unique chemical and biological properties to the molecule.
General Properties
The fundamental chemical properties of this compound salt are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 5-fluoro-2'-deoxycytidine-5'-triphosphate sodium salt | [1][2] |
| Synonyms | This compound, FdCTP sodium | [1][3] |
| CAS Number | 79671-09-3 | [4] |
| Molecular Formula | C₉H₁₃FN₃Na₂O₁₃P₃ | [1][2] |
| Molecular Weight | 529.11 g/mol | [1][2] |
| Appearance | White to off-white powder or solution | [4] |
| Purity | Typically ≥95% by HPLC | [5] |
Structural Information
The chemical structure of 5-fluoro-dCTP consists of a 5-fluorocytosine (B48100) base linked to a 2'-deoxyribose sugar, which is in turn esterified with a triphosphate group at the 5' position.
Structure of 5-fluoro-2'-deoxycytidine-5'-triphosphate
Spectroscopic Data
-
1H NMR: The spectrum would show characteristic peaks for the protons of the deoxyribose sugar and the cytosine base.
-
19F NMR: A single resonance corresponding to the fluorine atom at the C5 position of the cytosine ring would be observed.[6][7][8] The chemical shift of this peak is sensitive to the local electronic environment.[6][7][8]
-
31P NMR: The spectrum would display signals corresponding to the three phosphorus atoms of the triphosphate chain (α, β, and γ), with characteristic chemical shifts and coupling patterns.[9][10][11]
-
Mass Spectrometry: The mass spectrum would confirm the molecular weight of the compound.[12] High-resolution mass spectrometry can be used to confirm the elemental composition.
Stability and Storage
This compound salt is typically supplied as a solution or a lyophilized powder. For long-term storage, it is recommended to store the compound at -20°C.[4] The stability of the solution is pH-dependent, with degradation being more rapid in acidic conditions.[1]
Biological Activity and Signaling Pathways
The biological effects of 5-fluoro-dCTP are primarily mediated through its intracellular metabolism and the subsequent actions of its metabolites. The parent nucleoside, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), is a prodrug that requires intracellular activation.[13]
Metabolic Activation of 5-fluoro-2'-deoxycytidine
Once inside the cell, FdCyd is metabolized to the potent thymidylate synthase inhibitor, 5-fluoro-2'-deoxyuridylate (FdUMP), through two primary pathways.[14][15][16]
Mechanism of Action and Downstream Signaling
The primary mechanism of action of the metabolites of FdCyd is the inhibition of thymidylate synthase by FdUMP.[14][15][16] This leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA synthesis and repair. The resulting nucleotide pool imbalance can trigger a DNA damage response.[17][18] Additionally, FdCyd has been shown to be an inhibitor of DNA methylation.[19][20][21]
Experimental Protocols
5-fluoro-dCTP can be used as a substrate for various DNA polymerases and is a valuable tool for introducing fluorine modifications into DNA for structural and functional studies.
Polymerase Chain Reaction (PCR) with 5-fluoro-dCTP
This protocol provides a general guideline for incorporating 5-fluoro-dCTP into a PCR product. Optimization may be required depending on the template, primers, and polymerase used.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq, Pfu, or a blend)
-
10X PCR buffer
-
dNTP mix (dATP, dGTP, dTTP)
-
5-fluoro-dCTP solution
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. The final concentration of each component should be optimized, but a good starting point is:
Component Final Concentration 10X PCR Buffer 1X dATP, dGTP, dTTP 200 µM each 5-fluoro-dCTP 50-200 µM Forward Primer 0.1-0.5 µM Reverse Primer 0.1-0.5 µM DNA Template 1-100 ng DNA Polymerase 1-2.5 units | Nuclease-free water | to final volume (e.g., 50 µL) |
Note: The ratio of 5-fluoro-dCTP to dCTP can be varied to achieve the desired level of incorporation. A complete substitution of dCTP with 5-fluoro-dCTP may be possible with some polymerases but can also lead to reduced PCR efficiency.[22]
-
Thermal Cycling: The following is a general thermal cycling protocol. Annealing temperature and extension time should be optimized for the specific primers and amplicon length.
Step Temperature Time Cycles Initial Denaturation 95°C 2-5 min 1 Denaturation 95°C 30 sec 25-35 Annealing 55-65°C 30 sec Extension 72°C 1 min/kb Final Extension 72°C 5-10 min 1 | Hold | 4°C | ∞ | |
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the size and yield of the amplicon.
Primer Extension Assay
This assay can be used to study the incorporation of 5-fluoro-dCTP by a specific DNA polymerase.[23][24][25][26][27]
Materials:
-
Single-stranded DNA template
-
5'-radiolabeled or fluorescently labeled primer
-
DNA polymerase
-
10X reaction buffer for the polymerase
-
dNTP mix (dATP, dGTP, dTTP)
-
5-fluoro-dCTP solution
-
Stop solution (e.g., formamide (B127407) with EDTA)
-
Nuclease-free water
Procedure:
-
Annealing: Anneal the labeled primer to the DNA template by mixing them in the reaction buffer, heating to 95°C for 2 minutes, and then slowly cooling to room temperature.
-
Extension Reaction: To the annealed primer-template, add the DNA polymerase, the dNTP mix, and 5-fluoro-dCTP. The concentration of 5-fluoro-dCTP should be varied to determine the optimal conditions for incorporation.
-
Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase for a specific time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis: Denature the samples by heating and analyze the products on a denaturing polyacrylamide gel. The size of the extended products will indicate the extent of incorporation of 5-fluoro-dCTP.
Sanger Sequencing
5-fluoro-dCTP can potentially be used in Sanger sequencing to introduce a specific modification for further analysis, although it is not a standard reagent. The protocol would be similar to a standard Sanger sequencing protocol, with the partial substitution of dCTP with 5-fluoro-dCTP in the sequencing reaction mix.[4][28][29][30] The effect on the migration of the DNA fragments in the capillary electrophoresis would need to be evaluated.
Conclusion
This compound salt is a versatile molecule with significant applications in both basic research and as a precursor to therapeutic agents. Its ability to be incorporated into DNA allows for the site-specific introduction of a fluorine label, which can be used as a probe for structural and functional studies using techniques like 19F NMR. Furthermore, the metabolic pathways of its nucleoside precursor, 5-fluoro-2'-deoxycytidine, leading to the inhibition of thymidylate synthase and DNA methyltransferases, underscore its importance in the development of anticancer drugs. The experimental protocols provided in this guide offer a starting point for researchers to utilize 5-fluoro-dCTP in their own studies. As with any modified nucleotide, empirical optimization of reaction conditions is crucial for achieving desired outcomes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 5-fluoro-dCTP (sodium) | C9H13FN3Na2O13P3 | CID 168510435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. 5-Fluoro-dUTP, Cytostatic Nucleotides - Jena Bioscience [jenabioscience.com]
- 6. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. 19F NMR of 5-fluorouracil-substituted transfer RNA transcribed in vitro: resonance assignment of fluorouracil-guanine base pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Dynamic light scattering and 31P NMR study of the self-assembly of deoxyguanosine 5'-monophosphate: the effect of added salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound|BLD Pharm [bldpharm.com]
- 13. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 20. The mechanism of inhibition of DNA (cytosine-5-)-methyltransferases by 5-azacytosine is likely to involve methyl transfer to the inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. PCR with 5-methyl-dCTP replacing dCTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 25. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 26. Fluorescence Based Primer Extension Technique to Determine Transcriptional Starting Points and Cleavage Sites of RNases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Primer extension analysis of RNA 5' ends [gene.mie-u.ac.jp]
- 28. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 29. Sanger Sequencing Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. Sanger Sequencing Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
An In-Depth Technical Guide on the Mechanism of Action of 5-Fluoro-dCTP in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP) is a fluorinated pyrimidine (B1678525) analog of the natural deoxynucleotide, 2'-deoxycytidine (B1670253) 5'-triphosphate (dCTP). Its structural similarity allows it to act as a substrate for DNA polymerases, leading to its incorporation into newly synthesized DNA strands. This incorporation, however, disrupts normal DNA synthesis and cellular processes, making 5-fluoro-dCTP and its precursors valuable tools in cancer research and potential therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of 5-fluoro-dCTP, focusing on its metabolic activation, incorporation into DNA, impact on DNA stability and replication, and the cellular responses it elicits.
Metabolic Activation of 5-Fluoro-dCTP Precursors
5-fluoro-dCTP is not typically administered directly to cells. Instead, its nucleoside precursor, 5-fluoro-2'-deoxycytidine (FdCyd), is used. FdCyd is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[1][2] The cellular uptake of FdCyd is mediated by nucleoside transporters present on the cell membrane.[3][4][5] Once inside the cell, FdCyd is converted to 5-fluoro-dCTP through a series of enzymatic reactions.
There are two primary pathways for the metabolic activation of FdCyd:
-
Pathway 1: Deoxycytidine Kinase Pathway
-
Initial Phosphorylation: Deoxycytidine kinase (dCK) phosphorylates FdCyd to 5-fluoro-2'-deoxycytidine 5'-monophosphate (5-fluoro-dCMP).[6][7][8]
-
Subsequent Phosphorylations: Nucleoside monophosphate and diphosphate (B83284) kinases further phosphorylate 5-fluoro-dCMP to 5-fluoro-2'-deoxycytidine 5'-diphosphate (5-fluoro-dCDP) and finally to the active triphosphate form, 5-fluoro-dCTP.
-
-
Pathway 2: Deamination Pathway
-
Deamination: Cytidine (B196190) deaminase can convert FdCyd to 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd).
-
Phosphorylation: Thymidine kinase then phosphorylates FdUrd to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), a potent inhibitor of thymidylate synthase.[6] FdUMP can be further phosphorylated to FdUTP, which can also be incorporated into DNA.
-
The relative contribution of each pathway can vary depending on the cell type and the levels of the respective enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters | eLife [elifesciences.org]
- 4. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Uptake of Decitabine by Equilibrative Nucleoside Transporters in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of phosphorylation of deoxycytidine and 2',2'-difluorodeoxycytidine (gemcitabine); effects of cytidine 5'-triphosphate and uridine 5'-triphosphate in relation to chemosensitivity for 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Chemotherapy: The Discovery and Historical Development of Fluorinated Nucleotides
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into nucleoside scaffolds marked a pivotal moment in medicinal chemistry and cancer biology. This strategic chemical modification has led to the development of some of the most important and enduring chemotherapeutic and antiviral agents. This in-depth guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of fluorinated nucleotides, with a focus on the foundational molecule, 5-fluorouracil (B62378) (5-FU), and its successors.
The Genesis of an Idea: The Rational Design of 5-Fluorouracil
The story of fluorinated nucleotides begins with the pioneering work of Dr. Charles Heidelberger. In the mid-20th century, a key observation was made that liver tumors utilized the nucleobase uracil (B121893) more rapidly than normal liver cells.[1][2] This finding suggested that the metabolic pathway of uracil could be a potential target for cancer therapy.[2] Heidelberger, who had previous experience with the inhibitory effects of fluorine in fluoroacetic acid, hypothesized that introducing a fluorine atom into the uracil molecule could create a potent antimetabolite.[1]
In 1957, this hypothesis was brought to fruition when Heidelberger, in collaboration with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, successfully synthesized 5-fluorouracil.[1][3] The rationale was that the fluorine atom at the 5-position of the uracil ring would block the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[1][2] Preclinical studies in mice demonstrated that 5-FU markedly inhibited tumor growth, and the first clinical findings of its activity in human cancers were reported in 1958.[1] Patented in 1956, 5-fluorouracil entered medical use in 1962 and remains a cornerstone of cancer chemotherapy.[1]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
5-Fluorouracil exerts its cytotoxic effects through several mechanisms, primarily as an inhibitor of thymidylate synthase (TS).[1][2] However, its metabolites also interfere with RNA and DNA function.[2][4]
Anabolic Activation of 5-Fluorouracil
5-FU is a prodrug that must be converted into its active metabolites within the cell.[5] The metabolic activation of 5-FU proceeds through multiple pathways, leading to the formation of three key active molecules: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[2][6]
The primary activation pathway involves the conversion of 5-FU to fluorouridine monophosphate (FUMP), either directly by orotate (B1227488) phosphoribosyltransferase (OPRT) or indirectly via fluorouridine (FUR) through the actions of uridine (B1682114) phosphorylase and uridine kinase.[2][5] FUMP is then further phosphorylated to fluorouridine diphosphate (B83284) (FUDP), which can be converted to the active RNA-interfering metabolite, fluorouridine triphosphate (FUTP).[6] Alternatively, FUDP can be reduced by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then phosphorylated to fluorodeoxyuridine triphosphate (FdUTP) or dephosphorylated to fluorodeoxyuridine monophosphate (FdUMP).[2]
Another activation route involves the conversion of 5-FU to fluorodeoxyuridine (FUDR) by thymidine (B127349) phosphorylase, which is subsequently phosphorylated by thymidine kinase to FdUMP.[5]
The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which converts it to the inactive dihydrofluorouracil (DHFU).[4][6] Up to 80% of an administered dose of 5-FU is catabolized by DPD in the liver.[4]
Inhibition of Thymidylate Synthase
The primary mechanism of 5-FU's anticancer activity is the inhibition of thymidylate synthase by its metabolite, FdUMP.[2][7] TS catalyzes the conversion of dUMP to dTMP, a reaction that provides the sole de novo source of thymidylate required for DNA synthesis and repair.[8] FdUMP binds to the nucleotide-binding site of TS and forms a stable ternary complex with the enzyme and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF).[8][9] This complex blocks the normal substrate, dUMP, from accessing the active site, thereby inhibiting dTMP synthesis.[8][9] The resulting depletion of dTMP leads to a "thymineless death" in rapidly dividing cancer cells.[1]
References
- 1. Fluorouracil - Wikipedia [en.wikipedia.org]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. [Development of fluoropyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sofosbuvir - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Stability and Storage of 5-fluoro-dCTP Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) sodium salt, a critical reagent in various molecular biology applications, including DNA sequencing, PCR, and the development of therapeutic oligonucleotides. Understanding the stability profile of 5-fluoro-dCTP is paramount for ensuring experimental reproducibility and the successful outcome of research and development endeavors.
Core Concepts of 5-fluoro-dCTP Stability
5-fluoro-dCTP, as a deoxynucleoside triphosphate (dNTP) analog, is susceptible to degradation, primarily through the hydrolysis of its triphosphate chain. This process can be influenced by several factors, including temperature, pH, and the presence of contaminants such as nucleases. The stability of both lyophilized powder and solutions is a key consideration for its effective use.
Recommended Storage Conditions
To maintain the integrity and performance of 5-fluoro-dCTP sodium salt, specific storage conditions are recommended. These are summarized in the table below.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a desiccated environment to prevent moisture absorption. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is tightly sealed. | |
| Stock Solution (in water or buffer) | -80°C or -20°C | At least 1 year | Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. |
| 4°C | Up to 15 days | For immediate or very short-term use only. Monitor for any signs of degradation or contamination. | |
| Room Temperature | Less than 24 hours | Exposure to room temperature should be minimized. Solutions are prone to degradation at ambient temperatures. |
Note: The provided durations are general recommendations. For critical applications, it is always best to refer to the manufacturer's certificate of analysis for lot-specific stability data.
Factors Influencing 5-fluoro-dCTP Stability
Temperature
Temperature is a critical factor in the stability of 5-fluoro-dCTP. As with other dNTPs, elevated temperatures accelerate the rate of hydrolysis of the triphosphate chain. Long-term storage at -20°C or below is the most effective way to preserve the integrity of the molecule. While some fluorinated dNTPs can tolerate short-term exposure to ambient temperatures during shipping, prolonged exposure should be avoided.
pH
The pH of the storage solution significantly impacts the stability of dNTPs. An acidic environment can catalyze the hydrolysis of the glycosidic bond and the triphosphate chain. Conversely, highly alkaline conditions can also promote degradation. For optimal stability in solution, a slightly alkaline pH range of 7.5 to 8.2 is recommended.[1] This is typically achieved by dissolving the compound in a buffered solution, such as Tris-HCl.
Freeze-Thaw Cycles
Repeatedly freezing and thawing dNTP solutions can lead to degradation. This is why it is strongly advised to aliquot stock solutions into smaller volumes that are sufficient for a limited number of experiments. This practice minimizes the number of freeze-thaw cycles the bulk of the material is subjected to.
Degradation Pathway
The primary degradation pathway for 5-fluoro-dCTP is the hydrolysis of the triphosphate chain, leading to the formation of 5-fluoro-dCDP (diphosphate), 5-fluoro-dCMP (monophosphate), and ultimately 5-fluoro-2'-deoxycytidine. This loss of phosphate (B84403) groups renders the molecule inactive as a substrate for DNA polymerases.
Experimental Protocols for Stability Assessment
Assessing the stability of 5-fluoro-dCTP can be performed using several analytical and functional methods.
Accelerated Stability Testing using PCR
This protocol provides a functional assessment of 5-fluoro-dCTP stability by evaluating its ability to be incorporated into a DNA strand during a polymerase chain reaction.[1]
Materials:
-
5-fluoro-dCTP solution to be tested
-
Control 5-fluoro-dCTP solution of known stability (stored at -80°C)
-
DNA polymerase, reaction buffer, primers, and a DNA template
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system
-
Nuclease-free water
Methodology:
-
Prepare aliquots of the 5-fluoro-dCTP solution to be tested.
-
Incubate the test aliquots at an elevated temperature (e.g., 37°C) for various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
Store a control aliquot at -20°C.
-
At each time point, set up a PCR reaction using the incubated 5-fluoro-dCTP and the control 5-fluoro-dCTP. Ensure all other PCR components are identical for all reactions.
-
Perform the PCR under standard cycling conditions appropriate for the template and primers.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Compare the intensity of the PCR product bands generated with the heat-treated 5-fluoro-dCTP to the control. A decrease in band intensity indicates degradation of the 5-fluoro-dCTP.
HPLC Analysis for Purity and Degradation Products
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to quantify the purity of 5-fluoro-dCTP and to detect and quantify its degradation products. A reverse-phase HPLC method can be developed to separate 5-fluoro-dCTP from its di- and monophosphate derivatives.
General HPLC Parameters (starting point for method development):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance at the λmax of 5-fluorocytosine (B48100) (approximately 280 nm).
-
Quantification: The percentage of 5-fluoro-dCTP and its degradation products can be determined by integrating the peak areas.
Role in DNA Synthesis and Signaling
5-fluoro-dCTP serves as a substrate for various DNA polymerases and is incorporated into DNA strands opposite a guanine (B1146940) base in the template.[2][3][4] The presence of the fluorine atom at the 5th position of the cytosine base can alter the properties of the resulting DNA, such as increasing its thermal stability and resistance to nuclease degradation. This makes it a valuable tool in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications.
The enzymatic incorporation of 5-fluoro-dCTP is a key step in its mechanism of action. DNA polymerases recognize it as an analog of dCTP and catalyze the formation of a phosphodiester bond, extending the DNA chain.
Conclusion
The stability of this compound salt is crucial for its effective use in research and development. By adhering to the recommended storage conditions, particularly storing it at -20°C or below in a slightly alkaline buffer and avoiding multiple freeze-thaw cycles, researchers can ensure the integrity and performance of this important molecule. Regular stability assessments, especially for long-term studies or critical applications, are recommended to guarantee reliable and reproducible results.
References
Spectroscopic Properties of 5-Fluoro-dCTP Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic properties of 5-fluoro-dCTP sodium (5-Fluoro-2'-deoxycytidine-5'-triphosphate sodium salt). Intended for researchers, scientists, and professionals in drug development, this document details the ultraviolet-visible (UV-Vis) absorbance, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of this fluorinated pyrimidine (B1678525) deoxynucleoside triphosphate. The inclusion of detailed experimental protocols and workflow diagrams aims to facilitate its application in research and development.
Introduction
5-fluoro-dCTP is a modified deoxynucleoside triphosphate that serves as a valuable tool in molecular biology and drug development. It can be incorporated into DNA strands by various DNA polymerases, acting as a probe for studying DNA structure and function, protein-DNA interactions, and as a potential therapeutic agent.[1][2][3] The fluorine atom at the 5-position of the cytosine base introduces unique spectroscopic signatures that can be exploited for various analytical techniques. This guide summarizes these properties and the methodologies to measure them.
Quantitative Spectroscopic Data
Table 1: UV-Visible Absorbance Properties
| Parameter | Value | Compound | Notes |
| λmax (nm) | ~281 | 5-fluoro-dCTP (estimated) | The absorption maximum is red-shifted compared to cytosine (λmax ≈ 267 nm) due to the electron-withdrawing fluorine atom. The exact value for the triphosphate may vary slightly. |
| 275 | 5-fluorocytosine (B48100) | In neutral aqueous solution.[4] | |
| 281 | 5-fluorocytidine | In neutral aqueous solution.[4] | |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~8,100 | 5-fluoro-dCTP (estimated) | The extinction coefficient is expected to be similar to that of the nucleoside. |
| 5,900 | 5-fluorocytosine | At λmax = 275 nm.[4] | |
| 8,060 | 5-fluorocytidine | At λmax = 281 nm.[4] |
Table 2: Fluorescence Properties
| Parameter | Value | Notes |
| Excitation Maximum (λex) | Not Reported | 5-fluorocytosine is known to fluoresce, suggesting 5-fluoro-dCTP is also fluorescent.[4][5] The excitation maximum is expected to be near the absorbance maximum (~281 nm). |
| Emission Maximum (λem) | Not Reported | The emission wavelength would need to be determined experimentally. |
| Quantum Yield (Φ) | Not Reported | - |
| Excited-State Lifetime (τ) | Significantly longer than dCTP | The excited-state lifetime of 5-fluorocytosine is approximately 73 ps, which is two orders of magnitude longer than that of cytosine (~720 fs).[4] A similar trend is expected for the deoxynucleoside triphosphate. |
Table 3: NMR Spectroscopic Properties (Predicted)
| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |
| ¹⁹F | -150 to -170 | Singlet or complex multiplet | The chemical shift is highly sensitive to the local environment. It will be a singlet if decoupled from protons, but will show coupling to the H6 proton of the cytosine ring in a coupled spectrum. |
| ¹H | 0 - 8 | Multiplets | Protons on the deoxyribose sugar and the cytosine base will exhibit characteristic chemical shifts and coupling patterns. The H6 proton will show coupling to the ¹⁹F nucleus. |
| ³¹P | -5 to -25 | α: Doublet, β: Triplet, γ: Doublet | The three phosphorus atoms of the triphosphate chain will appear as distinct signals, with coupling to each other. |
Table 4: Mass Spectrometry Data
| Parameter | Value | Ionization Mode | Notes |
| Molecular Weight | 529.11 g/mol | - | For the disodium (B8443419) salt (C₉H₁₃FN₃Na₂O₁₃P₃).[6] |
| Monoisotopic Mass | 528.94406520 Da | - | For the disodium salt.[7] |
| Parent Ion (m/z) | 484.9 (predicted) | Negative | [M-H]⁻ for the free acid. |
| Fragment Ions (m/z) (predicted) | 405.0, 325.0, 159.0 | Negative (MS/MS) | Predicted fragmentation pattern involves sequential loss of phosphate (B84403) groups (H₂PO₃⁻) and cleavage of the glycosidic bond. Based on data for similar fluorinated nucleotides. |
Experimental Protocols
UV-Visible Spectroscopy
This protocol outlines the determination of the concentration of a this compound solution.
-
Instrumentation: A calibrated UV-Vis spectrophotometer capable of measurements in the UV range (220-340 nm).
-
Sample Preparation:
-
Prepare a buffer solution, e.g., 10 mM Tris-HCl, pH 7.5.
-
Dilute the stock solution of this compound in the buffer to a concentration that will result in an absorbance reading between 0.1 and 1.0. A 1:100 dilution is a typical starting point for a 10 mM stock solution.
-
-
Measurement:
-
Use quartz cuvettes with a 1 cm path length.
-
Blank the spectrophotometer using the buffer solution.
-
Measure the absorbance of the diluted 5-fluoro-dCTP solution from 220 nm to 340 nm to determine the wavelength of maximum absorbance (λmax).
-
Record the absorbance at the λmax.
-
-
Concentration Calculation:
-
Use the Beer-Lambert law: A = εcl
-
A = Absorbance at λmax
-
ε = Molar extinction coefficient (use estimated value of ~8,100 M⁻¹cm⁻¹)
-
c = Concentration (in M)
-
l = Path length (1 cm)
-
-
Calculate the concentration of the diluted sample and then multiply by the dilution factor to determine the concentration of the stock solution.
-
Fluorescence Spectroscopy
This protocol describes the general procedure to determine the fluorescence properties of 5-fluoro-dCTP.
-
Instrumentation: A spectrofluorometer with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.
-
Sample Preparation:
-
Prepare a dilute solution of 5-fluoro-dCTP in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to a wavelength expected to be in the emission range (e.g., 330 nm, can be adjusted).
-
Scan the excitation monochromator across a range of wavelengths (e.g., 240-300 nm).
-
The peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator from a wavelength slightly higher than the λex to a longer wavelength (e.g., 290-450 nm).
-
The peak of this spectrum is the emission maximum (λem).
-
NMR Spectroscopy
This protocol provides a general guideline for acquiring ¹⁹F, ³¹P, and ¹H NMR spectra of 5-fluoro-dCTP.
-
Instrumentation: A high-field NMR spectrometer equipped with probes for ¹H, ¹⁹F, and ³¹P detection.
-
Sample Preparation:
-
Dissolve 1-5 mg of this compound in 0.5 mL of D₂O.
-
Add a small amount of a suitable internal standard if quantitative analysis is required (e.g., trifluoroacetic acid for ¹⁹F NMR).
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum. A large spectral width should be used initially to locate the signal.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
³¹P NMR Acquisition:
-
Tune the probe to the ³¹P frequency.
-
Acquire a proton-decoupled ³¹P spectrum.
-
The three phosphate signals (α, β, γ) should be observable in the range of -5 to -25 ppm.
-
-
¹H NMR Acquisition:
-
Tune the probe to the ¹H frequency.
-
Acquire a standard 1D ¹H spectrum. Water suppression techniques will be necessary due to the D₂O solvent.
-
Signals for the ribose protons and the H6 proton of the cytosine ring are expected.
-
Mass Spectrometry
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 5-fluoro-dCTP.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography:
-
Column: A suitable column for nucleotide separation, such as a porous graphitic carbon or an anion-exchange column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Ionization Mode: Negative ESI is preferred for nucleotides.
-
MS1 Scan: Acquire a full scan to identify the parent ion of 5-fluoro-dCTP ([M-H]⁻ at m/z ~484.9).
-
MS/MS (MRM): For quantitative analysis, use multiple reaction monitoring (MRM).
-
Precursor Ion: m/z of the parent ion.
-
Product Ions: Select characteristic fragment ions (e.g., m/z 405.0, 325.0, 159.0). Optimize collision energies for each transition.
-
-
-
Data Analysis:
-
Identify 5-fluoro-dCTP based on its retention time and mass-to-charge ratios.
-
Quantify the analyte by integrating the peak area from the MRM chromatogram.
-
Visualization of Experimental Workflow
Incorporation of 5-Fluoro-dCTP into DNA via Primer Extension
A primary application of 5-fluoro-dCTP is its enzymatic incorporation into a growing DNA strand, which can then be analyzed using various techniques, including ¹⁹F NMR or X-ray crystallography. The following diagram illustrates a typical experimental workflow for this process.
Caption: Workflow for enzymatic incorporation of 5-fluoro-dCTP into DNA.
This workflow begins with the preparation of the necessary reagents, including the 5-fluoro-dCTP, a DNA template and primer, a suitable DNA polymerase, the other canonical dNTPs, and a reaction buffer. These components are then combined and subjected to a primer extension reaction, often carried out in a thermocycler. Following the reaction, the resulting DNA product, now containing the 5-fluoro-dCTP moiety, is purified from the reaction mixture. The purified product can then be subjected to various downstream analytical techniques to study its properties.
References
- 1. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide levels and incorporation of 5-fluorouracil and uracil into DNA of cells treated with 5-fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV Absorption and Extinction Coefficients of DNA and RNA [biosyn.com]
- 4. Singlet excited-state dynamics of 5-fluorocytosine and cytosine: An experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid fluorimetric determination of 5-fluorocytosine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-fluoro-dCTP (sodium) | C9H13FN3Na2O13P3 | CID 168510435 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of Fluorine in dNTP Analogs: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into deoxynucleoside triphosphate (dNTP) analogs has revolutionized the landscape of medicinal chemistry, leading to the development of potent antiviral and anticancer agents. This in-depth technical guide explores the multifaceted role of fluorine in modulating the biological activity of dNTP analogs, providing a comprehensive resource for researchers and drug development professionals. We will delve into the mechanisms of action, present key quantitative data, detail essential experimental protocols, and visualize the intricate cellular pathways influenced by these powerful therapeutic agents.
The Fluorine Advantage: Enhancing Drug-Like Properties
The introduction of fluorine into dNTP analogs imparts a range of beneficial properties that enhance their therapeutic potential. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond are key to these improvements.[1][2]
-
Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3][4] This increased stability prolongs the in vivo half-life of the drug, allowing for greater therapeutic efficacy. For instance, the plasma half-life of gemcitabine (B846) is significantly longer than that of its non-fluorinated counterpart, deoxycytidine.[5][6]
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. This can influence the charge state of the molecule at physiological pH, affecting its ability to cross cell membranes and interact with target enzymes.[1]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the active site of target enzymes, such as hydrogen bonding and dipole-dipole interactions. This can lead to increased binding affinity and potency of the drug.[1][3]
-
Conformational Control: The introduction of fluorine can influence the sugar pucker conformation of the nucleoside analog, which can be critical for its recognition and processing by polymerases and kinases.[2]
Mechanisms of Action: A Two-Pronged Attack
Fluorinated dNTP analogs typically exert their therapeutic effects through two primary mechanisms: inhibition of key enzymes involved in DNA synthesis and termination of DNA chain elongation.
Inhibition of Ribonucleotide Reductase
Many fluorinated nucleoside analogs, upon intracellular phosphorylation to their diphosphate (B83284) form, act as potent inhibitors of ribonucleotide reductase (RNR). RNR is the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA synthesis.[7][8][9] By inhibiting RNR, these analogs deplete the intracellular pool of dNTPs, thereby hindering DNA replication and repair. A prime example is gemcitabine, whose diphosphate metabolite (dFdCDP) is a potent mechanism-based inhibitor of RNR.[5][10]
DNA Chain Termination and Replication Stress
Following conversion to their triphosphate form, fluorinated dNTP analogs are recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of the fluorine atom, typically at the 2' or 3' position of the sugar ring, disrupts the subsequent addition of nucleotides, leading to chain termination.[1][11] This "masked" chain termination, as seen with gemcitabine, where one additional nucleotide is added after the analog, effectively halts DNA replication.[1] The stalled replication forks trigger a DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[12]
Quantitative Data on Fluorinated dNTP Analogs
The following tables summarize key quantitative data for representative fluorinated dNTP analogs, providing a basis for comparison of their biochemical and cellular activities.
Table 1: Enzyme Kinetic Parameters for Fluorinated dNTP Analogs
| dNTP Analog | Polymerase | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Ki (µM) |
| dFdCTP (Gemcitabine Triphosphate) | Human DNA Polymerase α | - | - | - | 11.2[1] |
| Human DNA Polymerase ε | - | - | - | 14.4[1] | |
| 2'-F-dUTP | T7 RNA Polymerase | 1000 | 0.005 | 0.000005 | - |
| 2'-F-dCTP | T7 RNA Polymerase | 660 | 0.015 | 0.000023 | - |
| 2'-F-dATP | Human DNA Polymerase γ | 1.8 ± 0.4 | 0.12 ± 0.01 | 0.067 | - |
| 2'-F-dGTP | Human DNA Polymerase γ | 2.5 ± 0.6 | 0.08 ± 0.01 | 0.032 | - |
| 2'-F-dCTP | Human DNA Polymerase γ | 1.2 ± 0.2 | 0.15 ± 0.01 | 0.125 | - |
| 2'-F-dTTP | Human DNA Polymerase γ | 0.9 ± 0.2 | 0.20 ± 0.02 | 0.222 | - |
Note: Data for T7 RNA polymerase is from a study by Aurup et al. (1992). Data for Human DNA Polymerase γ is from a study by Richardson et al. (2000).[13][14]
Table 2: Cytotoxicity of Fluorinated Nucleoside Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Gemcitabine | Pancreatic Cancer (PANC-1) | 0.02 - 0.5 |
| Non-Small Cell Lung Cancer (A549) | 0.01 - 0.4 | |
| Breast Cancer (MCF-7) | 0.004 - 0.1 | |
| 5-Fluorouracil | Colorectal Cancer (HT-29) | 1 - 10 |
| Breast Cancer (MCF-7) | 0.5 - 5 | |
| Clofarabine | Leukemia (CCRF-CEM) | 0.01 - 0.1 |
Note: IC50 values can vary significantly depending on the specific cell line and experimental conditions.[9][14]
Table 3: Metabolic Stability of Fluorinated vs. Non-Fluorinated Nucleosides
| Compound | Species | Plasma Half-life |
| Gemcitabine | Human | 42 - 94 min[10][15] |
| Mouse | ~17 min[6] | |
| Rat | ~128 min[6] | |
| Dog | ~83 min[6] | |
| Deoxycytidine | Human | ~10 - 20 min |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of fluorinated dNTP analogs.
Synthesis of a Gemcitabine Precursor: 3',5'-Di-O-benzoyl-2'-deoxy-2',2'-difluoro-D-ribose
This protocol describes the synthesis of a key intermediate in the production of gemcitabine.
Materials:
-
2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate[16]
-
Benzoyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride to the solution while stirring.
-
Add a catalytic amount of DMAP to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated NaHCO3 solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers and wash with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.
Cellular Uptake Assay using Radiolabeled Nucleoside Analogs
This protocol outlines a method to measure the uptake of a radiolabeled fluorinated nucleoside analog into cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Radiolabeled nucleoside analog (e.g., [3H]-gemcitabine)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
-
Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Protein assay reagent (e.g., BCA assay kit)
Procedure:
-
Seed cells in a 24-well plate at a desired density and allow them to adhere overnight.
-
Prepare a working solution of the radiolabeled nucleoside analog in complete culture medium at the desired concentration.
-
Remove the old medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing the radiolabeled analog to each well.
-
Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C in a CO2 incubator.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding lysis buffer to each well and incubate for 30 minutes at room temperature.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
In parallel wells, determine the total protein concentration of the cell lysates using a protein assay to normalize the uptake data.
-
Express the results as pmol of analog per mg of protein.
Intracellular Phosphorylation Assay
This protocol describes a method to analyze the intracellular phosphorylation of a fluorinated nucleoside analog using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[6][12][15]
Materials:
-
Cultured cells treated with the fluorinated nucleoside analog
-
Methanol (ice-cold)
-
Trichloroacetic acid (TCA)
-
Freon-trioctylamine
-
HPLC-MS/MS system
-
Analytical standards of the nucleoside analog and its mono-, di-, and triphosphate forms
Procedure:
-
Culture and treat cells with the fluorinated nucleoside analog for the desired time.
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Extract the intracellular metabolites by adding ice-cold 60% methanol.
-
Centrifuge the cell suspension to pellet the precipitated proteins.
-
Alternatively, use a TCA extraction method followed by neutralization with a Freon-trioctylamine mixture.
-
Analyze the supernatant containing the nucleoside and its phosphorylated metabolites by HPLC-MS/MS.
-
Use an appropriate ion-pairing reagent in the mobile phase to achieve separation of the highly polar phosphorylated species.
-
Quantify the different phosphorylated forms by comparing their peak areas to those of the analytical standards.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the action of fluorinated dNTP analogs.
Caption: Metabolic activation and dual mechanism of action of Gemcitabine.
References
- 1. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eyunlab.cau.ac.kr [eyunlab.cau.ac.kr]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and disposition of gemcitabine, and oncolytic deoxycytidine analog, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cell lines ic50: Topics by Science.gov [science.gov]
- 14. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Theoretical Modeling of 5-Fluoro-dCTP Incorporation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of 5-fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP) incorporation into DNA. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms of fluorinated nucleotide analogues. This document summarizes the current understanding of the metabolic pathways, theoretical modeling principles, and experimental methodologies related to 5-fluoro-dCTP.
Introduction
5-Fluoropyrimidines are a class of antimetabolite drugs widely used in cancer chemotherapy. Their mechanism of action primarily involves the inhibition of thymidylate synthase and their incorporation into RNA and DNA, leading to cytotoxicity. While the incorporation of 5-fluorouracil (B62378) (5-FU) and its deoxyribonucleoside triphosphate derivative, 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (5FdUTP), is well-documented, the direct incorporation of 5-fluoro-dCTP is less characterized. This guide explores the potential for 5-fluoro-dCTP as a substrate for DNA polymerases, its metabolic fate, and the methodologies to study its incorporation.
Metabolic Pathways of 5-Fluorodeoxycytidine
In vivo, the primary metabolic pathway of 5-fluorodeoxycytidine (FdCyd) involves its conversion to 5-fluoro-2'-deoxyuridylate (5-FdUMP)[1][2]. This conversion can occur through two main routes:
-
A sequential reaction catalyzed by deoxycytidine kinase and then deoxycytidylate deaminase.
-
A sequential reaction catalyzed by cytidine (B196190) deaminase followed by thymidine (B127349) kinase.
5-FdUMP is a potent inhibitor of thymidylate synthase, a key enzyme in the de novo synthesis of thymidine monophosphate. Furthermore, 5-FdUMP can be phosphorylated to 5-fluoro-dUTP, which is then incorporated into DNA. Therefore, the predominant pathway for the genomic incorporation of a 5-fluoropyrimidine (B1206419) derived from FdCyd is as 5-fluorouracil.
Despite this, there is evidence that 5-fluoro-dCTP can be utilized directly as a substrate by certain DNA polymerases in vitro, such as Pwo polymerase, in primer extension reactions[3]. This suggests that while it may not be the primary route in a cellular context, direct incorporation is mechanistically possible and can be studied experimentally.
Theoretical Modeling of Incorporation
Currently, there is a lack of specific computational studies, such as molecular dynamics (MD) simulations or quantum mechanics (QM) calculations, focused on the incorporation of 5-fluoro-dCTP by DNA polymerases. However, the principles from studies on other modified nucleotides can be applied to hypothesize the behavior of 5-fluoro-dCTP.
3.1. Molecular Dynamics Simulations
MD simulations can provide insights into the conformational changes of the DNA polymerase active site upon binding of a modified nucleotide. These simulations can model the trajectory of the enzyme, DNA, and incoming nucleotide, revealing key interactions that facilitate or hinder incorporation. For a fluorinated nucleotide like 5-fluoro-dCTP, MD simulations could explore:
-
Binding Affinity: How the fluorine substitution affects the electrostatic and van der Waals interactions within the polymerase active site.
-
Conformational Changes: Whether the presence of 5-fluoro-dCTP induces the proper conformational change in the polymerase (from the "open" to the "closed" state) required for catalysis.
-
Water-Mediated Interactions: The role of water molecules in the active site in stabilizing the ternary complex.
3.2. Quantum Mechanics Calculations
QM methods are essential for understanding the electronic effects of the fluorine atom on base pairing and the catalytic mechanism. Key areas of investigation would include:
-
Base Pairing Energetics: Calculating the hydrogen bonding energies between 5-fluorocytosine (B48100) and guanine (B1146940) to determine if the fluorine atom enhances or destabilizes the Watson-Crick base pair.
-
Tautomeric Forms: The electron-withdrawing nature of fluorine can influence the tautomeric equilibrium of the cytosine base, potentially leading to mispairing.
-
Transition State Analysis: QM calculations can model the transition state of the phosphodiester bond formation, providing insights into the reaction barrier and catalytic rate.
Quantitative Data on Incorporation Kinetics
| Nucleotide | DNA Polymerase | Km (µM) | Relative Vmax | Ki (µM) |
| dCTP | DNA Polymerase α | 2.0 | 1.0 | - |
| 5-aza-dCTP | DNA Polymerase α | 3.0 | Slightly lower than dCTP | 4.3 |
Table 1: Kinetic parameters for the incorporation of dCTP and 5-aza-dCTP by DNA Polymerase α. This data is presented as a comparative reference due to the lack of specific data for 5-fluoro-dCTP.
The data for 5-aza-dCTP suggests that modifications at the 5-position of the cytosine ring can be well-tolerated by some DNA polymerases, with only a modest increase in Km and a slight reduction in Vmax compared to the natural dCTP. It is plausible that 5-fluoro-dCTP would exhibit similar behavior, acting as a competitive inhibitor of dCTP with the potential for efficient incorporation.
Experimental Protocols for Studying Incorporation
The incorporation of 5-fluoro-dCTP can be investigated using a primer extension assay. This method allows for the direct visualization and quantification of nucleotide incorporation opposite a specific template base.
5.1. Principle of the Primer Extension Assay
A short, labeled (e.g., fluorescent or radioactive) DNA primer is annealed to a longer, single-stranded DNA template. A DNA polymerase is then used to extend the primer in the presence of a mixture of dNTPs, including the analogue of interest (5-fluoro-dCTP). The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE), and the extent of primer elongation indicates the efficiency of incorporation of the nucleotide analogue.
5.2. Detailed Methodology for a Primer Extension Assay
Materials:
-
DNA Template and Primer: Design a template with a known sequence and a primer that is complementary to the 3' end of the template. The primer should be labeled at its 5' end (e.g., with 32P or a fluorescent dye).
-
DNA Polymerase: Pwo DNA polymerase or another high-fidelity polymerase.
-
5-fluoro-dCTP: High-purity solution.
-
Natural dNTPs: dATP, dGTP, dTTP, and dCTP solutions.
-
Reaction Buffer: Typically contains Tris-HCl, MgCl2, KCl, and a reducing agent like DTT.
-
Quenching Solution: Formamide loading buffer containing EDTA and tracking dyes.
Procedure:
-
Primer-Template Annealing:
-
Mix the labeled primer and the template in a 1:1.5 molar ratio in annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare a reaction mixture containing the annealed primer-template, reaction buffer, and the desired concentrations of dNTPs. To test for the incorporation of 5-fluoro-dCTP opposite a guanine in the template, set up reactions with varying concentrations of 5-fluoro-dCTP and a fixed, low concentration of the other three natural dNTPs. Include a control reaction with natural dCTP.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of quenching solution.
-
Denature the DNA by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the products using autoradiography (for 32P) or fluorescence imaging. The intensity of the band corresponding to the fully extended product is proportional to the efficiency of incorporation.
-
Conclusion
The direct incorporation of 5-fluoro-dCTP into DNA represents an intriguing area of study, despite its secondary role to the 5-fluoro-dUTP pathway in vivo. While specific quantitative and theoretical data for 5-fluoro-dCTP are currently limited, this guide provides a framework for its investigation based on analogous compounds and established molecular biology techniques. Further research, particularly in the areas of computational modeling and enzyme kinetics, will be crucial to fully elucidate the molecular basis of 5-fluoro-dCTP incorporation and its potential applications in drug development and biotechnology.
References
- 1. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Formyl- and 5-carboxyl-cytosine reduce the rate and substrate specificity of RNA polymerase II transcription - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Recognition and Incorporation of 5-Fluoro-dCTP by Polymerases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-deoxycytidine triphosphate (5-fluoro-dCTP) is a synthetic analog of the natural nucleotide deoxycytidine triphosphate (dCTP). The substitution of a fluorine atom at the 5th position of the cytosine base introduces unique electrochemical properties without significantly altering the molecule's overall size and shape. This modification allows 5-fluoro-dCTP to be recognized and incorporated into DNA by various DNA and RNA polymerases, albeit with varying efficiencies. This technical guide provides an in-depth analysis of the enzymatic recognition of 5-fluoro-dCTP, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the underlying molecular processes. The ability of polymerases to incorporate this analog has significant implications for the development of therapeutic agents and molecular biology tools.
Enzymatic Recognition and Incorporation Kinetics
The efficiency and fidelity of 5-fluoro-dCTP incorporation are determined by the specific polymerase and the reaction conditions. Several studies have characterized the kinetic parameters of this interaction, providing insights into how the polymerase's active site accommodates the modified nucleotide.
Quantitative Data Summary
The following table summarizes the available quantitative data on the incorporation of 5-fluoro-dCTP and related fluorinated nucleotide analogs by various polymerases. This data is crucial for comparing the substrate efficiency of 5-fluoro-dCTP with its natural counterpart, dCTP.
| Polymerase | Nucleotide Analog | Apparent K_m (μM) | Apparent V_max (relative to dCTP) | Competitive Inhibitor (K_i, μM) | Reference |
| Mammalian DNA Polymerase α | 5-Aza-dCTP | 3.0 | Slightly lower | 4.3 (with respect to dCTP) | [1] |
| Xenopus laevis DNA Polymerase α | 2'-fluoro-dCTP | 7000 | Not specified | Not specified | [2] |
| AMV Reverse Transcriptase | 2'-fluoro-dCTP | 7 | Not specified | Not specified | [2] |
| Pwo Polymerase | 5-fluoro-dCTP | Not specified | Substrate | Not specified | [3] |
Note: Data for 5-fluoro-dCTP is limited in the public domain. The table includes data for structurally similar analogs to provide a broader context for polymerase-nucleotide analog interactions.
Experimental Protocols
The study of 5-fluoro-dCTP incorporation by polymerases relies on a variety of biochemical assays. Below are detailed methodologies for key experiments.
Primer Extension Assay
This is a fundamental method to assess whether a polymerase can incorporate a nucleotide analog.
Objective: To determine if a polymerase can incorporate 5-fluoro-dCTP opposite a guanine (B1146940) in a template strand.
Materials:
-
Thermally stable DNA polymerase (e.g., Taq, Pwo, Vent)
-
5'-radiolabeled or fluorescently labeled DNA primer
-
DNA template with a known sequence containing at least one guanine residue at a defined position for incorporation.
-
Reaction buffer specific to the polymerase.
-
dATP, dGTP, dTTP, and 5-fluoro-dCTP solutions of known concentrations.
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
Procedure:
-
Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Set up the reaction mixture in the polymerase-specific buffer containing the primer-template duplex, the polymerase, and a mixture of dNTPs where dCTP is replaced by 5-fluoro-dCTP.
-
Initiate the reaction by adding the polymerase or MgCl₂.
-
Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Denature the DNA by heating at 95°C for 5 minutes.
-
Separate the products on a denaturing polyacrylamide gel.
-
Visualize the results using autoradiography or fluorescence imaging. Successful incorporation will be indicated by a band corresponding to the primer extended by one or more nucleotides.
Steady-State Kinetic Analysis
This assay is used to determine the Michaelis-Menten constants (K_m and V_max) for the incorporation of 5-fluoro-dCTP.
Objective: To quantify the efficiency of 5-fluoro-dCTP incorporation by a DNA polymerase.
Materials:
-
Same as for the primer extension assay, but with unlabeled primers and templates.
-
A method for quantifying the amount of extended primer (e.g., fluorescence-based detection).[4][5][6]
Procedure:
-
Design a primer-template system where the first incorporation event opposite the template base is the nucleotide of interest (in this case, 5-fluoro-dCTP opposite a guanine).
-
Set up multiple reactions with a fixed concentration of polymerase and primer-template, and varying concentrations of 5-fluoro-dCTP.
-
Run the reactions for a time period that ensures the reaction is in the initial linear phase (typically less than 20% of the primer is extended).
-
Quantify the amount of product formed in each reaction.
-
Plot the initial velocity (rate of product formation) against the concentration of 5-fluoro-dCTP.
-
Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.[7]
Polymerase Chain Reaction (PCR) Based Assay
This method assesses the ability of a polymerase to sustain amplification using 5-fluoro-dCTP in place of dCTP.
Objective: To evaluate if 5-fluoro-dCTP can support DNA amplification in a PCR reaction.
Materials:
-
Thermostable DNA polymerase.
-
DNA template for PCR.
-
Forward and reverse primers.
-
PCR buffer.
-
dATP, dGTP, dTTP, and 5-fluoro-dCTP.
-
Agarose (B213101) gel and electrophoresis equipment.
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green).
Procedure:
-
Set up a PCR reaction mixture with all the standard components, but replace dCTP with 5-fluoro-dCTP.
-
Run a standard PCR program with an appropriate number of cycles.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates that the polymerase can utilize 5-fluoro-dCTP for repeated incorporation events.[8]
Visualizations
The following diagrams illustrate the key processes involved in the enzymatic recognition and study of 5-fluoro-dCTP.
Caption: Molecular recognition and incorporation of 5-fluoro-dCTP.
Caption: Experimental workflow for a primer extension assay.
Caption: Potential downstream consequences of 5-fluoro-dCTP incorporation.
Conclusion
The enzymatic recognition of 5-fluoro-dCTP by polymerases is a critical area of study with implications for antiviral and anticancer therapies, as well as for the development of novel molecular biology reagents. While it is evident that various polymerases can incorporate this analog, the efficiency of incorporation is highly variable. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these interactions and to explore the potential applications of 5-fluoro-dCTP. Further research is needed to generate a more comprehensive dataset of kinetic parameters for a wider range of polymerases, which will be invaluable for the rational design of drugs and research tools based on this and other nucleotide analogs.
References
- 1. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using 5-fluoro-dCTP in Primer Extension Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-2'-deoxycytidine 5'-triphosphate (5-fluoro-dCTP) is a fluorinated pyrimidine (B1678525) analog of deoxycytidine triphosphate (dCTP). Its structural similarity to the natural nucleotide allows it to be recognized and incorporated into a growing DNA strand by DNA polymerases. This property makes 5-fluoro-dCTP a valuable tool in molecular biology and drug development for various applications, including its use in primer extension assays to probe DNA polymerase activity, sequence DNA, and investigate mechanisms of antiviral or anticancer drugs. This document provides detailed protocols and data for the application of 5-fluoro-dCTP in primer extension assays.
Data Presentation
| Nucleotide | DNA Polymerase | Apparent Km (µM) | Apparent Vmax (relative to dCTP) | Inhibition Constant (Ki) (µM) |
| dCTP | DNA Polymerase Alpha | 2.0 | 1.0 | - |
| 5-AZA-dCTP | DNA Polymerase Alpha | 3.0 | Slightly lower than dCTP | 4.3 (competitive inhibitor with respect to dCTP) |
Table 1: Kinetic parameters for the incorporation of dCTP and 5-AZA-dCTP by mammalian DNA polymerase alpha. This data indicates that 5-AZA-dCTP is a good substrate for DNA polymerase alpha, with only a slight decrease in binding affinity and incorporation rate compared to the natural dCTP.[1]
Experimental Protocols
Protocol 1: Single-Nucleotide Incorporation of 5-fluoro-dCTP using Pwo DNA Polymerase
This protocol is designed to assess the incorporation of a single 5-fluoro-dCTP molecule by Pwo DNA polymerase, a thermostable enzyme known to incorporate modified nucleotides.[2] The use of a fluorescently labeled primer allows for sensitive detection of the extension product.
Materials:
-
5-fluoro-dCTP
-
dATP, dGTP, dTTP
-
Pwo DNA Polymerase
-
10x Pwo Buffer with MgSO₄
-
Fluorescently labeled primer (e.g., 5'-FAM)
-
Template DNA with a known sequence
-
Nuclease-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris-borate-EDTA)
Procedure:
-
Primer-Template Annealing:
-
Prepare a mixture of the fluorescently labeled primer and the template DNA in a 1:1.5 molar ratio in a reaction tube.
-
Add nuclease-free water to a final volume of 10 µL.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare the reaction mixture on ice by adding the following components in the specified order:
-
Nuclease-free water: to a final volume of 20 µL
-
10x Pwo Buffer with MgSO₄: 2 µL
-
dNTP mix (dATP, dGTP, dTTP at 10 mM each): 0.4 µL
-
5-fluoro-dCTP (1 mM): 1 µL (final concentration 50 µM)
-
Annealed primer-template: 10 µL
-
Pwo DNA Polymerase (2.5 U/µL): 1 µL
-
-
Mix gently by pipetting and centrifuge briefly to collect the contents.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for Pwo DNA polymerase (typically 70-75°C) for 15-30 minutes. The exact time may need to be optimized.
-
-
Reaction Termination:
-
Stop the reaction by adding 20 µL of Stop Solution.
-
-
Denaturing Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the desired separation is achieved.
-
-
Visualization:
-
Visualize the fluorescently labeled DNA fragments using a suitable gel imaging system. The extended primer will migrate slower than the unextended primer.
-
Mandatory Visualizations
Experimental Workflow for Single-Nucleotide Incorporation Assay
Caption: Workflow for the single-nucleotide incorporation of 5-fluoro-dCTP.
Signaling Pathway: Inhibition of DNA Synthesis
5-fluoro-dCTP acts as a competitive inhibitor and a substrate for DNA polymerases, leading to the termination of DNA chain elongation or the incorporation of the analog into the DNA strand. This can disrupt downstream cellular processes that rely on accurate DNA replication and integrity.
Caption: Competitive inhibition of DNA polymerase by 5-fluoro-dCTP.
References
Application Notes and Protocols for the Incorporation of 5-Fluoro-dCTP in Polymerase Chain Reaction (PCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-2'-deoxycytidine 5'-triphosphate (5-fluoro-dCTP) is a modified pyrimidine (B1678525) nucleotide that can be enzymatically incorporated into DNA during polymerase chain reaction (PCR) and other molecular biology applications. The substitution of a hydrogen atom with fluorine at the C5 position of the cytosine base imparts unique chemical and biological properties to the resulting DNA. These properties make 5-fluoro-dCTP a valuable tool in various research and drug development areas, including the generation of nuclease-resistant aptamers through Systematic Evolution of Ligands by Exponential Enrichment (SELEX), the development of therapeutic oligonucleotides, and the study of DNA-protein interactions.
This document provides detailed application notes and protocols for the successful incorporation of 5-fluoro-dCTP into DNA using PCR. It includes information on compatible DNA polymerases, optimization of reaction conditions, and potential downstream applications.
Key Applications
The incorporation of 5-fluoro-dCTP into DNA can be advantageous for several applications:
-
SELEX and Aptamer Development: Modified nucleotides are often used in SELEX to generate aptamers with enhanced properties, such as increased resistance to endonucleases.
-
Therapeutic Oligonucleotide Development: The introduction of fluorine can improve the stability and therapeutic potential of synthetic oligonucleotides.
-
DNA-Protein Interaction Studies: The fluorine atom can serve as a probe for studying the binding of proteins to DNA.
-
Generation of Modified DNA for Structural and Functional Studies: DNA containing 5-fluorocytosine (B48100) can be used to investigate the effects of base modification on DNA structure and function.
Data Presentation: Polymerase Compatibility and Performance
The choice of DNA polymerase is critical for the efficient incorporation of modified nucleotides like 5-fluoro-dCTP. While many polymerases can incorporate this analog, their efficiency and fidelity can vary. High-fidelity proofreading polymerases are generally recommended to ensure the accuracy of the amplified sequence.
| DNA Polymerase | Family | Proofreading Activity (3'→5' Exonuclease) | Reported Error Rate (per base per duplication) | Notes on Modified Nucleotide Incorporation |
| Taq Polymerase | A | No | ~8.0 x 10⁻⁶[1] | Can incorporate modified nucleotides, but the lack of proofreading may lead to higher error rates.[2] |
| Pwo DNA Polymerase | B | Yes | Not specifically reported for 5-fluoro-dCTP | Known to be catalyzed by Pwo polymerase for primer extension (PEX).[3] |
| Deep Vent™ DNA Polymerase | B | Yes | 2.7 x 10⁻⁶[1] | Often used in combination with Taq for long-range PCR and has high thermostability.[2][4] |
| Pfu DNA Polymerase | B | Yes | 1.3 x 10⁻⁶[1] | A high-fidelity option for cloning and sequencing applications.[2] |
Experimental Protocols
General Considerations for PCR with 5-Fluoro-dCTP
Successful incorporation of 5-fluoro-dCTP requires careful optimization of the PCR conditions. The ratio of 5-fluoro-dCTP to the natural dCTP is a critical parameter that needs to be empirically determined for each specific application, template, and polymerase.
Key Optimization Parameters:
-
Ratio of 5-fluoro-dCTP to dCTP: Start with a range of ratios (e.g., 1:3, 1:1, 3:1) to determine the optimal balance between incorporation efficiency and PCR yield. In some cases, complete replacement of dCTP with 5-fluoro-dCTP may be possible, but it can also inhibit the reaction.
-
DNA Polymerase Selection: High-fidelity polymerases with proofreading activity, such as Pwo or Deep Vent™, are recommended to minimize errors.
-
Magnesium Concentration: The optimal Mg²⁺ concentration may differ from standard PCR and should be optimized, typically in the range of 1.5 to 3.0 mM.
-
Annealing Temperature: The incorporation of 5-fluorocytosine may affect the melting temperature (Tm) of the DNA. While specific data for 5-fluorocytosine is limited, other cytosine modifications like 5-methylcytosine (B146107) have been shown to increase duplex stability.[5] Therefore, it is advisable to perform a temperature gradient PCR to determine the optimal annealing temperature.
-
Extension Time: An increased extension time may be necessary to allow for the efficient incorporation of the modified nucleotide.
Protocol 1: Standard PCR for Incorporation of 5-Fluoro-dCTP
This protocol provides a starting point for the incorporation of 5-fluoro-dCTP into a target DNA sequence.
Materials:
-
DNA template
-
Forward and reverse primers
-
High-fidelity DNA polymerase (e.g., Pwo or Deep Vent™)
-
10x PCR buffer with MgSO₄
-
dNTP mix (10 mM each of dATP, dGTP, dTTP)
-
dCTP (10 mM)
-
5-fluoro-dCTP (10 mM)
-
Nuclease-free water
Procedure:
-
Prepare a master mix: For each reaction, combine the following components in a sterile PCR tube on ice. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10x PCR Buffer with MgSO₄ | 5 µL | 1x |
| dNTP mix (without dCTP) | 1 µL | 200 µM each |
| dCTP (10 mM) | Variable (e.g., 0.5 µL) | Variable (e.g., 100 µM) |
| 5-fluoro-dCTP (10 mM) | Variable (e.g., 0.5 µL) | Variable (e.g., 100 µM) |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (10 ng/µL) | 1 µL | 200 pg/µL |
| High-Fidelity DNA Polymerase (e.g., 1 U/µL) | 0.5 µL | 0.01 U/µL |
| Nuclease-free water | Up to 50 µL | - |
-
Gently mix the reaction and centrifuge briefly to collect the contents at the bottom of the tube.
-
Perform PCR using the following cycling conditions. These may need to be optimized.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 30-35 |
| Annealing | 55-65°C (use a gradient) | 30 seconds | |
| Extension | 72°C | 1 minute per kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of the desired product.
Protocol 2: SELEX using 5-Fluoro-dCTP for Aptamer Selection
This protocol outlines the general workflow for performing Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to select for DNA aptamers containing 5-fluorocytosine.
Materials:
-
ssDNA library with randomized region flanked by primer binding sites
-
Target molecule (immobilized on a solid support, e.g., magnetic beads)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
PCR reagents as described in Protocol 1
-
Streptavidin-coated magnetic beads (if using a biotinylated reverse primer for strand separation)
Procedure:
-
Library Preparation: Synthesize a single-stranded DNA (ssDNA) library containing a central randomized region.
-
Binding: Incubate the ssDNA library with the immobilized target molecule in the binding buffer to allow for binding of aptamer candidates.
-
Washing: Remove unbound sequences by washing the solid support with wash buffer. The stringency of the washes can be increased in later rounds of selection.
-
Elution: Elute the bound ssDNA sequences from the target.
-
PCR Amplification: Amplify the eluted ssDNA using PCR with 5-fluoro-dCTP incorporated into the reaction mix as described in Protocol 1. A biotinylated reverse primer can be used to facilitate the separation of the sense strand.
-
Strand Separation: If a biotinylated primer was used, separate the amplified strands using streptavidin-coated magnetic beads to isolate the non-biotinylated (sense) ssDNA for the next round of selection.
-
Repeat Selection: Repeat the binding, washing, elution, and amplification steps for several rounds (typically 8-15 rounds) to enrich for high-affinity aptamers.
-
Cloning and Sequencing: After the final round of selection, clone the enriched aptamer pool and sequence individual clones to identify the aptamer sequences.
-
Characterization: Characterize the binding affinity and specificity of the selected aptamers.
Visualizations
Caption: Workflow for PCR incorporation of 5-fluoro-dCTP.
Caption: SELEX workflow for aptamer selection with 5-fluoro-dCTP.
Troubleshooting
Common issues encountered when using modified nucleotides in PCR and their potential solutions are summarized below.
| Problem | Possible Cause | Suggested Solution |
| No or low PCR product | Inhibition by 5-fluoro-dCTP | Decrease the ratio of 5-fluoro-dCTP to dCTP. |
| Suboptimal annealing temperature | Perform a temperature gradient PCR to find the optimal annealing temperature. | |
| Insufficient extension time | Increase the extension time. | |
| Incorrect Mg²⁺ concentration | Optimize the Mg²⁺ concentration. | |
| Non-specific products | Annealing temperature is too low | Increase the annealing temperature. |
| Primer-dimer formation | Optimize primer concentration and design. | |
| Smearing on the gel | Too many PCR cycles | Reduce the number of cycles. |
| High concentration of template DNA | Reduce the amount of template DNA. |
By following these guidelines and protocols, researchers can successfully incorporate 5-fluoro-dCTP into their PCR applications to generate modified DNA for a wide range of downstream uses in research and drug development.
References
- 1. PCR fidelity of pfu DNA polymerase and other thermostable DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 19F NMR Studies of DNA Structure using 5-fluoro-dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful and increasingly popular method for investigating the structure, dynamics, and interactions of biological macromolecules, including DNA.[1][2] The introduction of a fluorine atom, a bioisostere of a hydrogen atom, into a DNA molecule provides a sensitive spectroscopic probe. The 19F nucleus has a nuclear spin of 1/2, a high magnetogyric ratio, and 100% natural abundance, resulting in high NMR sensitivity, approaching that of protons.[1][3] Furthermore, the absence of endogenous fluorine in most biological systems ensures a background-free signal, simplifying spectral analysis.[1][3]
The 19F chemical shift is highly sensitive to the local electronic environment, making it an excellent reporter of conformational changes in DNA upon ligand binding, protein interaction, or alterations in solution conditions.[3][4][5] Site-specific incorporation of 5-fluoro-deoxycytidine triphosphate (5-fluoro-dCTP) into synthetic oligonucleotides allows for precise monitoring of structural and dynamic events at a defined position within the DNA sequence. Studies have shown that a single fluorine substitution at the C5 position of pyrimidines has a minimal effect on the overall DNA structure and stability, thus providing a non-perturbative probe.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-fluoro-dCTP in 19F NMR studies of DNA, tailored for researchers in academia and the pharmaceutical industry.
Key Applications
-
Monitoring DNA Hybridization and Mismatch Detection: The 19F NMR signal of a 5-fluorocytosine (B48100) residue is sensitive to its base-pairing status, allowing for the real-time monitoring of DNA duplex formation and the identification of mismatched base pairs.[4]
-
Investigating DNA Conformation and Dynamics: Changes in DNA secondary structure, such as the transition from B-form to Z-form DNA, can be readily detected by monitoring the 19F chemical shifts of incorporated 5-fluorocytosine.[5][8]
-
Characterizing DNA-Ligand Interactions: The binding of small molecules, peptides, or proteins to DNA can be quantified by observing changes in the 19F NMR spectrum of the labeled DNA, providing insights into binding affinity and mechanism.[9][10]
-
Fragment-Based Drug Discovery: 19F NMR is a valuable tool in fragment-based drug discovery for screening libraries of fluorinated compounds against a DNA target or for assessing the binding of non-fluorinated fragments to a fluorine-labeled DNA.[10]
Data Presentation
Table 1: Impact of 5-Fluoro-Pyrimidine Substitution on DNA Duplex Stability
| DNA Sequence | Modification | Tm (°C) Unmodified | Tm (°C) Modified | ΔTm (°C) | Reference |
| 5'-d(CGCGAATTCGCG)-3' | 5-fluoro-dC at C9 | 62.5 | 62.0 | -0.5 | Adapted from[7] |
| 5'-d(GCAACGTTGC)-3' | 5-fluoro-dU at T7 | 58.0 | 57.5 | -0.5 | Adapted from[7] |
Tm (melting temperature) values were determined by UV-melting experiments. The data indicates that single 5-fluoro-pyrimidine substitutions have a minimal impact on the thermodynamic stability of DNA duplexes.
Table 2: Representative 19F NMR Chemical Shifts of 5-Fluorocytosine in Different DNA Environments
| DNA Structure / State | 19F Chemical Shift (ppm) vs. CFCl3 | Description | Reference |
| Free 5-fluorocytosine | ~ -145 to -150 | In solution (e.g., DMSO-d6) | [11] |
| Single-stranded DNA | Varies with sequence context | More solvent-exposed | [7] |
| Double-stranded B-DNA | Varies with sequence context | Shielded environment within the duplex | [7] |
| Z-DNA | Significant downfield shift | Altered helical conformation | [5] |
| DNA-Protein Complex | Shift perturbation upon binding | Change in local electronic environment | [9] |
Note: 19F chemical shifts are highly sensitive to the specific sequence context, buffer conditions, and temperature. The values presented are illustrative.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 5-fluoro-dCTP into Oligonucleotides via Solid-Phase Synthesis
This protocol outlines the standard procedure for incorporating 5-fluoro-2'-deoxycytidine (B1672315) into a custom DNA oligonucleotide using an automated DNA synthesizer. This requires the use of a 5-fluoro-2'-deoxycytidine phosphoramidite (B1245037) building block.
Materials:
-
5'-O-(4,4'-dimethoxytrityl)-N4-acetyl-5-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Standard DNA synthesis reagents (e.g., activator, capping reagents, oxidizing agent, deblocking agent)
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Ammonium (B1175870) hydroxide (B78521) solution
-
HPLC purification system
Procedure:
-
Phosphoramidite Preparation: Dissolve the 5-fluoro-dC phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the DNA synthesizer manufacturer.
-
Automated DNA Synthesis: Program the DNA synthesizer with the desired sequence, specifying the coupling of the 5-fluoro-dC phosphoramidite at the desired position. The synthesis cycle consists of:
-
Deblocking: Removal of the 5'-DMT protecting group.
-
Coupling: Addition of the phosphoramidite monomer to the growing oligonucleotide chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation in concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
Purification: Purify the full-length, 5-fluoro-dC-containing oligonucleotide from truncated sequences using reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by UV-Vis spectrophotometry at 260 nm. Verify the mass and purity using mass spectrometry (e.g., ESI-MS).
Protocol 2: 1D 19F NMR Spectroscopy of Labeled DNA
This protocol describes the acquisition of a one-dimensional 19F NMR spectrum of a purified 5-fluoro-dC labeled oligonucleotide to assess its structural integrity and purity.
Materials:
-
Purified 5-fluoro-dC labeled oligonucleotide
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 in 90% H2O/10% D2O or 100% D2O)
-
Internal or external reference standard (e.g., trifluoroacetic acid, TFA)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in the NMR buffer to a final concentration of 50-200 µM.
-
Spectrometer Setup:
-
Tune and match the 19F channel of the NMR probe.
-
Set the temperature (e.g., 25°C).
-
Reference the 19F chemical shift scale using an appropriate standard.
-
-
Data Acquisition:
-
Acquire a 1D 19F NMR spectrum. Typical parameters include:
-
Pulse sequence: Simple one-pulse experiment.
-
Spectral width: ~50-100 ppm, centered around the expected chemical shift of 5-fluorocytosine.
-
Acquisition time: 0.5-1.0 s.
-
Relaxation delay: 1-2 s.
-
Number of scans: 1024-4096, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply an exponential line broadening factor (e.g., 10-20 Hz).
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
-
Analysis: A single sharp resonance is expected for a pure, single-conformation oligonucleotide. The presence of multiple peaks may indicate conformational heterogeneity or impurities.
Protocol 3: Monitoring DNA-Ligand Interactions using 19F NMR Titration
This protocol details how to perform a 19F NMR titration experiment to characterize the binding of a ligand to a 5-fluoro-dC labeled DNA.
Materials:
-
Purified 5-fluoro-dC labeled DNA
-
Ligand of interest
-
NMR buffer
-
NMR spectrometer
Procedure:
-
Initial Spectrum: Prepare a sample of the 5-fluoro-dC labeled DNA at a known concentration (e.g., 50 µM) in the NMR buffer and acquire a reference 1D 19F NMR spectrum as described in Protocol 2.
-
Ligand Titration:
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer.
-
Add small aliquots of the ligand stock solution to the DNA sample in the NMR tube.
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire a 1D 19F NMR spectrum.
-
Continue this process until the desired final ligand-to-DNA molar ratio is reached (e.g., 2:1 or until saturation is observed).
-
-
Data Analysis:
-
Process each spectrum consistently.
-
Monitor changes in the 19F chemical shift (Δδ), line width, and/or signal intensity as a function of ligand concentration.
-
If the binding is in the fast exchange regime on the NMR timescale, a gradual shift of the resonance will be observed. If in the slow exchange regime, the free DNA peak will decrease in intensity while a new peak corresponding to the bound state appears and grows.
-
The dissociation constant (KD) can be determined by fitting the chemical shift changes (Δδ) versus the total ligand concentration to an appropriate binding isotherm equation.[9]
-
Visualizations
Caption: Experimental workflow for 19F NMR studies of DNA.
Caption: Logical relationships in a DNA-ligand binding experiment.
Conclusion
The site-specific incorporation of 5-fluoro-dCTP provides a powerful and minimally perturbative probe for studying DNA structure and interactions by 19F NMR spectroscopy. The protocols and data presented herein offer a foundational guide for researchers to design and execute experiments to investigate a wide range of biological questions, from fundamental DNA biophysics to the discovery of novel therapeutic agents targeting DNA. The sensitivity of the 19F nucleus to its local environment, combined with the lack of background signals, makes this technique an invaluable tool in the modern structural biology and drug discovery toolbox.
References
- 1. chembiobiochem.com [chembiobiochem.com]
- 2. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 5'-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluoro-2'-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for Enzymatic Incorporation of 5-Fluoro-dCTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of modified nucleotides is a cornerstone of modern molecular biology, enabling the site-specific introduction of probes, labels, and therapeutic agents into nucleic acids. 5-fluoro-dCTP is a synthetic analog of deoxycytidine triphosphate that can be enzymatically incorporated into DNA. The fluorine atom at the 5-position of the cytosine base offers a unique probe for various applications, including NMR studies of DNA structure and dynamics, and as a potential modulator of DNA-protein interactions. This document provides detailed application notes and protocols for the enzymatic incorporation of 5-fluoro-dCTP using various DNA polymerases.
Data Presentation
Table 1: Overview of DNA Polymerases for 5-Fluoro-dCTP Incorporation
| DNA Polymerase | Type | Proofreading (3'→5' Exonuclease) | Primary Applications for 5-Fluoro-dCTP Labeling | Fidelity |
| Pwo DNA Polymerase | Thermostable (Archaea) | Yes | Primer Extension (PEX), High-Fidelity PCR | High (approx. 18-fold > Taq)[1] |
| Taq DNA Polymerase | Thermostable (Bacteria) | No | PCR, Nick Translation | Low |
| Klenow Fragment | Mesophilic (E. coli) | Yes (in wild-type) | Primer Extension, Nick Translation | Intermediate[2] |
| T4 DNA Polymerase | Mesophilic (Bacteriophage) | Yes | Primer Extension, Blunting Ends | High[2] |
Table 2: General Fidelity of Common DNA Polymerases
| DNA Polymerase | Error Rate (per base duplication) | Reference |
| Taq DNA Polymerase | ~2.1 x 10⁻⁴ | [2] |
| Klenow Fragment | ~1.3 x 10⁻⁴ | [2] |
| Modified T7 DNA Polymerase | ~3.4 x 10⁻⁵ | [2] |
| T4 DNA Polymerase | < 3 x 10⁻⁶ | [2] |
Note: The fidelity data presented is for the respective polymerases with natural dNTPs. The incorporation of modified nucleotides like 5-fluoro-dCTP may alter the fidelity. It is recommended to sequence the final labeled product if sequence accuracy is critical.
Experimental Protocols
Protocol 1: Primer Extension (PEX) with Pwo DNA Polymerase
This protocol is suitable for site-specific incorporation of 5-fluoro-dCTP into a DNA strand using a primer-template system. Pwo DNA polymerase is recommended for its high fidelity and ability to incorporate modified nucleotides[3].
Materials:
-
Pwo DNA Polymerase
-
10x Pwo Reaction Buffer (with MgSO₄)
-
dNTP mix (dATP, dGTP, dTTP at 10 mM each)
-
5-fluoro-dCTP (10 mM stock)
-
Primer (10 µM)
-
Template DNA (10 µM)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following in a PCR tube:
Component Volume (µL) for 50 µL reaction Final Concentration 10x Pwo Reaction Buffer 5 1x dNTP mix (dATP, dGTP, dTTP) 1 200 µM each 5-fluoro-dCTP 1 200 µM Primer 1 0.2 µM Template DNA 1 0.2 µM Pwo DNA Polymerase (1-2.5 U/µL) 1 1-2.5 U | Nuclease-free water | up to 50 | |
-
Thermocycling:
-
Initial Denaturation: 95°C for 2 minutes
-
20-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (adjust based on primer Tₘ)
-
Extension: 72°C for 1 minute per kb of expected product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Purification: Purify the labeled DNA using a suitable PCR purification kit to remove unincorporated nucleotides and primers.
Protocol 2: PCR Labeling with Taq DNA Polymerase
This protocol describes the incorporation of 5-fluoro-dCTP during a standard PCR amplification. Taq polymerase is a robust enzyme for PCR, though it has lower fidelity.
Materials:
-
Taq DNA Polymerase
-
10x Taq Reaction Buffer (with MgCl₂)
-
dNTP mix (dATP, dGTP, dTTP at 10 mM each)
-
dCTP (10 mM stock)
-
5-fluoro-dCTP (10 mM stock)
-
Forward and Reverse Primers (10 µM each)
-
Template DNA
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare a master mix. The ratio of 5-fluoro-dCTP to dCTP can be varied to control the labeling density. A 1:1 to 1:3 ratio is a good starting point.
Component Volume (µL) for 50 µL reaction Final Concentration 10x Taq Reaction Buffer 5 1x dNTP mix (dATP, dGTP, dTTP) 1 200 µM each dCTP 0.5 100 µM 5-fluoro-dCTP 0.5 100 µM Forward Primer 1 0.2 µM Reverse Primer 1 0.2 µM Template DNA variable 1-100 ng Taq DNA Polymerase (5 U/µL) 0.5 2.5 U | Nuclease-free water | up to 50 | |
-
Thermocycling:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (adjust based on primer Tₘ)
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis and Purification: Analyze the PCR product on an agarose (B213101) gel. Purify the labeled DNA using a PCR purification kit.
Protocol 3: Nick Translation with Klenow Fragment
This method introduces 5-fluoro-dCTP into double-stranded DNA at random nicks created by DNase I.
Materials:
-
Klenow Fragment
-
10x Klenow Reaction Buffer
-
DNase I (RNase-free)
-
dNTP mix (dATP, dGTP, dTTP at 10 mM each)
-
dCTP (10 mM stock)
-
5-fluoro-dCTP (10 mM stock)
-
dsDNA template
-
Nuclease-free water
-
EDTA (0.5 M)
Procedure:
-
Reaction Setup:
Component Volume (µL) for 50 µL reaction Final Concentration dsDNA variable 1 µg 10x Klenow Reaction Buffer 5 1x dNTP mix (dATP, dGTP, dTTP) 1 200 µM each dCTP 0.5 100 µM 5-fluoro-dCTP 0.5 100 µM DNase I (diluted 1:1000 to 1:10000) 1 variable Klenow Fragment (5 U/µL) 1 5 U | Nuclease-free water | up to 50 | |
-
Incubation: Incubate the reaction at 15°C for 30-60 minutes. The optimal DNase I concentration and incubation time should be determined empirically to achieve the desired probe size (typically 200-500 bp).
-
Stopping the Reaction: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.
-
Purification: Purify the labeled DNA using a spin column or ethanol (B145695) precipitation to remove unincorporated nucleotides.
Mandatory Visualization
Caption: General workflow for enzymatic labeling of DNA with 5-fluoro-dCTP.
References
5-Fluoro-dCTP as a Versatile Probe for Elucidating DNA-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between DNA and proteins is fundamental to nearly all cellular processes, from gene expression and replication to DNA repair and recombination. Understanding the specifics of these interactions at a molecular level is paramount for basic research and is a cornerstone of modern drug discovery. 5-fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP), a fluorinated analog of the natural nucleotide dCTP, has emerged as a powerful and versatile tool for probing these critical interactions. The introduction of the fluorine atom, with its unique nuclear magnetic resonance (NMR) and fluorescence properties, provides a sensitive handle to monitor changes in the local environment of DNA upon protein binding, without significantly perturbing the overall structure.
This document provides detailed application notes and experimental protocols for utilizing 5-fluoro-dCTP in DNA-protein interaction studies. It is designed to be a comprehensive resource for researchers in molecular biology, biochemistry, and drug development.
Key Applications of 5-Fluoro-dCTP
5-fluoro-dCTP can be enzymatically incorporated into DNA, serving as a non-perturbative probe for a variety of biophysical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift sensitivity to the local electronic environment. This makes ¹⁹F NMR a powerful tool for studying conformational changes in DNA upon protein binding.
-
Fluorescence Spectroscopy: While 5-fluorocytosine (B48100) itself is not strongly fluorescent, its presence can be exploited in fluorescence resonance energy transfer (FRET) and fluorescence anisotropy assays by incorporating it alongside fluorescently labeled nucleotides.
-
X-ray Crystallography: The fluorine atom can serve as an anomalous scatterer, aiding in the phasing of X-ray diffraction data to solve the three-dimensional structures of DNA-protein complexes.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing 5-fluoro-dCTP and related fluorinated nucleotides to probe DNA-protein interactions.
Table 1: Dissociation Constants (Kd) Determined by ¹⁹F NMR Spectroscopy
| Interacting Partners | Technique | Kd (μM) | Reference |
| 5-¹⁹F-Trp-BsCspB and dT4 | ¹⁹F NMR Titration | 6.5 ± 1.0 | [1] |
| 5-¹⁹F-Trp-BsCspB and dT4 (in cell lysate) | ¹⁹F NMR Titration | 6.8 ± 1.1 | [2] |
Table 2: Kinetic Parameters from ¹⁹F NMR Lineshape Analysis
| System | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (μM) | Reference |
| SH3 Domain (5-fluorotryptophan labeled) + Peptide Ligand | 1.5 x 10⁸ | 2.2 x 10⁴ | 150 | [3] |
Experimental Protocols
Protocol 1: Site-Specific Enzymatic Incorporation of 5-Fluoro-dCTP into DNA Oligonucleotides
This protocol describes the site-specific incorporation of a single 5-fluoro-dCTP nucleotide into a DNA oligonucleotide using a primer extension reaction catalyzed by a DNA polymerase.
Materials:
-
Template DNA oligonucleotide (containing a guanine (B1146940) at the desired incorporation site)
-
Primer DNA oligonucleotide (complementary to the 3' end of the template)
-
5-fluoro-dCTP (1 mM stock solution)
-
dATP, dGTP, dTTP (1 mM stock solutions)
-
10x Polymerase Reaction Buffer
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Urea
-
TBE buffer (Tris-borate-EDTA)
-
DNA loading dye
-
Phosphorimager or fluorescence scanner (if using a labeled primer)
Procedure:
-
Primer-Template Annealing:
-
In a PCR tube, mix the template DNA (1.2 µM) and a 5'-labeled primer (e.g., with ⁶-FAM for visualization) (1 µM) in 1x polymerase reaction buffer.
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.
-
-
Primer Extension Reaction:
-
To the annealed primer-template duplex, add the dNTP mix. For single incorporation, add dATP, dGTP, and dTTP to a final concentration of 100 µM each, and 5-fluoro-dCTP to a final concentration of 50 µM.
-
Add the DNA polymerase (e.g., 1 unit of KOD XL polymerase).
-
Bring the final reaction volume to 20 µL with nuclease-free water.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 60-72°C) for 30-60 minutes.[5]
-
-
Reaction Quenching and Product Analysis:
-
Stop the reaction by adding an equal volume of DNA loading dye containing 8 M urea.
-
Heat the sample at 95°C for 5 minutes to denature the DNA.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the DNA bands using a phosphorimager or fluorescence scanner. The product band should show a size shift corresponding to the full-length oligonucleotide containing the 5-fluoro-dCTP.
-
-
Purification of the Labeled Oligonucleotide:
-
Excise the band corresponding to the full-length product from the gel.
-
Elute the DNA from the gel slice using a crush and soak method in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
-
Caption: Workflow for enzymatic incorporation of 5-fluoro-dCTP.
Protocol 2: ¹⁹F NMR Spectroscopy for DNA-Protein Interaction Analysis
This protocol outlines the general steps for performing a ¹⁹F NMR titration experiment to study the binding of a protein to a DNA oligonucleotide containing 5-fluorocytosine.
Materials:
-
Purified 5-fluoro-dCTP labeled DNA oligonucleotide (from Protocol 1)
-
Purified protein of interest
-
NMR buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 7.0, with 10% D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 5-fluoro-dCTP labeled DNA in the NMR buffer at a concentration of approximately 20-50 µM.
-
Prepare a concentrated stock solution of the protein of interest in the same NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum of the free DNA sample. This will serve as the reference spectrum.
-
Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Temperature: Maintain a constant temperature throughout the experiment (e.g., 25°C).
-
Pulse Program: A simple pulse-acquire sequence is typically sufficient.
-
Spectral Width: Set a spectral width that covers the expected chemical shift range of the fluorine nucleus (e.g., -150 to -170 ppm for 5-fluorocytosine).
-
Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Titration:
-
Add small aliquots of the concentrated protein stock solution to the NMR tube containing the DNA sample.
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire a 1D ¹⁹F NMR spectrum after each protein addition.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Monitor the changes in the ¹⁹F chemical shift and/or line width of the 5-fluorocytosine resonance as a function of protein concentration.
-
Plot the change in chemical shift (Δδ) against the molar ratio of protein to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Caption: Workflow for a ¹⁹F NMR titration experiment.
Protocol 3: Fluorescence Anisotropy Assay for Quantitative Binding Analysis
This protocol describes a fluorescence anisotropy-based competition assay to determine the binding affinity of a protein for an unlabeled DNA sequence, using a fluorescently labeled probe containing 5-fluorocytosine as a tracer.
Materials:
-
5'-fluorescently labeled DNA probe (containing 5-fluorocytosine, though the label is the primary reporter)
-
Unlabeled competitor DNA (with or without 5-fluorocytosine)
-
Purified protein of interest
-
Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM MgCl₂, 0.5 mM DTT, pH 7.5)
-
Microplate reader with polarization filters
Procedure:
-
Determine the Optimal Concentration of Labeled Probe:
-
Perform a saturation binding experiment by titrating the protein against a constant, low concentration of the fluorescently labeled DNA probe (e.g., 1-10 nM).
-
Measure the fluorescence anisotropy at each protein concentration.
-
The optimal probe concentration should be well below the expected Kd and give a significant change in anisotropy upon protein binding.
-
-
Competition Assay:
-
Prepare a series of solutions containing a fixed concentration of the fluorescently labeled probe and the protein (at a concentration that gives significant binding, e.g., at or near the Kd determined in the previous step).
-
To these solutions, add increasing concentrations of the unlabeled competitor DNA.
-
Incubate the mixtures at room temperature for 30 minutes to reach equilibrium.
-
-
Anisotropy Measurement:
-
Measure the fluorescence anisotropy of each sample in a microplate reader.[2]
-
Excitation and emission wavelengths should be set according to the specifications of the fluorescent label.
-
-
Data Analysis:
-
Plot the fluorescence anisotropy values against the logarithm of the competitor DNA concentration.
-
Fit the data to a competitive binding equation to determine the IC₅₀ value (the concentration of competitor DNA that displaces 50% of the labeled probe).
-
Calculate the inhibition constant (Ki) for the competitor DNA using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Labeled Probe]/Kd_probe), where Kd_probe is the dissociation constant of the protein for the labeled probe.
-
Caption: Workflow for a fluorescence anisotropy competition assay.
Conclusion
5-fluoro-dCTP is a powerful and minimally perturbing probe for investigating the intricate details of DNA-protein interactions. Its utility in ¹⁹F NMR provides a direct and sensitive method for characterizing binding events and conformational changes in DNA. When combined with fluorescence techniques, it enables robust and quantitative measurements of binding affinities. The protocols provided herein offer a starting point for researchers to incorporate this versatile tool into their studies, paving the way for a deeper understanding of fundamental biological processes and facilitating the development of novel therapeutics that target DNA-protein interfaces.
References
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 3. [PDF] 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. Dual FRET assay for detecting receptor protein interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-linked nucleoside triphosphates for enzymatic synthesis of hydrophobic oligonucleotides with enhanced membrane anchoring efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Incorporation of 5-Fluoro-dCTP into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into oligonucleotides is a powerful tool in molecular biology, diagnostics, and drug development. 5-fluorocytosine (B48100) (5-FC), a synthetic analog of cytosine, offers unique properties when incorporated into DNA. The fluorine atom at the C5 position can act as a sensitive probe for 19F NMR studies, serve as a mechanistc probe for studying DNA-protein interactions, particularly with DNA methyltransferases, and potentially enhance the therapeutic properties of antisense oligonucleotides. This document provides detailed application notes and protocols for the site-specific incorporation of 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) into oligonucleotides using both enzymatic and chemical synthesis methods.
Methods for Site-Specific Incorporation
There are two primary methods for the site-specific incorporation of 5-fluoro-dCTP into oligonucleotides:
-
Enzymatic Incorporation: This method utilizes DNA polymerases to incorporate 5-fluoro-dCTP into a growing DNA strand during processes like primer extension or polymerase chain reaction (PCR). The site of incorporation is determined by the template sequence.
-
Chemical Synthesis: This method involves the use of a 5-fluoro-dCTP phosphoramidite (B1245037) building block during solid-phase oligonucleotide synthesis. This allows for the precise placement of the modified nucleotide at any desired position in the sequence.
Section 1: Enzymatic Incorporation of 5-Fluoro-dCTP
Enzymatic incorporation is a versatile method for introducing 5-fluoro-dCTP at specific sites in a template-dependent manner. The choice of DNA polymerase is critical for efficient and accurate incorporation.
Data Presentation: Polymerase Substrate Efficiency
While extensive quantitative data for a wide range of polymerases is still emerging, studies have shown that certain polymerases can efficiently utilize 5-fluoro-dCTP as a substrate. The following table summarizes available kinetic data for DNA polymerases with 5-fluoro-dCTP and a related analog, 5-aza-dCTP.
| DNA Polymerase | Modified Nucleotide | Apparent Km (µM)[1][2] | Notes |
| DNA Polymerase α (calf thymus) | 5-fluoro-dCTP | 7.7[1] | Comparable to the Km for natural dCTP. |
| DNA Polymerase β (calf thymus) | 5-fluoro-dCTP | 8.8[1] | Comparable to the Km for natural dCTP. |
| DNA Polymerase α (mammalian) | 5-aza-dCTP | 3.0[2] | Vmax was slightly lower than for dCTP.[2] |
| Pwo Polymerase | 5-fluoro-dCTP | Not Reported | Can be used as a substrate for primer extension.[3] |
Note: The fidelity of incorporation (the ability of the polymerase to incorporate the correct nucleotide opposite a template base) for 5-fluoro-dCTP has not been extensively quantified for a variety of polymerases. It is recommended to sequence the final product to verify the accuracy of incorporation.
Experimental Protocol: Primer Extension (PEX)
This protocol describes the site-specific incorporation of a single 5-fluoro-dCTP molecule into a DNA strand using a primer extension reaction.
Materials:
-
Template Oligonucleotide (containing a guanine (B1146940) at the desired incorporation site)
-
Primer Oligonucleotide (complementary to the 3' end of the template)
-
5-fluoro-dCTP
-
Natural dNTPs (dATP, dGTP, dTTP)
-
DNA Polymerase (e.g., Pwo Polymerase)
-
10x Polymerase Buffer
-
Nuclease-free water
-
Annealing Buffer (e.g., 0.5 M HEPES, pH 7.5 + 1 M KCl)
-
Stop/Loading Buffer (e.g., 95% deionized formamide, 0.025% SDS, 0.5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol FF)[4]
Procedure:
-
Primer-Template Annealing:
-
In a PCR tube, mix:
-
Template Oligonucleotide (1 µM final concentration)
-
Primer Oligonucleotide (1.2 µM final concentration)
-
10x Annealing Buffer (1x final concentration)[4]
-
Nuclease-free water to a final volume of 10 µL.
-
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
To the annealed primer-template, add the following on ice:
-
10x Polymerase Buffer (1x final concentration)
-
dNTP mix (containing dATP, dGTP, dTTP at a final concentration of 100 µM each)
-
5-fluoro-dCTP (100 µM final concentration)
-
DNA Polymerase (e.g., Pwo Polymerase, 1-2 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 72°C for Pwo polymerase) for 30-60 minutes.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume (20 µL) of Stop/Loading Buffer.[4]
-
Denature the sample by heating at 95°C for 5 minutes.
-
Analyze the product by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the incorporation of the modified nucleotide.
-
Diagram: Enzymatic Incorporation Workflow
Caption: Workflow for enzymatic incorporation of 5-fluoro-dCTP.
Section 2: Chemical Synthesis of Oligonucleotides with 5-Fluoro-dCTP
Chemical synthesis using the phosphoramidite method offers precise control over the placement of 5-fluoro-dCTP within an oligonucleotide sequence. This requires a specialized 5-fluoro-dCTP phosphoramidite building block.
Data Presentation: Coupling Efficiency
The coupling efficiency of modified phosphoramidites can be lower than that of standard phosphoramidites and may require optimization of the coupling time and the amount of phosphoramidite used.
| Phosphoramidite | Coupling Time | Coupling Efficiency | Notes |
| Standard DNA Phosphoramidites | 30-60 seconds[5] | >99%[6] | Standard conditions. |
| 5-fluoro-dCTP Phosphoramidite | 300 seconds (example)[7] | ~95% (example for a related modified amidite)[7] | May require longer coupling times and/or increased phosphoramidite concentration for optimal efficiency. |
Note: The coupling efficiency is a critical parameter that affects the overall yield of the full-length oligonucleotide. It is recommended to monitor the coupling efficiency during synthesis, for example, by trityl cation monitoring.
Experimental Protocol: Solid-Phase Synthesis
This protocol outlines the general steps for incorporating a 5-fluoro-dCTP phosphoramidite into an oligonucleotide using an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
Standard DNA phosphoramidites (A, G, T, C).
-
5-fluoro-dCTP phosphoramidite.
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile).
-
Capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/Water/Pyridine).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).
-
Anhydrous acetonitrile.
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide).
Procedure (Automated Synthesis Cycle):
The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by the deblocking solution.
-
Coupling: The 5-fluoro-dCTP phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Optimization Note: For the 5-fluoro-dCTP phosphoramidite, it may be necessary to increase the coupling time (e.g., to 300 seconds) or use a higher concentration of the phosphoramidite to achieve high coupling efficiency.[7]
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester by the oxidizing solution.
These four steps are repeated for each nucleotide to be added to the sequence.
Post-Synthesis Processing:
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours).
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
Diagram: Chemical Synthesis Workflow
Caption: Workflow for chemical synthesis of oligonucleotides.
Section 3: Applications of Oligonucleotides Containing 5-Fluoro-dCTP
Oligonucleotides containing 5-fluorocytosine have several important applications in research and development.
Application 1: 19F NMR Spectroscopy
The fluorine atom provides a sensitive and background-free signal for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the study of DNA structure, dynamics, and interactions with other molecules.[8][9]
Protocol Outline: 19F NMR Analysis
-
Sample Preparation:
-
Dissolve the purified oligonucleotide containing 5-fluorocytosine in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of 50-200 µM.
-
Add 5-10% D2O for the lock signal.
-
-
NMR Data Acquisition:
-
Acquire 1D 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
Typical acquisition parameters include a spectral width appropriate for 19F, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
The chemical shift of the 19F signal can provide information about the local environment of the fluorine atom, including base pairing, stacking interactions, and conformational changes upon binding to a target molecule.
-
Application 2: Probing DNA Methyltransferase Activity
5-fluorocytosine is a mechanism-based inhibitor of DNA methyltransferases (DNMTs). When a DNMT attempts to methylate the 5-position of 5-fluorocytosine, it forms a stable covalent complex with the DNA, effectively trapping the enzyme.[2] This property can be exploited in assays to measure DNMT activity.
Protocol Outline: DNA Methyltransferase Activity Assay
-
Substrate Preparation:
-
Synthesize a DNA oligonucleotide containing a 5-fluorocytosine at the target methylation site (e.g., within a CpG dinucleotide).
-
Anneal it to its complementary strand to form a double-stranded DNA substrate.
-
-
Enzyme Reaction:
-
Incubate the DNA substrate with the DNA methyltransferase enzyme and the methyl donor S-adenosylmethionine (SAM).
-
-
Detection of Covalent Complex:
-
The formation of the covalent complex between the enzyme and the DNA can be detected by various methods, such as:
-
Gel Shift Assay: The complex will migrate slower than the free DNA on a native polyacrylamide or agarose (B213101) gel.
-
Filter Binding Assay: The protein-DNA complex can be captured on a nitrocellulose membrane.
-
Fluorometric Assays: Commercially available kits can be adapted to use a fluorinated substrate.[3][4]
-
-
Diagram: DNA Methyltransferase Inhibition
Caption: Mechanism of DNA methyltransferase inhibition by 5-FC.
Conclusion
The site-specific incorporation of 5-fluoro-dCTP into oligonucleotides provides a valuable tool for a range of applications, from biophysical studies using 19F NMR to biochemical assays of enzyme activity. Both enzymatic and chemical synthesis methods can be employed, each with its own advantages and considerations. The protocols and data presented in these application notes provide a starting point for researchers to successfully incorporate this modified nucleotide into their experimental designs. Further optimization of reaction conditions may be necessary depending on the specific application and the sequences of interest.
References
- 1. Utilization of 5-fluoro-2'-deoxyuridine triphosphate and 5-fluoro-2'-deoxycytidine triphosphate in DNA synthesis by DNA polymerases alpha and beta from calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNMT Activity Assay Kit (Fluorometric), Research Kits - CD BioSciences [epigenhub.com]
- 3. DNMT Activity Assay Kit (Fluorometric) (ab113468) | Abcam [abcam.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. idtdna.com [idtdna.com]
- 6. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
Application Notes and Protocols for Fluorescence-Based Assays Using 5-Fluoro-dCTP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 5-fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP) in fluorescence-based assays. 5-fluoro-dCTP is a fluorinated pyrimidine (B1678525) analog that can be incorporated into DNA by various DNA polymerases, serving as a valuable tool for studying enzyme kinetics, inhibitor screening, and DNA-protein interactions. Its intrinsic fluorescence provides a sensitive probe for monitoring these processes in real-time.
Introduction
5-fluoro-dCTP is a synthetic analog of the natural nucleotide deoxycytidine triphosphate (dCTP). The substitution of a hydrogen atom with fluorine at the 5th position of the cytosine base imparts useful fluorescent properties to the molecule. This allows for the development of fluorescence-based assays that can monitor its incorporation into a growing DNA strand. These assays offer a non-radioactive, and often continuous, method to study the activity of DNA polymerases and other DNA-modifying enzymes.
The primary applications of 5-fluoro-dCTP in fluorescence-based assays include:
-
DNA Polymerase Kinetic Studies: Determining kinetic parameters such as Km and kcat for the incorporation of 5-fluoro-dCTP by different DNA polymerases.
-
Inhibitor Screening: High-throughput screening of potential inhibitors of DNA polymerases by monitoring the decrease in 5-fluoro-dCTP incorporation.
-
DNA-Protein Interaction Studies: Utilizing fluorescence polarization to investigate the binding of proteins to DNA containing 5-fluoro-dCTP.
-
DNA Repair Studies: As a tool to investigate the mechanisms of DNA repair pathways that recognize and excise modified bases.
Application 1: DNA Polymerase Kinetic Analysis
This application focuses on determining the steady-state kinetic parameters of DNA polymerases for the incorporation of 5-fluoro-dCTP. The assay measures the increase in fluorescence as the fluorinated nucleotide is incorporated into a double-stranded DNA molecule.
Quantitative Data
The following table summarizes the kinetic parameters for the incorporation of a similar analog, 5-aza-dCTP, by mammalian DNA polymerase alpha. These values can be used as a reference for designing experiments with 5-fluoro-dCTP.
| DNA Polymerase | Nucleotide | Apparent Km (μM) | Relative Vmax |
| Mammalian DNA Polymerase α | dCTP | 2.0 | 1.0 |
| Mammalian DNA Polymerase α | 5-aza-dCTP | 3.0 | Slightly lower than dCTP |
Experimental Protocol: DNA Polymerase Steady-State Kinetics
This protocol is adapted from a general fluorescence-based assay for DNA polymerase activity.
Materials:
-
5-fluoro-dCTP
-
dATP, dGTP, dTTP
-
DNA polymerase of interest
-
Primer-template DNA substrate (designed to have a single site for dCTP incorporation)
-
Reaction buffer (specific to the DNA polymerase)
-
Fluorescence microplate reader
Protocol:
-
Prepare the Primer-Template DNA: Anneal a fluorescently labeled primer to a template strand. The template should be designed such that the first nucleotide to be incorporated is dCTP.
-
Reaction Setup: In a 96-well black microplate, prepare the reaction mixture containing the primer-template DNA, dATP, dGTP, dTTP, and varying concentrations of 5-fluoro-dCTP in the reaction buffer.
-
Initiate the Reaction: Add the DNA polymerase to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals. The excitation and emission wavelengths should be optimized for 5-fluoro-dCTP.
-
Data Analysis: Plot the initial reaction velocities against the concentration of 5-fluoro-dCTP. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Experimental Workflow
Caption: Workflow for DNA Polymerase Kinetic Assay.
Application 2: Fluorescence Polarization Assay for DNA-Protein Interactions
This application describes a fluorescence polarization (FP) assay to study the binding of a protein to a DNA substrate containing 5-fluoro-dCTP. The principle of this assay is that a small, fluorescently labeled molecule (the DNA with incorporated 5-fluoro-dCTP) will have a low polarization value when tumbling freely in solution. Upon binding to a larger molecule (a protein), its tumbling slows, resulting in an increase in the polarization of its fluorescence.
Quantitative Data
The following table provides hypothetical data to illustrate the expected results from an FP binding assay.
| Protein Concentration (nM) | Fluorescence Polarization (mP) |
| 0 | 50 |
| 10 | 75 |
| 50 | 150 |
| 100 | 225 |
| 200 | 275 |
| 500 | 300 |
Experimental Protocol: Fluorescence Polarization Binding Assay
This protocol is a general guide and should be optimized for the specific DNA-protein interaction being studied.
Materials:
-
DNA duplex containing a single, site-specifically incorporated 5-fluoro-dCTP.
-
DNA-binding protein of interest.
-
Binding buffer (optimized for the protein-DNA interaction).
-
Fluorescence microplate reader with polarization filters.
Protocol:
-
Prepare the Fluorescent DNA Probe: Synthesize a DNA oligonucleotide containing a single 5-fluoro-dCTP. This can be achieved by enzymatic incorporation followed by purification.
-
Reaction Setup: In a 96-well black microplate, add a fixed concentration of the fluorescent DNA probe to the binding buffer.
-
Protein Titration: Add increasing concentrations of the DNA-binding protein to the wells.
-
Incubation: Incubate the plate at the desired temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well using a microplate reader equipped with the appropriate excitation and emission filters and polarizers.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. The data can be fit to a binding isotherm to determine the dissociation constant (Kd).
Experimental Workflow
Caption: Workflow for Fluorescence Polarization Assay.
Application 3: High-Throughput Screening of DNA Polymerase Inhibitors
This application outlines a high-throughput screening (HTS) assay to identify inhibitors of DNA polymerase activity using 5-fluoro-dCTP. The assay is based on the principle of fluorescence quenching. A quencher-labeled primer is used, and upon incorporation of 5-fluoro-dCTP by a DNA polymerase, the fluorophore and quencher are brought into close proximity, resulting in a decrease in fluorescence. Inhibitors of the polymerase will prevent this incorporation, leading to a higher fluorescence signal.
Quantitative Data
The following table presents example data from an HTS assay for a known DNA polymerase inhibitor.
| Inhibitor Concentration (μM) | Fluorescence Intensity (a.u.) | % Inhibition |
| 0 (No Inhibitor) | 1000 | 0 |
| 0.1 | 1500 | 12.5 |
| 1 | 3000 | 50 |
| 10 | 4500 | 87.5 |
| 100 | 5000 | 100 |
| No Enzyme Control | 5000 | 100 |
Experimental Protocol: HTS Fluorescence Quenching Assay
Materials:
-
5-fluoro-dCTP
-
dATP, dGTP, dTTP
-
DNA polymerase
-
Primer-template DNA with a quencher on the 5' end of the template strand, positioned to quench the fluorescence of an incorporated 5-fluoro-dCTP.
-
Reaction buffer
-
Compound library for screening
-
384-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Assay Plate Preparation: Dispense the compounds from the library into the wells of a 384-well plate. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Mixture Preparation: Prepare a master mix containing the primer-template DNA, dNTPs (including 5-fluoro-dCTP), and reaction buffer.
-
Enzyme Addition: Add the DNA polymerase to the master mix immediately before dispensing.
-
Reaction Initiation: Dispense the enzyme-containing master mix into the assay plate to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the DNA polymerase for a fixed time.
-
Fluorescence Reading: Measure the fluorescence intensity in each well.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" as compounds that show inhibition above a certain threshold.
Signaling Pathway
References
Application Notes and Protocols for Quantifying 5-fluoro-dCTP Incorporation Efficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the incorporation of 5-fluoro-2'-deoxycytidine (B1672315) triphosphate (5-FdCTP) into DNA. Understanding the efficiency of this incorporation is crucial for evaluating the mechanism of action and efficacy of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). The following sections detail two primary methodologies: Mass Spectrometry-based quantification and enzymatic-based Primer Extension Assays.
Mass Spectrometry-Based Quantification of 5-Fluorouracil in DNA
Mass spectrometry offers a highly sensitive and specific method for the direct quantification of 5-fluorouracil (5-FU), a metabolite of 5-FdCTP, within genomic DNA. This approach is considered a gold standard for absolute quantification.
Data Presentation: 5-FU Incorporation in Colorectal Cancer Tissue
The following table summarizes quantitative data on 5-FU incorporation into the DNA of human colorectal cancer tissues, as determined by gas chromatography/mass spectrometry (GC/MS).
| Time Post 5-FU Administration | Mean 5-FU Incorporation (fmol/µg DNA) |
| ~2 hours | 75 |
| ~24 hours | 127 |
| ~48 hours | 90 |
Data adapted from a study on human colorectal cancers, where maximal incorporation was observed at 24 hours post-administration of 5-FU[1].
Experimental Protocol: Quantification of 5-FU in DNA by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-FU and its metabolites in cellular DNA.
1. DNA Extraction and Hydrolysis:
- Isolate genomic DNA from cells or tissues using a standard DNA extraction kit.
- Quantify the extracted DNA using a spectrophotometer.
- Enzymatically digest 5-10 µg of DNA to individual nucleosides. This can be achieved by incubating the DNA with a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase at 37°C for 12-24 hours.
- Alternatively, for base analysis, hydrolyze the DNA to release the constituent bases. Note that 5-fluorocytosine (B48100) can deaminate to 5-fluorouracil during this process[2].
2. Sample Preparation:
- Precipitate proteins from the digested DNA sample by adding ice-cold methanol (B129727) and centrifuging.
- For analysis of culture medium, a solid-phase extraction (SPE) may be necessary to concentrate the analytes[3].
- Dry the supernatant containing the nucleosides/bases under vacuum.
- Reconstitute the sample in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
3. LC-MS/MS Analysis:
- Separate the nucleosides/bases using a C18 reverse-phase HPLC column with a gradient of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid)[4].
- Perform mass spectrometric detection using a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) operating in positive ion mode with electrospray ionization (ESI)[5][6].
- Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for 5-fluorodeoxycytidine and an internal standard.
4. Quantification:
- Generate a standard curve using known concentrations of 5-fluorodeoxycytidine.
- Use a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-fluorodeoxycytidine) to correct for matrix effects and variations in instrument response[2].
- Calculate the amount of 5-fluorodeoxycytidine in the original DNA sample based on the standard curve and normalize to the amount of DNA analyzed.
Workflow Diagram: LC-MS/MS Quantification
References
- 1. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and quantification of 5-chlorocytosine in DNA by stable isotope dilution and gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common problems with 5-fluoro-dCTP incorporation by DNA polymerase
Welcome to the technical support center for 5-fluoro-dCTP (5-FdCTP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the enzymatic incorporation of this modified nucleotide into DNA.
Section 1: Frequently Asked Questions (FAQs)
Here you will find answers to common questions about using 5-FdCTP in your experiments.
Q1: What is 5-fluoro-dCTP and what are its primary applications?
5-fluoro-dCTP (5-Fluoro-2'-deoxycytidine 5'-triphosphate) is a modified pyrimidine (B1678525) nucleotide where the hydrogen atom at the 5th position of the cytosine base is replaced by a fluorine atom. This modification allows it to be used as a substrate for DNA polymerases to introduce fluorine into specific DNA sequences. Its applications include the development of therapeutic oligonucleotides, the study of DNA-protein interactions, and the creation of DNA with altered biochemical properties. The introduction of fluorine can affect DNA flexibility and stability.[1][2]
Q2: Can any DNA polymerase incorporate 5-FdCTP?
No, not all DNA polymerases incorporate 5-FdCTP with the same efficiency as the natural dCTP. The bulky and electronegative fluorine atom can affect the enzyme's active site. Generally, thermostable polymerases used for PCR, particularly those lacking 3'-5' exonuclease (proofreading) activity, are better candidates.[3] For example, Pwo polymerase has been specifically mentioned as a suitable enzyme for incorporating 5-FdCTP in primer extension reactions.[2] Other polymerases like KOD, T7, and Vent (exo-) have also been shown to be effective with other 5-substituted pyrimidines.[4][5][6] It is often necessary to screen several polymerases to find the optimal one for your specific application.
Q3: How does the incorporation of 5-fluorocytosine (B48100) (5fC) affect the properties of the resulting DNA?
The presence of 5-fluorocytosine can significantly alter the biophysical properties of the DNA duplex. Studies on the related modification 5-formylcytosine (B1664653) (5fC) have shown it can alter the double helix structure, leading to changes in the geometry of the DNA grooves and helical unwinding.[7] Even a single 5fC modification can markedly increase the flexibility of the DNA strand.[1] This increased flexibility can, in turn, enhance the mechanical stability of nucleosomes, suggesting a potential role in gene regulation.[1] These structural changes are important considerations for downstream applications.
Section 2: PCR Troubleshooting Guide
This guide addresses common problems encountered during PCR amplification using 5-FdCTP.
Q1: Why am I getting no PCR product or a very low yield?
This is the most common issue when working with modified nucleotides. Several factors could be responsible.
-
Suboptimal DNA Polymerase: Your chosen polymerase may have poor efficiency for incorporating 5-FdCTP. Polymerases without 3'→5' exonuclease (proofreading) activity, such as Taq or Vent (exo-), are often preferred as proofreading enzymes may excise the modified nucleotide.[3][8]
-
Incorrect Reaction Conditions: The optimal concentrations of Mg²⁺ and dNTPs can shift when using modified nucleotides.
-
Solution 1: Perform a Mg²⁺ titration in 0.2–1 mM increments to find the optimal concentration for your primer-template combination.[9][10][11]
-
Solution 2: Optimize the ratio of 5-FdCTP to natural dCTP. A complete replacement may be too inhibitory. Try substituting only a fraction of the dCTP (e.g., 25%, 50%, 75%) with 5-FdCTP.[8]
-
-
Insufficient Enzyme Concentration: The presence of modified nucleotides can partially inhibit the polymerase.
-
Solution: Increase the amount of DNA polymerase in the reaction if inhibitors or additives are present.[8]
-
-
Suboptimal Cycling Parameters: Annealing and extension times may need adjustment.
Q2: My gel shows smeared bands or multiple non-specific products. What can I do?
Non-specific amplification can be exacerbated by the stress placed on the PCR reaction by the modified nucleotide.
-
Annealing Temperature is Too Low: Modified nucleotides in the template or primer can alter melting temperatures.
-
Non-Specific Priming Before PCR: The polymerase may be active at room temperature, leading to the amplification of mis-primed templates or primer-dimers.
-
Solution: Use a "hot-start" DNA polymerase. These enzymes are inactive until the initial high-temperature denaturation step, which significantly increases specificity.[8]
-
-
High Primer Concentration: Excess primers can lead to the formation of primer-dimers, which can be preferentially amplified.
-
Solution: Use the lowest effective primer concentration, typically between 0.1 and 1 µM.[11]
-
Q3: The sequence of my final product has errors. Is this related to 5-FdCTP?
Yes, the use of modified nucleotides can sometimes lead to decreased fidelity.
-
Reduced Polymerase Fidelity: The polymerase may be more prone to misincorporation when using a non-natural substrate.
-
Solution: If sequence accuracy is critical, use a high-fidelity polymerase with proofreading activity. However, you must first validate that the enzyme does not preferentially remove the incorporated 5-FdCTP. This can be a delicate balance, and screening different high-fidelity enzymes is recommended.
-
-
Template Damage: The DNA template itself may be damaged.
Section 3: Polymerase Suitability for Modified Nucleotide Incorporation
Finding precise kinetic data for 5-FdCTP across a wide range of polymerases is challenging. The table below provides a qualitative summary of polymerase types and their general suitability for incorporating 5-substituted pyrimidine triphosphates based on published studies.
| Polymerase Family | Example Enzyme(s) | 3'-5' Exo Activity | Suitability for 5-FdCTP Incorporation | Key Considerations |
| Family A | Taq, Klenow Fragment (exo-) | No | Good | Taq is a workhorse for PCR and often tolerates modified dNTPs. Lack of proofreading prevents excision of the modified base.[3] |
| Family B | Pwo, KOD, Vent (exo-), Phusion | Yes (except exo- versions) | Excellent | Often show high processivity and good incorporation efficiency for modified nucleotides.[2][4] Using an "exo-" version is highly recommended to prevent removal of the 5-FdCTP.[3] |
| Family B | Phi29 | Yes | Possible | Possesses strong proofreading activity which may remove the modified base. However, its high processivity could be advantageous if excision is minimal.[13] |
| Bacteriophage | T7 (Sequenase) | Yes (can be removed) | Good | T7 polymerase has been shown to incorporate other 5-substituted dCTP analogs with efficiency similar to the natural dCTP.[5][6] |
Section 4: Experimental Protocol
Protocol 1: Primer Extension (PEX) Assay to Validate 5-FdCTP Incorporation
This protocol allows you to directly test if a specific DNA polymerase can incorporate 5-FdCTP using your primer and template sequence. The basic principle is to extend a labeled primer using a mix of dNTPs where dCTP is partially or fully replaced by 5-FdCTP. The size of the resulting product, analyzed by gel electrophoresis, confirms incorporation.[4]
Materials:
-
5' end-labeled primer (e.g., with [γ-³²P]ATP or a fluorescent dye)
-
DNA template with a sequence complementary to the primer
-
DNA Polymerase to be tested
-
10x Polymerase Reaction Buffer
-
dNTP mix (dATP, dGTP, dTTP)
-
dCTP and 5-FdCTP solutions
-
Stop/Loading Buffer (e.g., 95% formamide, 0.5 mM EDTA, dyes)[14]
-
Nuclease-free water
Procedure:
-
Primer Labeling (if using radioactivity):
-
In a microfuge tube, combine 2.5 picomoles of your primer, 5 µL of 10x T4 Polynucleotide Kinase (PNK) buffer, 5 µL of [γ-³²P]ATP, and nuclease-free water to a final volume of 49 µL.[15]
-
Add 1 µL (10 Units) of T4 PNK and incubate at 37°C for 30-60 minutes.[15][16]
-
Inactivate the enzyme by heating at 65°C for 20 minutes.[14]
-
Remove unincorporated ATP using a suitable spin column.[15]
-
-
Annealing Reaction:
-
Prepare the annealing mix: Combine 1 µL of labeled primer (approx. 100 nM final concentration), 1.1 µL of template DNA (110 nM final concentration), 2 µL of 10x reaction buffer, and nuclease-free water to a total volume of 10 µL.
-
Heat the mixture to 95°C for 3 minutes, then allow it to cool slowly to room temperature to anneal the primer and template.[13]
-
-
Extension Reaction:
-
Prepare separate extension reactions for your control and test conditions in a total volume of 20 µL.
-
Control Reaction: To the 10 µL annealed mix, add 1 µL of the polymerase, 2 µL of a standard dNTP mix (containing dATP, dGTP, dTTP, and dCTP), and 7 µL of water.
-
Test Reaction: To another 10 µL annealed mix, add 1 µL of the polymerase, 2 µL of your modified dNTP mix (containing dATP, dGTP, dTTP, and 5-FdCTP), and 7 µL of water.
-
Incubate the reactions at the optimal temperature for your polymerase for 15-30 minutes.
-
-
Analysis:
-
Stop the reactions by adding an equal volume (20 µL) of Stop/Loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes immediately before loading.[16]
-
Load the samples onto a denaturing polyacrylamide sequencing gel (e.g., 8% polyacrylamide, 8 M urea).[16]
-
Run the gel until the dye front reaches the desired position.
-
Visualize the results by autoradiography (for ³²P) or fluorescence imaging. Successful incorporation in the test lane will result in a band corresponding to the full-length extended product.
-
Section 5: Visual Guides and Workflows
The following diagrams illustrate key workflows and logical processes for troubleshooting 5-FdCTP incorporation.
Caption: Troubleshooting workflow for low or no PCR yield with 5-FdCTP.
Caption: Experimental workflow for the Primer Extension (PEX) assay.
References
- 1. Effects of cytosine modifications on DNA flexibility and nucleosome mechanical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 5-substituted 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates, their incorporationinto DNA and effects on exonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Formylcytosine alters the structure of the DNA double helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 10. neb.com [neb.com]
- 11. PCR Troubleshooting [caister.com]
- 12. bio-rad.com [bio-rad.com]
- 13. N 4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 15. scispace.com [scispace.com]
- 16. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing PCR conditions for efficient 5-fluoro-dCTP amplification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for optimizing Polymerase Chain Reaction (PCR) with 5-fluoro-dCTP.
Frequently Asked Questions (FAQs)
Q1: What is 5-fluoro-dCTP and why is it used in PCR?
5-fluoro-dCTP (5-Fluoro-2'-deoxycytidine 5'-triphosphate) is a modified deoxycytidine triphosphate. It is used to introduce fluorine atoms into a specific DNA sequence. This modification is valuable in various applications, including the development of aptamers, therapeutic oligonucleotides, and for studying DNA-protein interactions, as the fluorine atom can alter the chemical properties and biological stability of the DNA.
Q2: Which type of DNA polymerase should I use for 5-fluoro-dCTP amplification?
Standard Taq polymerases can be inhibited by modified nucleotides. High-fidelity proofreading polymerases, such as Pwo polymerase, are often more efficient at incorporating 5-fluoro-dCTP and other modified nucleotides.[1] Some engineered polymerases have also been developed specifically for synthesizing modified nucleic acids, including those with 2'-fluoro modifications, and may offer improved accuracy.[2] It is crucial to check the manufacturer's specifications for your chosen polymerase regarding its compatibility with modified dNTPs.
Q3: How does 5-fluoro-dCTP affect the melting temperature (Tm) of the final PCR product?
The incorporation of modified nucleotides like 5-fluoro-dCTP can alter the melting temperature of the resulting DNA duplex. For example, nucleotide analogs like N⁴-methyl-2´-deoxycytidine have been shown to produce amplicons with a lower Tm compared to those synthesized with only canonical bases. While specific data for 5-fluoro-dCTP is less common in general literature, it is a critical parameter to consider, especially for downstream applications like high-resolution melt analysis.
Q4: Can I completely replace dCTP with 5-fluoro-dCTP in my reaction?
Complete replacement can sometimes lead to PCR failure or very low yields, depending on the polymerase, template sequence, and amplicon length. A common optimization strategy is to use a mix of dCTP and 5-fluoro-dCTP. For other modified dNTPs, a ratio of 30-50% modified to 70-50% natural dCTP is often recommended as a starting point.[3] You will likely need to empirically determine the optimal ratio for your specific experiment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No PCR Product or Very Faint Band | 1. Incompatible DNA Polymerase: Not all polymerases can efficiently incorporate modified nucleotides. | • Switch to a high-fidelity, proofreading polymerase known to accept modified dNTPs (e.g., Pwo, Q5).[1][4] • Consult polymerase datasheets for compatibility. |
| 2. Suboptimal MgCl₂ Concentration: Magnesium concentration is critical for polymerase activity and primer annealing.[5][6][7] Modified dNTPs can chelate Mg²⁺ ions, altering the optimal concentration. | • Titrate MgCl₂ concentration. Start with your standard concentration (e.g., 1.5-2.0 mM) and test a range, such as 2.0 mM to 5.0 mM, in 0.5 mM increments.[7][8] | |
| 3. Incorrect Annealing Temperature (Ta): The presence of modified nucleotides can affect primer binding. | • Perform a temperature gradient PCR to find the optimal Ta, starting 5°C below the calculated primer Tm.[9][10] | |
| 4. Low 5-fluoro-dCTP:dCTP Ratio: The polymerase may be struggling with high levels of the modified nucleotide. | • Start with a low ratio of 5-fluoro-dCTP to dCTP (e.g., 1:4) and incrementally increase it. | |
| 5. Insufficient Extension Time: Polymerases may incorporate modified nucleotides more slowly. | • Increase the extension time. A standard recommendation is 1 minute per kb, but for modified dNTPs, you may need to increase this to 1.5-2 minutes per kb.[10] | |
| Non-Specific Bands or Primer-Dimers | 1. Annealing Temperature Too Low: This allows primers to bind to non-target sequences. | • Increase the annealing temperature in 1-2°C increments.[11] A gradient PCR is the most efficient way to optimize this. |
| 2. High MgCl₂ Concentration: Excess Mg²⁺ can promote non-specific primer binding and primer-dimer formation.[7][12] | • Decrease the MgCl₂ concentration in 0.2–0.5 mM increments.[9] | |
| 3. High Primer Concentration: Excess primers can lead to the formation of primer-dimers. | • Use a final primer concentration between 0.1 µM and 0.5 µM.[8][13] | |
| 4. Poor Primer Design: Primers may have secondary structures or complementarity. | • Analyze primers for hairpins and self-dimerization. Ensure GC content is between 40-60%.[8][14][15] | |
| Smeared Bands | 1. Too Much Template DNA: Overloading the reaction with template can cause smearing.[12] | • Reduce the amount of starting template. For genomic DNA, start with 30–100 ng; for plasmid DNA, 1-10 ng is often sufficient.[8][16] |
| 2. Too Many PCR Cycles: Excessive cycling can lead to the accumulation of non-specific products and degradation of the target amplicon. | • Reduce the total number of cycles to between 25 and 30.[17] | |
| 3. High Polymerase Concentration: Too much enzyme can lead to non-specific amplification.[12] | • Reduce the amount of DNA polymerase per reaction. |
Experimental Protocols & Data
Protocol 1: Basic PCR with 5-fluoro-dCTP
This protocol provides a starting point. Optimization is critical.
-
Reaction Setup: Assemble the following components on ice. Add the polymerase last.[8]
| Component | 50 µL Reaction | Final Concentration | Optimization Range |
| Nuclease-Free Water | Up to 50 µL | - | - |
| 5X High-Fidelity Buffer | 10 µL | 1X | - |
| dATP (10 mM) | 1 µL | 200 µM | 50 - 250 µM |
| dGTP (10 mM) | 1 µL | 200 µM | 50 - 250 µM |
| dTTP (10 mM) | 1 µL | 200 µM | 50 - 250 µM |
| dCTP (10 mM) | 0.5 µL | 100 µM | See Note 1 |
| 5-fluoro-dCTP (10 mM) | 0.5 µL | 100 µM | See Note 1 |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM | 0.1 - 1.0 µM[13] |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM | 0.1 - 1.0 µM[13] |
| Template DNA | Variable | See Note 2 | 1 pg - 1 µg[8] |
| MgCl₂ (50 mM) | See Note 3 | 1.5 - 5.0 mM | Titrate in 0.5 mM steps |
| High-Fidelity DNA Polymerase | 0.5 µL | 1.25 units | - |
-
Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 30-35 |
| Annealing | See Note 4 | 30 seconds | |
| Extension | 72°C | 1-2 min/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | - |
Visual Workflow
Troubleshooting Logic for No/Low PCR Yield
The following diagram outlines a systematic approach to troubleshooting failed or low-yield PCR experiments involving 5-fluoro-dCTP.
Caption: A flowchart for troubleshooting poor PCR amplification with 5-fluoro-dCTP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mutant polymerases capable of 2′ fluoro-modified nucleic acid synthesis and amplification with improved accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Propargylamino-dCTP-Cy3, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]
- 4. neb.com [neb.com]
- 5. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 6. quora.com [quora.com]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. bio-rad.com [bio-rad.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. PCR Troubleshooting [caister.com]
- 13. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. genscript.com [genscript.com]
- 15. Some Optimizing Strategies for PCR Amplification Success [creative-biogene.com]
- 16. Optimizing your PCR [takarabio.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Synthesis of 5-Fluoro-dCTP Containing Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of oligonucleotides containing 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing oligonucleotides containing 5-fluoro-dCTP?
The primary challenges in synthesizing oligonucleotides with 5-fluoro-dCTP modifications stem from the unique chemical properties of the 5-fluorocytosine (B48100) base. These challenges include:
-
Phosphoramidite (B1245037) Stability: Fluorinated phosphoramidites can exhibit different stability profiles compared to their non-fluorinated counterparts. Ensuring anhydrous conditions is crucial to prevent hydrolysis and maintain high coupling efficiency.[1]
-
Coupling Efficiency: The steric and electronic effects of the fluorine atom can influence the kinetics of the phosphoramidite coupling reaction.[2] Optimization of coupling time and activator may be necessary to achieve high yields of the full-length oligonucleotide.
-
Deprotection Conditions: The 5-fluorocytosine moiety may be susceptible to degradation or side reactions under standard deprotection conditions.[3][4] Careful selection of the deprotection reagent and conditions is critical to preserve the integrity of the modification.
-
Purification: The presence of the modification can alter the chromatographic behavior of the oligonucleotide, potentially requiring optimization of purification protocols to separate the desired product from failure sequences and other impurities.[5][6]
-
Characterization: The fluorine atom will alter the mass of the oligonucleotide, which needs to be accounted for during mass spectrometry analysis. Fragmentation patterns may also differ from standard oligonucleotides.[7][8]
Q2: What is the expected coupling efficiency for 5-fluoro-dCTP phosphoramidite?
Q3: Are there any known side reactions associated with the 5-fluorocytosine modification during synthesis?
A potential side reaction for 5-halocytosines, including 5-fluorocytosine, is deamination to the corresponding 5-halouracil derivative.[4] This can occur during the final deprotection step, particularly with prolonged exposure to basic conditions. The use of milder deprotection conditions can help to minimize this side reaction. For instance, in the synthesis of oligonucleotides containing 5-chlorocytosine (B1228043), only trace amounts of the deaminated product were observed after ammonia (B1221849) deprotection.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of full-length oligonucleotide | 1. Low coupling efficiency of 5-fluoro-dCTP phosphoramidite. 2. Degradation of the 5-fluoro-dCTP phosphoramidite. 3. Suboptimal deprotection conditions leading to strand cleavage. | 1. Increase the coupling time for the 5-fluoro-dCTP phosphoramidite.[2] Consider using a more active activator like DCI or BTT.[9] Perform a double coupling for the modified base.[2]2. Ensure the phosphoramidite is stored under strictly anhydrous conditions and is freshly prepared in anhydrous acetonitrile (B52724) for synthesis.[1]3. Use milder deprotection conditions. Evaluate AMA (Ammonium Hydroxide (B78521)/Methylamine) as an alternative to concentrated ammonium (B1175870) hydroxide, as it allows for shorter deprotection times at lower temperatures.[10][11][12][13] |
| Presence of n-1 deletion sequences at the modification site | Incomplete coupling of the 5-fluoro-dCTP phosphoramidite. | Increase the coupling time and/or perform a double coupling for the 5-fluoro-dCTP phosphoramidite.[2] Ensure the activator solution is fresh and anhydrous. |
| Presence of unexpected peaks in HPLC or Mass Spectrometry analysis | 1. Deamination of 5-fluorocytosine to 5-fluorouracil (B62378). 2. Incomplete removal of protecting groups. 3. Modification of other bases during deprotection. | 1. Use milder deprotection conditions (e.g., AMA or potassium carbonate in methanol (B129727) for sensitive dyes).[11][13] Analyze the mass spectrum for a peak corresponding to the mass of the oligonucleotide with 5-fluorouracil instead of 5-fluorocytosine.2. Extend the deprotection time or use a stronger deprotection reagent if the modification is stable under those conditions. Analyze the mass spectrum for peaks corresponding to incompletely deprotected species.3. For AMA deprotection, ensure that acetyl-protected dC (Ac-dC) is used instead of benzoyl-protected dC (Bz-dC) to prevent transamination.[10][11] |
| Difficulty in purifying the modified oligonucleotide | The 5-fluorocytosine modification alters the hydrophobicity of the oligonucleotide, leading to co-elution with impurities. | Optimize the HPLC gradient. For reverse-phase HPLC, adjusting the acetonitrile gradient and the ion-pairing reagent concentration can improve separation.[5][6][14] Consider using a different purification method, such as anion-exchange HPLC, which separates based on charge. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of 5-Fluoro-dCTP Containing Oligonucleotides
This protocol assumes a standard automated DNA synthesizer using phosphoramidite chemistry.
-
Preparation of Reagents:
-
Dissolve the 5-fluoro-dCTP phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Ensure all other synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and anhydrous.
-
-
Synthesis Cycle for 5-Fluoro-dCTP Incorporation:
-
Deblocking: Remove the 5'-DMT protecting group from the growing oligonucleotide chain using a standard deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Deliver the activated 5-fluoro-dCTP phosphoramidite and activator (e.g., 0.45 M 1H-Tetrazole or 0.25 M DCI in acetonitrile) to the synthesis column.
-
Troubleshooting Note: For potentially lower coupling efficiency, increase the coupling time (e.g., from the standard 2 minutes to 5-10 minutes) or perform a double coupling.[2]
-
-
Capping: Cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).
-
-
Cleavage and Deprotection:
-
Standard Deprotection (Ammonium Hydroxide):
-
Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
-
Fast Deprotection (AMA):
-
-
Purification:
-
Purify the crude oligonucleotide using reverse-phase HPLC, anion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).[15]
-
For reverse-phase HPLC, a C18 column is commonly used with a mobile phase gradient of acetonitrile in a buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA).[5]
-
Data Presentation
Table 1: Comparison of Deprotection Methods for Modified Oligonucleotides
| Deprotection Reagent | Temperature | Time | Advantages | Disadvantages/Considerations |
| Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | Standard, widely used method. | Long deprotection time, can be harsh on sensitive modifications.[3] |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10-15 minutes | Significantly faster deprotection.[10][11][12][13] | Requires the use of Ac-dC to prevent transamination.[10][11] May not be compatible with all modifications. |
| Potassium Carbonate in Methanol | Room Temp | 4 hours | Very mild conditions, suitable for highly sensitive modifications. | Slower than AMA. |
Visualizations
References
- 1. Fluorinated phosphoramidite synthesis for the development of new oligonucleotides with improved stability and hydrophobicity | ANR [anr.fr]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Synthesis and characterization of oligonucleotides containing 5-chlorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mzCloud – 5 Fluorocytosine [mzcloud.org]
- 8. Identification of minor metabolites of 5-fluorocytosine in man by chemical ionization gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. waters.com [waters.com]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing Primer Extension with 5-fluoro-dCTP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of primer extension products when using 5-fluoro-dCTP.
Frequently Asked Questions (FAQs)
Q1: What is 5-fluoro-dCTP and why is it used in primer extension reactions?
5-fluoro-dCTP (5-Fluoro-2'-deoxycytidine 5'-triphosphate) is a modified pyrimidine (B1678525) nucleotide. It is utilized as a substrate in primer extension reactions to incorporate a fluorine modification into specific DNA sequences. This modification can be useful for various applications, including the generation of aptamers with improved binding properties and the study of DNA-protein interactions.
Q2: Which DNA polymerases are recommended for incorporating 5-fluoro-dCTP?
The choice of DNA polymerase is critical for the efficient incorporation of modified nucleotides. While many polymerases can incorporate 5-fluoro-dCTP, some are more efficient than others. Studies have shown that archaeal family B polymerases, such as Pwo and Vent(exo-), can be superior in accepting modified dNTPs.[1] It is recommended to consult the manufacturer's literature for the specific polymerase you are using to check its compatibility with modified nucleotides.
Q3: Can I completely replace dCTP with 5-fluoro-dCTP in my reaction?
In many cases, a complete substitution of a natural nucleotide with its modified counterpart is possible.[2] However, for some polymerases or specific applications, a partial substitution or a specific ratio of modified to natural dNTP might be necessary to achieve optimal results.[3] It is advisable to empirically determine the optimal ratio for your specific experimental setup.
Q4: How does the presence of 5-fluoro-dCTP affect the annealing temperature of my primers?
The incorporation of modified nucleotides can influence the melting temperature (Tm) of the DNA duplex. While the effect of a single substitution may be minor, it is good practice to re-evaluate and optimize the annealing temperature when using modified dNTPs.[4] A gradient PCR can be a useful tool to determine the optimal annealing temperature.[5][6]
Troubleshooting Guide
Issue 1: Low or No Yield of Primer Extension Product
| Possible Cause | Recommended Solution |
| Suboptimal Polymerase Activity | Select a DNA polymerase known to efficiently incorporate modified nucleotides, such as Pwo or Vent(exo-).[1][7] Ensure the polymerase is active and has been stored correctly. Consider increasing the polymerase concentration in the reaction.[2] |
| Incorrect Annealing Temperature | The optimal annealing temperature can shift with the use of modified nucleotides.[4] Perform a temperature gradient PCR to determine the ideal annealing temperature for your specific primers and template. A good starting point is typically 3–5°C below the lowest primer Tm.[5][6] |
| Suboptimal dNTP Concentration | The concentration of 5-fluoro-dCTP and other dNTPs can significantly impact the reaction efficiency. Titrate the concentration of 5-fluoro-dCTP. In some cases, a mixture of dCTP and 5-fluoro-dCTP may yield better results.[3] Ensure that the total dNTP concentration is not limiting and remains in balance with the magnesium concentration.[2] |
| Inhibitors in the Reaction | Ensure the template DNA is of high purity and free from contaminants that can inhibit the polymerase, such as salts, phenol, or ethanol. |
| Poor Primer Design | Review your primer design to ensure it is specific for the target sequence and lacks significant secondary structures or the potential for primer-dimer formation. |
Issue 2: Presence of Non-Specific Products or Primer-Dimers
| Possible Cause | Recommended Solution |
| Low Annealing Temperature | An annealing temperature that is too low can lead to non-specific primer binding.[6] Gradually increase the annealing temperature in 1–2°C increments to enhance specificity.[5] |
| Excess Primer Concentration | High primer concentrations can increase the likelihood of primer-dimer formation. Titrate the primer concentration to find the lowest effective amount. |
| Non-Specific Primer Binding Sites | Redesign primers to have higher specificity for the target sequence. The use of hot-start DNA polymerases can also help to reduce non-specific amplification by preventing polymerase activity during reaction setup.[5] |
| Contamination | Ensure that all reagents and equipment are free from contaminating DNA. Use aerosol-resistant pipette tips and set up reactions in a clean environment. |
Experimental Protocols
General Protocol for Primer Extension with 5-fluoro-dCTP
This protocol provides a starting point for optimizing primer extension reactions with 5-fluoro-dCTP. The specific concentrations and cycling conditions may need to be adjusted for your particular template, primers, and polymerase.
1. Reaction Setup:
Assemble the following components on ice in a sterile, nuclease-free microcentrifuge tube:
| Component | Final Concentration | Example Volume (25 µL reaction) |
| 10X Polymerase Buffer | 1X | 2.5 µL |
| dATP, dGTP, dTTP | 200 µM each | 0.5 µL of 10 mM stock |
| 5-fluoro-dCTP | 200 µM (or as optimized) | 0.5 µL of 10 mM stock |
| Forward Primer | 0.2 - 0.5 µM | 0.5 - 1.25 µL of 10 µM stock |
| Reverse Primer | 0.2 - 0.5 µM | 0.5 - 1.25 µL of 10 µM stock |
| Template DNA | 1 pg - 100 ng | Variable |
| DNA Polymerase | 1 - 2.5 units | 0.2 - 0.5 µL |
| Nuclease-free water | - | To 25 µL |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | Tm - 5°C (optimize with gradient) | 30 sec | |
| Extension | 72°C (or as recommended for the polymerase) | 30-60 sec/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
3. Analysis:
Analyze the primer extension products by agarose (B213101) gel electrophoresis or another appropriate method.
Visualizing the Workflow
The following diagrams illustrate the key steps and factors influencing the outcome of a primer extension reaction with 5-fluoro-dCTP.
References
- 1. Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00078G [pubs.rsc.org]
- 2. In Vitro Selection Using Modified or Unnatural Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caister.com [caister.com]
- 5. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Polymerase Stalling with 5-fluoro-dCTP Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges associated with the enzymatic incorporation of 5-fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP) into DNA.
Frequently Asked Questions (FAQs)
Q1: What is 5-fluoro-dCTP and what are its primary applications?
5-fluoro-dCTP is a modified deoxycytidine triphosphate where a fluorine atom replaces the hydrogen at the 5th position of the cytosine base. This modification imparts unique chemical and biological properties to the DNA strand into which it is incorporated. Its primary applications include the development of therapeutic oligonucleotides, the study of DNA-protein interactions, and as a tool in various molecular biology assays where modified DNA is required.
Q2: How does the 5-fluoro modification affect DNA structure and polymerase incorporation?
The fluorine atom at the 5-position of cytosine is electron-withdrawing, which can alter the electronic properties and the stacking interactions of the base within the DNA double helix. While it maintains the standard Watson-Crick base pairing with guanine, the modification can be sterically bulky for the active site of some DNA polymerases, potentially leading to reduced incorporation efficiency or stalling.
Q3: Which types of DNA polymerases are generally recommended for incorporating modified nucleotides like 5-fluoro-dCTP?
High-fidelity DNA polymerases with proofreading (3'→5' exonuclease) activity, such as Pfu and Pwo polymerases, are often recommended for incorporating modified nucleotides.[1][2][3] These polymerases tend to have more accommodating active sites. However, the efficiency can be polymerase-specific. Some sources indicate that Pwo polymerase can be used for the incorporation of 5-fluoro-dCTP in primer extension reactions. It is advisable to screen a few different high-fidelity polymerases to find the one that performs best for your specific application.
Q4: Can I use standard Taq polymerase for 5-fluoro-dCTP incorporation?
While Taq polymerase is a workhorse for standard PCR, its efficiency and fidelity with modified nucleotides can be lower compared to high-fidelity polymerases. Taq polymerase lacks proofreading activity, which can be a disadvantage when working with modified nucleotides that might be more prone to misincorporation or cause polymerase pausing. If using Taq, optimization of reaction conditions is critical.
Troubleshooting Guide: Polymerase Stalling and Other Issues
This guide addresses common problems encountered during PCR or other primer extension experiments involving the incorporation of 5-fluoro-dCTP.
Issue 1: No or Very Low Yield of Full-Length Product
Q: I am not seeing any amplification product, or the yield is extremely low when I substitute dCTP with 5-fluoro-dCTP. What are the possible causes and solutions?
A: This is a common issue and can stem from several factors related to polymerase inhibition or suboptimal reaction conditions.
Possible Causes:
-
Polymerase Incompatibility: The active site of your DNA polymerase may not efficiently accommodate the 5-fluoro-dCTP, leading to frequent stalling and termination of synthesis.
-
Suboptimal Annealing Temperature: The presence of 5-fluoro-dCTP in the newly synthesized strand can alter the melting temperature (Tm) of the DNA, affecting primer annealing in subsequent cycles.
-
Incorrect Magnesium Concentration: The optimal Mg²⁺ concentration can be different when using modified nucleotides.
-
Low dNTP Concentration: The concentration of 5-fluoro-dCTP may be limiting.
Troubleshooting Steps:
-
Switch or Screen DNA Polymerases: If you are using a standard Taq polymerase, consider switching to a high-fidelity polymerase known to be more robust with modified nucleotides, such as Pwo or Pfu polymerase.[1][2][3] It may be necessary to test a panel of different polymerases to identify the most efficient one for your template and primer set.
-
Optimize Annealing Temperature: Perform a temperature gradient PCR to determine the optimal annealing temperature. Start with a temperature 5°C below the calculated Tm of your primers and test a range of ±5-10°C.
-
Titrate Magnesium Concentration: Optimize the Mg²⁺ concentration in your reaction. Typically, a range of 1.5 to 3.5 mM is tested in 0.5 mM increments.
-
Adjust dNTP Concentrations: Ensure that you are using an adequate concentration of 5-fluoro-dCTP. You may need to increase its concentration relative to the other dNTPs. A starting point is to maintain an equimolar concentration of all dNTPs (including 5-fluoro-dCTP) and then optimize if necessary.
Issue 2: Presence of Truncated Products or Smears on the Gel
Q: My gel shows a smear of shorter DNA fragments instead of a sharp band of the expected size. What could be causing this?
A: This pattern is often indicative of polymerase stalling at specific sites within the template.
Possible Causes:
-
Sequence-Specific Polymerase Stalling: The polymerase may be stalling at particular sequence contexts, especially at sites requiring consecutive incorporations of 5-fluoro-dCTP.
-
Template Secondary Structures: The presence of GC-rich regions or sequences prone to forming secondary structures (like hairpins) in your template can be exacerbated by the use of modified nucleotides.
-
Suboptimal Extension Time or Temperature: The polymerase may not have enough time or may be less active at the standard extension temperature when incorporating a modified nucleotide.
Troubleshooting Steps:
-
Increase Extension Time and/or Temperature: Try increasing the extension time in increments of 30-60 seconds per kilobase. For some thermostable polymerases, a slight increase in the extension temperature (e.g., from 72°C to 74°C) might improve processivity.
-
Use PCR Additives: For templates with high GC content or secondary structures, consider adding PCR enhancers such as DMSO (3-5%), betaine (B1666868) (1-1.5 M), or formamide (B127407) (1-5%). These additives can help to denature the template and reduce polymerase pausing.
-
Optimize Polymerase Concentration: Titrate the amount of DNA polymerase in your reaction. Too little enzyme can lead to incomplete extension, while too much can sometimes increase non-specific amplification.
-
Analyze Stalling Sites: If possible, sequence the truncated products to identify the specific sequence contexts where the polymerase is stalling. This information can be valuable for redesigning primers or choosing a different polymerase.
Quantitative Data Summary
Direct comparative kinetic data for 5-fluoro-dCTP incorporation by various DNA polymerases is limited in publicly available literature. However, we can infer potential performance based on studies with other modified nucleotides and the general properties of different polymerases.
Table 1: General Properties and Considerations for DNA Polymerases with Modified Nucleotides
| DNA Polymerase | Type | Proofreading (3'→5' Exo) | Relative Fidelity | Expected Performance with 5-fluoro-dCTP | Key Considerations |
| Taq Polymerase | Family A | No | 1x | Variable, may show lower efficiency and stalling. | Prone to errors; not ideal for cloning applications. |
| Pfu Polymerase | Family B | Yes | ~10-20x Taq | Generally better than Taq; high fidelity.[1][2] | Slower extension rate compared to Taq.[2] |
| Pwo Polymerase | Family B | Yes | ~18x Taq | Reported to be suitable for 5-fluoro-dCTP incorporation.[3] | High thermostability.[3] |
| Q5® High-Fidelity DNA Polymerase | Fusion | Yes | ~280x Taq | Expected to be robust, but empirical testing is needed.[4] | Often requires higher annealing temperatures.[4] |
Table 2: Kinetic Parameters for 5-aza-dCTP Incorporation by DNA Polymerase α (for illustrative purposes)
This data is for 5-aza-dCTP, not 5-fluoro-dCTP, and serves to illustrate how a modification at the 5-position of cytosine can affect polymerase kinetics.
| Substrate | Km (µM) | Relative Vmax |
| dCTP | 2.0 | 1.00 |
| 5-aza-dCTP | 3.0 | Slightly lower than dCTP |
Experimental Protocols
Protocol 1: Primer Extension Assay to Evaluate 5-fluoro-dCTP Incorporation
This assay allows for the qualitative and semi-quantitative assessment of 5-fluoro-dCTP incorporation and the identification of polymerase stalling sites.
Materials:
-
DNA template with a known sequence
-
5'-radiolabeled or fluorescently-labeled primer
-
DNA Polymerase (e.g., Pwo, Pfu)
-
10x Polymerase Reaction Buffer
-
dNTP mix (dATP, dGTP, dTTP)
-
5-fluoro-dCTP solution
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup:
-
In a PCR tube, prepare the following reaction mixture on ice:
-
10x Polymerase Buffer: 2 µL
-
DNA Template (10-20 ng): 1 µL
-
Labeled Primer (10 pmol): 1 µL
-
dNTP mix (without dCTP) (10 mM each): 0.5 µL
-
5-fluoro-dCTP (10 mM): 0.5 µL (or desired concentration)
-
Nuclease-free water: to a final volume of 19 µL
-
-
-
Enzyme Addition:
-
Add 1 µL of DNA polymerase (1-2 units).
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for Pfu) for a time course (e.g., 1, 5, 10, 20 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding an equal volume of Stop Solution.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes, then place on ice.
-
Load the samples on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer to map the exact termination sites.
-
Visualize the results by autoradiography or fluorescence imaging.
-
Protocol 2: General PCR Protocol Optimized for 5-fluoro-dCTP
This protocol provides a starting point for PCR amplification using 5-fluoro-dCTP. Optimization will likely be required for your specific template and primers.
Reaction Components (50 µL total volume):
| Component | Final Concentration |
| 10x High-Fidelity Polymerase Buffer | 1x |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| dATP, dGTP, dTTP | 200 µM each |
| 5-fluoro-dCTP | 200 µM |
| Template DNA | 1-10 ng |
| High-Fidelity DNA Polymerase | 1-2 units |
| Nuclease-free water | to 50 µL |
Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 30-35 |
| Annealing | 55-68°C* | 20-30 seconds | |
| Extension | 72°C | 30-60 sec/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | ∞ |
* Note on Annealing Temperature: The optimal annealing temperature should be determined empirically, for example, by using a gradient PCR. A good starting point is the calculated Tm of the primers.
Visualizations
Caption: Troubleshooting workflow for PCR with 5-fluoro-dCTP.
Caption: Potential causes of polymerase stalling with 5-fluoro-dCTP.
References
Technical Support Center: Purification of 5-Fluoro-dCTP Labeled DNA Fragments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for DNA fragments labeled with 5-fluoro-dCTP. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and ensure the successful purification of your labeled DNA.
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for my 5-fluoro-dCTP labeled DNA fragments?
A1: The optimal purification method depends on several factors, including the size of your DNA fragment, the required purity, the desired yield, and the downstream application. High-Performance Liquid Chromatography (HPLC) is often recommended for modified oligonucleotides as it provides high purity.[1][2][3] Spin columns are suitable for rapid purification and removal of unincorporated nucleotides, while Polyacrylamide Gel Electrophoresis (PAGE) offers the highest resolution for size-based separation, though it may have lower yields and potential compatibility issues with fluorescent labels.[1]
Q2: Can I use standard ethanol (B145695) precipitation to purify my 5-fluoro-dCTP labeled DNA?
A2: While ethanol precipitation can be used to concentrate DNA, it may not efficiently remove unincorporated 5-fluoro-dCTP nucleotides.[4] For applications requiring high purity, it is advisable to use methods like spin columns, HPLC, or gel electrophoresis.
Q3: Will the 5-fluoro modification affect the purification process?
A3: The addition of a fluorine atom can alter the hydrophobicity and charge of the DNA fragment, which may influence its interaction with purification matrices. While the effect is generally minor, it might be necessary to optimize standard protocols, for instance, by adjusting the salt or organic solvent concentrations in buffers for HPLC or spin column chromatography.
Q4: How can I remove unincorporated 5-fluoro-dCTP after a labeling reaction?
A4: Spin columns with silica (B1680970) membranes are effective for removing unincorporated nucleotides.[4] Gel electrophoresis (PAGE or agarose) followed by gel extraction is another excellent method to separate the labeled DNA fragment from the much smaller, unincorporated 5-fluoro-dCTP. For the highest purity, HPLC is a powerful option.
Q5: I am seeing low recovery of my labeled DNA after purification. What could be the cause?
A5: Low recovery can be due to several factors. For spin columns, ensure that the binding and wash conditions (pH, salt, and ethanol concentrations) are optimal for your fragment size and modification.[5] With gel extraction, prolonged UV exposure can damage the DNA, and inefficient elution from the gel matrix can lead to loss.[6][7] For HPLC, optimizing the gradient and collection parameters is crucial.
Comparison of Purification Methods
The following table summarizes the key characteristics of common purification methods for 5-fluoro-dCTP labeled DNA fragments to aid in selecting the most appropriate strategy.
| Purification Method | Principle | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages | Best Suited For |
| Spin Column Chromatography | Selective binding of DNA to a silica membrane in the presence of chaotropic salts.[8][9] | Good (>90%) | High (80-95%) | Fast, easy to use, effectively removes unincorporated nucleotides.[4][8][9] | Can be sensitive to buffer composition; potential for co-elution of similar-sized fragments. | Rapid cleanup of PCR products and other enzymatic reactions. |
| HPLC (High-Performance Liquid Chromatography) | Separation based on hydrophobicity (Reversed-Phase) or charge (Ion-Exchange).[2][3] | Very High (>95%) | Medium to High | Excellent for purifying modified oligos; high resolution and purity.[1][2][3] | Requires specialized equipment; can be time-consuming to develop methods. | Applications requiring highly pure labeled fragments (e.g., structural studies, probe development). |
| PAGE (Polyacrylamide Gel Electrophoresis) | Separation based on size with single-base resolution. | Highest (>95-99%)[3] | Low to Medium | Excellent size resolution for separating labeled from unlabeled fragments of similar length.[1][3] | Can be labor-intensive; urea (B33335) in gels can damage some fluorophores; lower recovery.[1] | Purification of synthetic oligonucleotides and applications where precise size selection is critical. |
| Agarose Gel Extraction | Separation based on size. | Good | Medium | Simple setup; good for larger DNA fragments.[7] | Lower resolution than PAGE; risk of UV damage to DNA during visualization.[6][7] | Purification of larger DNA fragments (>100 bp) from restriction digests or PCR. |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 5-fluoro-dCTP labeled DNA fragments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Labeled DNA | Spin Column: Suboptimal binding or elution conditions. Incorrect ratio of sample to binding buffer. | - Ensure the pH of the binding buffer is optimal (typically acidic).- Verify the correct ethanol concentration in the wash buffer.- Warm the elution buffer to 60°C to improve elution efficiency.[5]- Perform a second elution step.[10] |
| Gel Extraction: Incomplete dissolution of the gel slice. DNA loss during elution. Prolonged UV exposure. | - Ensure the gel slice is fully dissolved in the binding buffer before proceeding.- Increase incubation time with elution buffer on the column.- Minimize UV exposure time when excising the DNA band.[6][7] | |
| HPLC: Poor peak resolution leading to incorrect fraction collection. Adsorption of DNA to the column. | - Optimize the elution gradient (e.g., a shallower gradient for better separation).- Ensure the mobile phases are correctly prepared and degassed.- Collect smaller fractions around the expected elution time. | |
| Contamination with Unincorporated 5-fluoro-dCTP | Ethanol Precipitation: Inefficient removal of small molecules. | - Use a purification method with better size discrimination, such as a spin column or gel electrophoresis.[4] |
| Spin Column: Incorrect binding or wash conditions allowing small molecules to be retained. | - Ensure the correct volumes and concentrations of binding and wash buffers are used as per the manufacturer's protocol. An additional wash step may be beneficial. | |
| Broad or Tailing Peaks in HPLC Analysis | Column degradation or contamination. Suboptimal mobile phase composition. The 5-fluoro modification slightly altering the DNA's interaction with the stationary phase. | - Wash the column with a strong solvent or replace it if necessary.- Adjust the pH or ionic strength of the mobile phase.- Try a different type of HPLC column (e.g., ion-exchange instead of reversed-phase). |
| Labeled DNA Fragment Behaves Unexpectedly in Downstream Applications | Presence of residual contaminants (e.g., salts, ethanol) from the purification process. | Spin Column: Ensure the column is dry before elution by performing an additional "dry spin".All Methods: Consider an additional ethanol precipitation and wash step after elution to remove any residual salts. |
Experimental Protocols
Protocol 1: Spin Column Purification of 5-fluoro-dCTP Labeled PCR Products
This protocol is adapted for the purification of DNA fragments (100 bp - 10 kb) from PCR reactions containing 5-fluoro-dCTP.
Materials:
-
PCR reaction mixture containing 5-fluoro-dCTP labeled DNA
-
DNA purification spin column kit (silica-based)
-
Binding Buffer (containing a chaotropic agent)
-
Wash Buffer (with ethanol added as per manufacturer's instructions)
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water
-
Microcentrifuge
-
1.5 mL microcentrifuge tubes
Procedure:
-
Adjust Binding Conditions: Add 5 volumes of Binding Buffer to 1 volume of the PCR reaction. Mix thoroughly by pipetting.
-
Bind DNA: Place a spin column into a collection tube. Pipette the mixture from the previous step into the spin column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
Wash: Add 700 µL of Wash Buffer to the spin column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
Dry Column: Centrifuge the empty column at maximum speed for an additional 1-2 minutes to remove any residual ethanol. This is a critical step.
-
Elute DNA: Place the spin column into a clean 1.5 mL microcentrifuge tube. Add 30-50 µL of Elution Buffer or nuclease-free water directly to the center of the silica membrane.
-
Incubate: Let the column stand for 1 minute at room temperature.
-
Collect Purified DNA: Centrifuge at 10,000 x g for 1 minute to collect the purified 5-fluoro-dCTP labeled DNA.
Protocol 2: HPLC Purification of 5-fluoro-dCTP Labeled Oligonucleotides
This protocol provides a general guideline for reversed-phase HPLC purification. Specific parameters will need to be optimized for the particular oligonucleotide and label.
Materials:
-
Crude 5-fluoro-dCTP labeled oligonucleotide solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water
-
Mobile Phase B: Acetonitrile
-
Solvent for sample dissolution (e.g., Mobile Phase A)
Procedure:
-
Sample Preparation: Dissolve the crude labeled oligonucleotide in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Run a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 60% Mobile Phase B over 30-40 minutes. The increased hydrophobicity of the fluorinated base may cause slightly later elution than its unmodified counterpart.
-
Detection: Monitor the elution profile at 260 nm (for DNA) and at the absorbance maximum of the fluorophore if it is different.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length, labeled product.
-
Desalting: Pool the collected fractions and desalt using a suitable method, such as a desalting column or ethanol precipitation, to remove the TEAA buffer salts.
Visualizations
Caption: General workflow for labeling and purifying 5-fluoro-dCTP DNA.
Caption: Decision tree for selecting a purification method.
References
- 1. idtdna.com [idtdna.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. labcluster.com [labcluster.com]
- 4. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. DNA Purification from an Agarose Gel (Protocol for NucleoSpin® PCR clean-up Gel Extraction Kit) [protocols.io]
- 7. addgene.org [addgene.org]
- 8. hplcchina.com [hplcchina.com]
- 9. How Spin Columns Work in Nucleic Acid Purification: A Step-by-Step Guide - AHN Biotechnologie GmbH [ahn-bio.com]
- 10. Purification of Genomic DNA Using PureLink Silica Columns | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Enzymatic Reactions with 5-fluoro-dCTP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for enzymatic reactions involving 5-fluoro-dCTP. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems encountered during enzymatic reactions with 5-fluoro-dCTP in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low yield of desired product | Suboptimal enzyme concentration: Too little enzyme will result in an incomplete reaction. | Titrate the enzyme concentration to determine the optimal amount for your specific application. A typical starting point for polymerases is 1-2.5 units per 50 µL reaction. |
| Incorrect buffer components: The pH, ionic strength, or presence of specific ions can significantly impact enzyme activity. | Use the recommended buffer for the specific polymerase. If issues persist, consider optimizing the pH and Mg²⁺ concentration as detailed in the Experimental Protocols section. | |
| Degraded 5-fluoro-dCTP: Repeated freeze-thaw cycles or improper storage can lead to the degradation of the nucleotide analog. | Aliquot 5-fluoro-dCTP into smaller working volumes to avoid multiple freeze-thaw cycles. Store at -20°C for long-term storage. | |
| Polymerase incompatibility: Not all polymerases can efficiently incorporate modified nucleotides. | Use a polymerase known to accept modified nucleotides, such as Pwo or KOD DNA polymerase.[1][2] | |
| Polymerase stalling: The polymerase may stall after incorporating 5-fluoro-dCTP or when encountering a 5-fluorocytosine (B48100) in the template. | Optimize the reaction temperature and consider using a polymerase with higher processivity. Additives like DMSO (2-5%) may also help. | |
| Non-specific products or smearing on a gel | Annealing temperature is too low: This can lead to non-specific primer binding. | Increase the annealing temperature in increments of 1-2°C. |
| Excess Mg²⁺ concentration: High levels of magnesium can reduce the stringency of primer annealing. | Titrate the Mg²⁺ concentration, typically in a range of 1.5 mM to 3.5 mM. Remember that dNTPs chelate Mg²⁺, so the optimal concentration will depend on the dNTP concentration. | |
| Primer-dimer formation: Primers may be annealing to each other. | Optimize primer design and concentration. Consider using a hot-start polymerase to minimize non-specific amplification before the initial denaturation step. | |
| Unexpected product size | Reduced polymerase fidelity: The incorporation of 5-fluoro-dCTP may decrease the fidelity of some polymerases, leading to mutations. | Use a high-fidelity polymerase with proofreading activity, such as Pwo or KOD.[1][2] Be aware that even proofreading polymerases may have altered fidelity with modified nucleotides. |
| Polymerase slippage: Repetitive sequences in the template can lead to polymerase slippage, resulting in insertions or deletions. | Optimize the reaction conditions, particularly the salt concentration and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is 5-fluoro-dCTP and how is it used?
A1: 5-fluoro-dCTP is a modified deoxynucleoside triphosphate where the hydrogen atom at the 5th position of the cytosine base is replaced by a fluorine atom. It can be used as a substrate by certain DNA polymerases for the enzymatic incorporation of 5-fluorocytosine into DNA.[1] This is useful for various applications, including the generation of modified DNA for structural studies, SELEX (Systematic Evolution of Ligands by Exponential Enrichment), and as a tool in drug development.
Q2: Which DNA polymerases are recommended for use with 5-fluoro-dCTP?
A2: High-fidelity archaeal DNA polymerases, such as Pwo and KOD DNA polymerases, are known to efficiently incorporate various modified nucleotides, including 5-fluoro-dCTP.[1][2][3] These enzymes possess a 3'-5' exonuclease (proofreading) activity, which can help to maintain the fidelity of DNA synthesis.
Q3: How does the 3'-5' exonuclease (proofreading) activity of a polymerase affect the incorporation of 5-fluoro-dCTP?
A3: The proofreading activity of a polymerase can potentially remove an incorporated 5-fluoro-dCTP if it is recognized as a mismatch. However, polymerases like Pwo and KOD have been shown to be compatible with this analog.[2][3] In some cases, the presence of a modified nucleotide can affect the efficiency of the proofreading activity itself.
Q4: What is the optimal concentration of 5-fluoro-dCTP to use in a reaction?
A4: The optimal concentration of 5-fluoro-dCTP can vary depending on the specific enzyme and application. A common starting point is to use it at the same concentration as the natural dNTPs in the reaction, typically in the range of 100-200 µM each. For some applications, it may be necessary to empirically determine the optimal concentration.
Q5: How does pH affect the stability of 5-fluoro-dCTP?
A5: The stability of the nucleoside of 5-fluoro-dCTP, 5-fluoro-2'-deoxycytidine, is pH-dependent. It exhibits greater stability at neutral to slightly alkaline pH. At acidic pH, the rate of degradation increases. Therefore, it is recommended to maintain the reaction buffer pH in the optimal range for both enzyme activity and nucleotide stability, typically between 7.5 and 8.8 for many thermostable polymerases.
Q6: Can the presence of 5-fluorocytosine in the template DNA affect the enzymatic reaction?
A6: Yes, the presence of a modified base in the template strand can potentially affect the polymerase's activity. Some polymerases may exhibit reduced incorporation efficiency or even stall when encountering a modified base.[4] This effect is polymerase-dependent.
Data Presentation
The following tables summarize key quantitative data related to the use of 5-fluoro-dCTP in enzymatic reactions.
Table 1: Recommended Buffer Components for Pwo and KOD DNA Polymerases
| Component | Pwo DNA Polymerase | KOD DNA Polymerase |
| Buffer | Supplied as a 10x solution | Supplied as a 10x solution |
| pH (at 25°C) | ~8.8 | ~8.8 |
| Key Salts | (NH₄)₂SO₄, KCl | KCl |
| Detergent | Non-ionic detergents (e.g., Tween 20, Nonidet P-40) | Non-ionic detergents (e.g., Triton X-100) |
| Mg²⁺ Source | MgSO₄ (supplied separately or in the buffer) | MgCl₂ (supplied in the buffer) |
Note: The exact composition of commercial buffers is often proprietary. Always refer to the manufacturer's instructions for the specific enzyme you are using.
Table 2: Representative Kinetic Parameters for Natural vs. Modified dNTP Incorporation by a High-Fidelity Archaeal Polymerase
| Substrate | Kₘ (µM) | k_cat (s⁻¹) | k_cat/Kₘ (µM⁻¹s⁻¹) | Relative Efficiency (%) |
| dCTP | 5.0 | 100 | 20.0 | 100 |
| 5-fluoro-dCTP | 15.0 | 75 | 5.0 | 25 |
Disclaimer: This table presents hypothetical, yet scientifically plausible, data for illustrative purposes, based on typical kinetic effects observed with dNTP analogs. Actual values will vary depending on the specific enzyme, buffer conditions, and experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Mg²⁺ Concentration for 5-fluoro-dCTP Incorporation
This protocol describes a method to determine the optimal magnesium concentration for a polymerase chain reaction (PCR) where dCTP is completely replaced by 5-fluoro-dCTP.
-
Prepare a Master Mix: Prepare a master mix containing all reaction components except for MgSO₄ (or MgCl₂). This should include the reaction buffer without magnesium, primers, template DNA, dATP, dGTP, dTTP, and 5-fluoro-dCTP (each at a final concentration of 200 µM), and water.
-
Set up a Magnesium Gradient: Aliquot the master mix into separate PCR tubes. Add varying amounts of a stock MgSO₄ solution (e.g., 25 mM) to achieve a final concentration gradient. A typical range to test is 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, and 3.5 mM.
-
Add Polymerase: Add the recommended amount of a high-fidelity polymerase (e.g., Pwo or KOD) to each tube.
-
Perform PCR: Run the PCR with your desired cycling parameters.
-
Analyze Results: Analyze the PCR products by agarose (B213101) gel electrophoresis. The optimal Mg²⁺ concentration is the one that yields the highest amount of the specific product with the least amount of non-specific products.
Protocol 2: Determining the Optimal pH for an Enzymatic Reaction with 5-fluoro-dCTP
This protocol outlines a method to determine the optimal pH for a single-nucleotide incorporation assay using a DNA polymerase and 5-fluoro-dCTP.
-
Prepare a Series of Buffers: Prepare a series of reaction buffers with varying pH values. For a Tris-HCl based buffer, this could range from pH 7.5 to 9.0 in 0.2-0.3 unit increments. Ensure all other buffer components (salts, etc.) are at the same concentration in each buffer.
-
Set up Reactions: For each pH value, set up a reaction containing the buffer, a primer/template DNA substrate designed for a single incorporation event, the DNA polymerase, and a limiting concentration of 5-fluoro-dCTP. Include a positive control with natural dCTP. The primer should be radiolabeled or fluorescently labeled for detection.
-
Initiate and Quench the Reaction: Initiate the reactions by adding the enzyme and incubate at the optimal temperature for a fixed time. Stop the reactions by adding a quenching solution (e.g., EDTA in formamide).
-
Analyze Products: Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantify Incorporation: Quantify the amount of extended primer in each lane. The pH that results in the highest percentage of primer extension is the optimal pH for the incorporation of 5-fluoro-dCTP under these conditions.
Mandatory Visualization
Caption: Workflow for optimizing Mg²⁺ concentration.
Caption: Troubleshooting logic for low product yield.
References
- 1. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Suitability of KOD DNA Polymerase for Enzymatic Production of Artificial Nucleic Acids Using Base/Sugar Modified Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-Formyl- and 5-carboxyl-cytosine reduce the rate and substrate specificity of RNA polymerase II transcription - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-fluoro-dCTP and 5-bromo-dCTP Incorporation Efficiency in DNA Synthesis
In the realm of molecular biology and drug development, the enzymatic incorporation of modified nucleotides into DNA is a cornerstone technique for a myriad of applications, including DNA sequencing, probing of DNA-protein interactions, and the development of therapeutic agents. Among the various modified deoxynucleoside triphosphates (dNTPs), 5-substituted pyrimidine (B1678525) analogs are of particular interest. This guide provides a detailed comparison of the incorporation efficiency of two such analogs, 5-fluoro-2'-deoxycytidine-5'-triphosphate (5-fluoro-dCTP) and 5-bromo-2'-deoxycytidine-5'-triphosphate (5-bromo-dCTP), by DNA polymerases.
Executive Summary
Data on Incorporation Efficiency
A direct quantitative comparison of the kinetic parameters for the incorporation of 5-fluoro-dCTP and 5-bromo-dCTP by the same DNA polymerase is not available in the reviewed literature. However, a qualitative study on 5-substituted 2'-deoxycytidine (B1670253) 5'-(α-P-borano)triphosphates, which includes a 5-bromo modification, provides some insight.
| Modified Nucleotide | DNA Polymerase | Relative Incorporation Efficiency | Reference |
| 5-bromo-dCTPαB | T7 DNA polymerase (Sequenase) | Similar to normal dCTP | [1][2][3] |
Note: The data for 5-bromo-dCTP is for a boranophosphate-modified analog (dCTPαB), which may influence the absolute incorporation efficiency. However, the comparison to the unmodified dCTPαB and natural dCTP provides a useful qualitative benchmark.
Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or the catalytic rate constant (kcat) are crucial for a quantitative comparison of substrate efficiency. The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. Unfortunately, specific values for 5-fluoro-dCTP and a direct comparison with 5-bromo-dCTP are not documented in the available search results.
Factors Influencing Incorporation Efficiency
The efficiency with which a DNA polymerase incorporates a modified nucleotide is influenced by several factors:
-
The Nature of the C5-Substituent: The size, electronegativity, and steric bulk of the substituent at the 5-position of the pyrimidine ring play a critical role. Smaller, less bulky substituents are generally more readily accepted by the polymerase active site.
-
The DNA Polymerase: Different DNA polymerases exhibit varying degrees of promiscuity and substrate specificity. For instance, family A polymerases like Taq and family B polymerases like Pwo or Vent may have different efficiencies for incorporating modified nucleotides.[4]
-
The DNA Template Sequence: The local sequence context of the template strand can influence the efficiency of incorporation of a modified nucleotide.
-
Reaction Conditions: Factors such as the concentration of divalent metal ions (e.g., Mg2+), pH, and temperature can all affect the kinetics of the polymerase reaction.
Experimental Protocols
To quantitatively assess the incorporation efficiency of modified dNTPs, steady-state or pre-steady-state kinetic analyses are typically performed.
Steady-State Kinetic Analysis
This method is used to determine the Michaelis constant (Km) and the maximum reaction velocity (kcat) for nucleotide incorporation. The general steps are as follows:
-
Primer-Template Preparation: A 5'-radiolabeled or fluorescently labeled DNA primer is annealed to a complementary DNA template.
-
Reaction Setup: The primer-template duplex is incubated with a specific DNA polymerase in a suitable reaction buffer.
-
Initiation of Reaction: The reaction is initiated by adding a mixture of the three natural dNTPs and varying concentrations of the modified dNTP (e.g., 5-fluoro-dCTP or 5-bromo-dCTP).
-
Time-Course Analysis: Aliquots are taken at different time points and the reaction is quenched (e.g., by adding EDTA).
-
Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Quantification and Analysis: The amount of extended primer is quantified, and the initial reaction velocities are plotted against the modified dNTP concentration. The data are then fitted to the Michaelis-Menten equation to determine Km and kcat.[5][6]
Pre-Steady-State Kinetic Analysis
This technique provides a more detailed view of the individual steps of the polymerase reaction, including nucleotide binding (Kd) and the rate of the chemical step (kpol). A rapid quench-flow instrument is typically used for these experiments.
-
Complex Formation: The DNA polymerase is pre-incubated with the primer-template DNA to form a binary complex.
-
Rapid Mixing: The enzyme-DNA complex is rapidly mixed with a solution containing the modified dNTP.
-
Quenching: The reaction is quenched at very short time intervals (milliseconds to seconds).
-
Product Analysis and Data Fitting: The products are analyzed as in the steady-state method. The product formation over time is fitted to a burst equation to determine the kinetic parameters.[7][8][9][10][11]
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for evaluating the incorporation of modified nucleotides and the logical steps in the DNA polymerization reaction.
Caption: General workflow for steady-state kinetic analysis of modified dNTP incorporation.
Caption: Key steps in the single-nucleotide incorporation pathway by a DNA polymerase.
Conclusion
References
- 1. A study of substrate specificity of mammalian and bacterial DNA polymerases with 5-alkyl-2'-deoxyuridine 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-substituted 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates, their incorporationinto DNA and effects on exonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 34.237.233.138 [34.237.233.138]
- 9. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Full Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-Fluoro-dCTP Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of modified nucleotide incorporation into DNA is paramount for the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of mass spectrometry and fluorescence-based methods for validating the incorporation of 5-fluoro-2'-deoxycytidine (B1672315) triphosphate (5-fluoro-dCTP), a critical analog in various molecular biology applications. We present detailed experimental protocols, quantitative performance data, and visual workflows to facilitate an informed choice of methodology.
Performance Comparison: Mass Spectrometry vs. Fluorescence-Based Assays
The selection of a validation method hinges on the specific experimental needs, considering factors like sensitivity, specificity, cost, and throughput. While mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is often regarded as the gold standard for its direct and unambiguous detection, fluorescence-based assays offer a high-throughput and sensitive alternative.
| Feature | Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Assays |
| Principle of Detection | Direct measurement of the mass-to-charge ratio of the incorporated 5-fluorodeoxycytidine (5-FdC) nucleoside after enzymatic digestion of DNA. | Indirect detection via a fluorescent signal. This can be achieved by using a fluorescently labeled 5-fluoro-dCTP analog or through an assay where incorporation of the modified nucleotide triggers a fluorescent response. |
| Specificity | Very high. Directly confirms the chemical identity of the incorporated nucleotide. | Moderate to high. Specificity depends on the assay design and potential for off-target fluorescence. |
| Sensitivity (LOD/LOQ) | High. Limits of detection (LOD) for similar fluoropyrimidine nucleosides can reach the low ng/mL to pg/mL range.[1][2] | High. Can detect picomolar to nanomolar concentrations of incorporated nucleotides.[3] |
| Quantitative Accuracy | High. Provides absolute quantification through the use of stable isotope-labeled internal standards. | Good. Provides relative or absolute quantification based on standard curves, but can be susceptible to variations in fluorescence signal. |
| Throughput | Moderate. Sample preparation and analysis time can be a limiting factor for large numbers of samples. | High. Amenable to microplate formats and automated liquid handling.[3][4] |
| Cost (Instrument/Reagents) | High. Requires expensive and specialized mass spectrometry equipment. | Moderate. Requires a fluorescence plate reader or real-time PCR instrument. Reagent costs can vary. |
| Qualitative Information | Provides structural confirmation of the incorporated modification. | Does not provide direct structural information. |
Experimental Workflows
The validation of 5-fluoro-dCTP incorporation involves a multi-step process, from the initial enzymatic reaction to the final data analysis. The following diagrams illustrate the typical experimental workflows for both mass spectrometry and fluorescence-based validation.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the validation of 5-fluoro-dCTP incorporation using mass spectrometry.
Protocol 1: Enzymatic Incorporation of 5-fluoro-dCTP
This protocol describes the incorporation of 5-fluoro-dCTP into a DNA strand via primer extension.
Materials:
-
DNA template
-
Primer specific to the template
-
DNA Polymerase (e.g., Pwo Polymerase)
-
5-fluoro-dCTP
-
Natural dNTPs (dATP, dGTP, dTTP)
-
Reaction buffer appropriate for the chosen polymerase
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the primer extension reaction mix on ice. A typical 50 µL reaction may contain:
-
5 µL of 10x Polymerase Buffer
-
1 µL of 10 mM dNTP mix (dATP, dGTP, dTTP)
-
1 µL of 10 mM 5-fluoro-dCTP
-
1 µL of 10 µM DNA template
-
1 µL of 10 µM primer
-
1 µL of DNA Polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at the optimal temperature for the DNA polymerase for 1-2 hours.
-
Purification: Purify the resulting DNA product to remove unincorporated nucleotides and enzymes using a suitable DNA purification kit.
Protocol 2: Enzymatic Digestion of DNA to Nucleosides
This protocol outlines the complete digestion of the 5-fluoro-dCTP-containing DNA into its constituent nucleosides for subsequent LC-MS/MS analysis.
Materials:
-
Purified DNA containing 5-fluoro-dCTP
-
Nucleoside Digestion Mix (containing phosphodiesterase, benzonase, and alkaline phosphatase)
-
10x Reaction Buffer for digestion mix
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following:
-
Up to 1 µg of purified DNA
-
2 µL of 10x Nucleoside Digestion Mix Reaction Buffer
-
1 µL of Nucleoside Digestion Mix
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Sample Preparation for LC-MS/MS: The digested sample is now ready for LC-MS/MS analysis. If necessary, the reaction can be stopped by adding EDTA to a final concentration of 5 mM.
Protocol 3: LC-MS/MS Analysis of 5-fluorodeoxycytidine
This protocol provides a general framework for the LC-MS/MS analysis of the digested DNA sample to detect and quantify 5-fluorodeoxycytidine (5-FdC).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to achieve separation of nucleosides.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z for 5-fluorodeoxycytidine (e.g., 246.1)
-
Product Ion (Q3): A characteristic fragment ion of 5-fluorodeoxycytidine (e.g., 130.0, corresponding to the fluorocytosine base)
-
-
Internal Standard: A stable isotope-labeled 5-fluorodeoxycytidine should be used for accurate quantification.
Data Analysis:
-
Identify the peak corresponding to 5-fluorodeoxycytidine based on its retention time and MRM transition.
-
Quantify the amount of 5-fluorodeoxycytidine by comparing its peak area to that of the internal standard and a standard curve.
Conclusion
The validation of 5-fluoro-dCTP incorporation is a critical step in ensuring the reliability of experimental data. Mass spectrometry, specifically LC-MS/MS, offers unparalleled specificity and quantitative accuracy, making it the definitive method for confirming the chemical identity and quantity of the incorporated modified nucleotide. While fluorescence-based assays provide a sensitive and high-throughput alternative, they offer indirect evidence of incorporation. The choice between these methodologies should be guided by the specific research question, available resources, and the level of validation required. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision and to implement these validation techniques effectively in their laboratories.
References
- 1. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comparative Analysis of DNA Stability with 5-fluoro-dCTP Substitution
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DNA Stability Following 5-fluoro-dCTP Incorporation
The substitution of natural deoxynucleoside triphosphates (dNTPs) with modified analogs is a cornerstone of therapeutic and diagnostic nucleic acid technologies. Among these, 5-fluoro-2'-deoxycytidine (B1672315) 5'-triphosphate (5-fluoro-dCTP) presents a modification of significant interest due to the unique properties conferred by the fluorine atom at the C5 position of the cytosine base. This guide provides a comparative analysis of the stability of DNA duplexes containing 5-fluoro-dCTP against unmodified DNA, supported by experimental data and detailed protocols.
Key Findings on DNA Stability
The incorporation of 5-fluoro-dCTP into a DNA strand generally results in a duplex with comparable thermodynamic stability to its natural counterpart. The small size and high electronegativity of the fluorine atom at the 5-position of cytosine lead to minimal structural distortion of the DNA double helix.
Thermal Stability
UV spectroscopic melting experiments have demonstrated that single 5-fluoro substitutions within DNA duplexes do not significantly alter their melting temperature (T_m_).[1] This indicates that the thermodynamic stability of the DNA double helix is largely maintained after the incorporation of 5-fluoro-dCTP. While specific T_m_ shifts can be sequence-dependent, the overall impact of a single 5-fluorocytosine (B48100) substitution on the thermal stability of a DNA duplex is generally considered to be negligible.[1]
Table 1: Comparative Thermal Stability Data (Illustrative)
| Oligonucleotide Sequence (Conceptual) | Modification | Melting Temperature (T_m_) (°C) |
| 5'-GCACGTC-3' / 3'-CGTGCAG-5' | None (dCTP) | 55.0 |
| 5'-GCACGTC-3' / 3'-CGTGCAG-5' | 5-fluoro-dCTP | ~55.0 |
| Note: This table is illustrative. Published studies indicate comparable thermodynamic stabilities, though exact values are sequence-dependent.[1] |
Enzymatic Stability (Nuclease Resistance)
The presence of a fluorine atom at the C5 position of cytosine can influence the susceptibility of the phosphodiester backbone to nuclease cleavage. While extensive quantitative data for 5-fluoro-dCTP is still emerging, modifications at the 5-position of pyrimidines are known to potentially affect enzyme-substrate interactions. It is hypothesized that the electronegative fluorine atom may confer a degree of resistance to certain exonucleases.
Table 2: Comparative Nuclease Resistance Data (Illustrative)
| DNA Substrate | Nuclease | Relative Digestion Rate |
| Unmodified DNA | Exonuclease III | 100% |
| 5-fluoro-dCTP Modified DNA | Exonuclease III | Potentially Reduced |
| Note: This table represents a hypothetical comparison. Further experimental data is required for precise quantification. |
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.
Synthesis of 5-fluoro-dCTP Modified Oligonucleotides
Protocol:
Oligonucleotides containing 5-fluorodeoxycytidine can be chemically synthesized using standard solid-phase phosphoramidite (B1245037) chemistry.[1]
-
Phosphoramidite Preparation: The commercially available 5'-O-(4,4'-dimethoxytrityl)-5-fluoro-2'-O-deoxyuridine 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite can be utilized. To obtain 5-fluorodeoxycytidine, the O4-triazolyl derivative of the 5-fluorouridine (B13573) phosphoramidite is treated with aqueous ammonia (B1221849) during the standard deprotection step.
-
Solid-Phase Synthesis: The synthesis is performed on an automated DNA synthesizer using standard protocols for coupling, capping, oxidation, and deprotection.
-
Purification: The resulting oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC).
Thermal Melting Analysis (T_m_ Determination)
Protocol:
This method determines the melting temperature (T_m_) of a DNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature.
-
Sample Preparation: Anneal equimolar amounts of the complementary single-stranded oligonucleotides (one of which contains the 5-fluoro-dCTP modification) in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Measurement:
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Increase the temperature at a constant rate (e.g., 1°C/minute) to a high final temperature (e.g., 90°C).
-
Record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis: Plot the absorbance versus temperature. The T_m_ is the temperature at the midpoint of the transition, which can be determined from the peak of the first derivative of the melting curve.
Exonuclease III Digestion Assay for Nuclease Resistance
Protocol:
This assay compares the rate of degradation of unmodified and 5-fluoro-dCTP modified DNA by Exonuclease III, a 3' to 5' double-strand specific exonuclease.
-
Substrate Preparation: Prepare 5'-radiolabeled (e.g., with ³²P) double-stranded DNA substrates, one with and one without the 5-fluoro-dCTP modification.
-
Reaction Setup:
-
Incubate a defined amount of the DNA substrate with Exonuclease III in the appropriate reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 10 mM DTT).
-
Take aliquots of the reaction at various time points (e.g., 0, 1, 5, 10, 20 minutes).
-
-
Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., formamide (B127407) with loading dyes and EDTA).
-
Analysis:
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fragments by autoradiography.
-
-
Quantification: Quantify the intensity of the bands corresponding to the full-length and digested DNA products to determine the rate of degradation.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for thermal melting analysis and the exonuclease III digestion assay.
Workflow for Thermal Melting Analysis.
Workflow for Exonuclease III Digestion Assay.
Cellular Implications and Signaling Pathways
The incorporation of 5-fluorinated pyrimidines into cellular DNA can have significant biological consequences. 5-Fluorouracil (5-FU), a related and widely used chemotherapeutic agent, is metabolized in cells to fluorinated deoxynucleotides, which are then incorporated into DNA. This incorporation can trigger DNA damage response pathways. While the direct signaling consequences of 5-fluoro-dCTP incorporation are an active area of research, it is known that the presence of 5-fluorocytosine in DNA can act as a mechanism-based inhibitor of DNA methyltransferases, such as HhaI methylase.[2] This inhibition can lead to alterations in DNA methylation patterns and subsequent changes in gene expression.
Inhibition of DNA Methyltransferase by 5-Fluorocytosine in DNA.
Conclusion
The substitution of dCTP with 5-fluoro-dCTP offers a subtle yet potentially powerful modification to DNA. The available evidence suggests that this substitution has a minimal impact on the overall thermodynamic stability of the DNA duplex. However, it holds the potential to alter the enzymatic stability and to influence crucial cellular processes such as DNA methylation. The provided experimental protocols offer a framework for researchers to further investigate and quantify the effects of 5-fluoro-dCTP incorporation in their specific systems of interest. As research in this area continues, a more detailed understanding of the biophysical and cellular consequences of this modification will undoubtedly emerge, paving the way for novel applications in diagnostics and therapeutics.
References
A Comparative Guide to 5-fluoro-dCTP and Other Fluorinated Nucleotides in ¹⁹F NMR
For researchers, scientists, and drug development professionals, the use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy offers a powerful analytical tool for studying the structure, dynamics, and interactions of nucleic acids. The introduction of a fluorine atom, a nucleus with 100% natural abundance and a high gyromagnetic ratio, provides a sensitive and specific probe in a biological system naturally devoid of fluorine. This guide provides an objective comparison of 5-fluoro-2'-deoxycytidine (B1672315) triphosphate (5-fluoro-dCTP) with other commonly used fluorinated deoxynucleotides, supported by experimental data and detailed protocols.
The unique properties of the ¹⁹F nucleus, such as its high sensitivity—approaching that of protons—and a wide range of chemical shifts, make it an ideal label for minimizing signal overlap and detecting subtle conformational changes.[1][2] Fluorinated nucleotides, including 5-fluoropyrimidines and 2-fluoropurines, can be incorporated into DNA and RNA, serving as site-specific reporters for a variety of biochemical and biophysical studies.
Performance Comparison of Fluorinated Deoxynucleotides
The choice of a fluorinated nucleotide for ¹⁹F NMR studies depends on several factors, including the specific research question, the enzymatic system being studied, and the desired NMR properties. Below is a comparison of key ¹⁹F NMR parameters for 5-fluoro-dCTP and other relevant fluorinated deoxynucleotides. It is important to note that specific values can vary depending on experimental conditions such as solvent, temperature, and pH.
| Fluorinated Nucleotide | Position of Fluorine | Typical ¹⁹F Chemical Shift Range (ppm) vs. CFCl₃ | Key Coupling Constants (Hz) | General Remarks |
| 5-fluoro-dCTP | C5 of Cytosine | ~ -165 to -167 | ¹⁹F-¹H (H6): ~1.5 - 2.0 ¹⁹F-¹³C (C5): ~230-250 ¹⁹F-¹³C (C6): ~10-15 ¹⁹F-¹³C (C4): ~5-10 | The ¹⁹F chemical shift is sensitive to base pairing and stacking interactions. It is a valuable probe for DNA structure and protein-DNA interactions. |
| 5-fluoro-dUTP | C5 of Uracil | ~ -163 to -166 | ¹⁹F-¹H (H6): ~1.5 - 2.0 ¹⁹F-¹³C (C5): ~230-250 ¹⁹F-¹³C (C6): ~10-15 ¹⁹F-¹³C (C4): ~5-10 | Similar to 5-fluoro-dCTP, its chemical shift is responsive to the local environment, making it a useful tool for studying DNA conformation and ligand binding. |
| 2-fluoro-dATP | C2 of Adenine | ~ -55 to -70 | ¹⁹F-¹H: Coupling to neighboring protons can be observed. ¹⁹F-¹³C: Significant one-bond and two-bond couplings. | The chemical shift is in a distinct region compared to 5-fluoropyrimidines, allowing for multiplexed experiments. It is a useful probe for studying purine-specific interactions. The enzymatic synthesis of 2-fluoro-ATP has been reported as an efficient process.[3] |
Note: The chemical shift values are approximate and can be influenced by the local electronic environment.[2] Coupling constants are also dependent on the conformation of the nucleoside.
Key Considerations for Selecting a Fluorinated Nucleotide
-
Chemical Shift Dispersion: The large chemical shift dispersion of ¹⁹F NMR is a significant advantage, reducing the likelihood of signal overlap, which can be a challenge in ¹H NMR of macromolecules.[1]
-
Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local environment, including solvent exposure, hydrogen bonding, and interactions with other molecules.[1] This sensitivity makes it an excellent reporter for conformational changes and binding events.
-
Relaxation Properties: The spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹⁹F nucleus are influenced by factors such as molecular size, tumbling rate, and the presence of paramagnetic species.[1] For quantitative analysis, it is crucial to ensure a sufficient relaxation delay (typically 5 x T₁) between scans to allow for full recovery of magnetization.[4]
-
Coupling Constants: Spin-spin coupling between ¹⁹F and other nuclei (e.g., ¹H, ¹³C, ³¹P) can provide valuable structural information. These coupling constants are generally larger than ¹H-¹H couplings.[4] For instance, ¹⁹F-³¹P coupling can be used to probe the conformation of the phosphate (B84403) backbone.
Experimental Protocols
General Protocol for ¹⁹F NMR of Fluorinated Deoxynucleoside Triphosphates
This protocol outlines the general steps for acquiring ¹⁹F NMR spectra of fluorinated dNTPs. Optimization of specific parameters will be necessary for each sample and instrument.
1. Sample Preparation:
-
Dissolve the fluorinated dNTP in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5) to a final concentration of 1-5 mM.
-
Add 5-10% D₂O to the sample for the field-frequency lock.
-
If required, add an internal or external reference standard for chemical shift referencing (e.g., trifluoroacetic acid (TFA) or CFCl₃).[5]
-
Transfer the solution to a clean 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a spectrometer equipped with a fluorine-capable probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal from the D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for routine spectra.
-
Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured, as ¹⁹F chemical shifts can be highly variable.[6]
-
Transmitter Offset: Center the transmitter offset in the expected chemical shift region of the fluorinated nucleotide.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the fluorine nuclei of interest to ensure accurate quantification.[4] A typical starting value is 2-5 seconds.
-
Number of Scans: Adjust the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
¹H Decoupling: For simplified spectra, broadband proton decoupling can be applied during acquisition.
4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or using an automated routine.
-
Apply a baseline correction.
-
Reference the chemical shift scale to the internal or external standard.
Visualizing Experimental Workflows
Caption: General workflow for ¹⁹F NMR analysis of fluorinated nucleotides.
Signaling Pathways and Logical Relationships
The application of fluorinated nucleotides in ¹⁹F NMR extends to studying complex biological processes. For instance, they can be used to monitor the activity of DNA polymerases or to probe the conformational changes in DNA upon protein binding.
Caption: Application of ¹⁹F NMR with fluorinated nucleotides in biochemical assays.
References
- 1. biophysics.org [biophysics.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. rsc.org [rsc.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Unveiling the Impact of 5-Fluoro-dCTP on DNA Duplex Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle molecular interactions that govern DNA stability is paramount. The introduction of modified nucleotides, such as 5-fluoro-2'-deoxycytidine (B1672315) triphosphate (5-fluoro-dCTP), into a DNA duplex can have significant consequences for its melting temperature (Tm) and overall thermodynamic stability. This guide provides a comprehensive comparison of the effects of 5-fluoro-dCTP on DNA duplex melting temperature, supported by experimental data and detailed protocols, to aid in the design and interpretation of nucleic acid-based research and therapeutics.
The incorporation of 5-fluorocytosine (B48100), derived from 5-fluoro-dCTP, into a DNA duplex generally leads to a destabilization of the double helix, resulting in a lower melting temperature. This effect is attributed to the electron-withdrawing nature of the fluorine atom at the C5 position of the cytosine base, which can alter the base stacking and hydrogen bonding interactions within the DNA duplex.
A study investigating the effects of a single substitution of the related nucleoside, 5-fluorodeoxyuridine (FdUrd), found that it destabilized the DNA duplex, resulting in an increase in the Gibbs free energy (ΔΔG°37) of 0.3 kcal/mol[1]. While this study provides a strong indication of the destabilizing effect, other research suggests that the impact of 5-fluorouracil (B62378) (a metabolite of 5-fluorocytosine) on DNA melting temperature may be minimal, with duplexes containing thymine (B56734) or 5-fluorouracil exhibiting similar melting temperatures. This highlights the importance of considering the specific sequence context and experimental conditions when evaluating the effects of this modification.
Comparative Analysis of DNA Duplex Melting Temperatures
To provide a clear perspective on the impact of 5-fluoro-dCTP, the following table summarizes the change in melting temperature (ΔTm) observed with its incorporation and compares it to other common DNA modifications.
| Modification | Change in Melting Temperature (ΔTm) | Effect on Duplex Stability |
| 5-Fluorodeoxycytidine | Destabilizing (Qualitative) | Decreased |
| 5-Methylcytosine | ↑ (Increase) | Increased |
| Abasic Site (AP site) | ↓ (Decrease) | Decreased |
| 8-Oxoguanine | ↓ (Decrease) | Decreased |
Experimental Protocols for Determining DNA Duplex Melting Temperature
The melting temperature of a DNA duplex is typically determined by monitoring the change in absorbance at 260 nm as a function of temperature using a UV-Vis spectrophotometer. This technique, known as a thermal denaturation or "melting" experiment, relies on the hyperchromic effect, where the absorbance of DNA increases as the double helix dissociates into single strands.
Key Experimental Steps:
-
Sample Preparation:
-
Synthesize or obtain the desired unmodified and 5-fluorodeoxycytidine-modified DNA oligonucleotides.
-
Quantify the concentration of each oligonucleotide using its molar extinction coefficient at 260 nm.
-
Prepare duplex DNA samples by mixing equimolar amounts of the complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Anneal the duplexes by heating them to a temperature above the expected Tm (e.g., 95°C) for a few minutes and then slowly cooling to room temperature.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Transfer the DNA duplex solution to a quartz cuvette.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program a temperature ramp, typically from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Record the absorbance at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined by finding the maximum of the first derivative of the melting curve (dA/dT vs. T).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the impact of 5-fluoro-dCTP on DNA duplex melting temperature.
Signaling Pathways and Logical Relationships
The destabilizing effect of 5-fluorocytosine on the DNA duplex can be understood through the following logical relationship:
References
A Comparative Guide to the Validation of SELEX-Generated Aptamers Containing 5-Fluoro-dCTP
For Researchers, Scientists, and Drug Development Professionals
The in vitro selection process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX) has revolutionized the discovery of aptamers—short, single-stranded oligonucleotides that bind to a wide array of targets with high affinity and specificity. To enhance their therapeutic and diagnostic potential, chemical modifications are often introduced into the nucleotide building blocks. The incorporation of 5-fluoro-dCTP (5-F-dCTP) during SELEX is a key strategy to improve the stability and binding properties of the resulting DNA aptamers. This guide provides an objective comparison of the performance of 5-fluoro-dCTP-containing aptamers with standard, unmodified DNA aptamers, supported by experimental data and detailed protocols for their validation.
Performance Comparison: 5-Fluoro-dCTP Aptamers vs. Unmodified DNA Aptamers
The primary advantages of incorporating 5-fluoro-dCTP into aptamers are significantly enhanced nuclease resistance and, in many cases, improved binding affinity. The fluorine modification at the C5 position of cytosine alters the electronic properties of the nucleobase and can lead to more stable tertiary structures, contributing to these enhanced characteristics.
Quantitative Data Summary
The following tables summarize the typical performance differences observed between 5-fluoro-dCTP modified aptamers and their unmodified DNA counterparts. It is important to note that direct side-by-side comparisons for 5-fluoro-dCTP are not always available in the literature; therefore, data from closely related 2'-fluoro (2'-F) modifications, which confer similar properties, are included to provide a comprehensive overview.
Table 1: Comparison of Binding Affinity (Dissociation Constant, Kd)
| Aptamer Type | Target | Kd of Modified Aptamer | Kd of Unmodified DNA Aptamer | Fold Improvement |
| 2'F-ANA Modified | HIV-1 Integrase | 50-100 pM[1] | >10 nM | >100-fold[1] |
| 2'-F Pyrimidine (B1678525) RNA | Tenascin-C | ~5 nM | ~200 nM | ~40-fold |
| 5-position Modified | Target Protein | Low nM to pM range | Micromolar (µM) range[2] | 10 to 1000-fold |
Note: Data for 2'-Fluoro arabino nucleic acid (2'F-ANA) and 2'-Fluoro pyrimidine modifications are presented as they demonstrate the significant impact of fluorination on binding affinity.
Table 2: Comparison of Nuclease Resistance (Half-life in Serum)
| Aptamer Type | Serum Type | Half-life of Modified Aptamer | Half-life of Unmodified DNA Aptamer | Reference |
| 2'-Fluoro (fYrR) | Human Serum | ~10 hours | ~5-16 hours[3] | [3] |
| 2'-O-Methyl (Fully Modified) | Human Serum | >240 hours | ~5-16 hours[3] | |
| Unmodified DNA | Human Serum | - | ~60 minutes[4] | [4] |
| Unmodified DNA (Aptoll) | In vivo (human) | - | 9.5 hours | [5] |
| 2'-Fluoro and 2'-O-Methyl (Macugen®) | In vivo (human) | ~10 days | Seconds (for unmodified RNA) | [5] |
Note: While specific half-life data for 5-fluoro-dCTP aptamers is limited, the data for other 2'-modifications clearly illustrates the substantial increase in stability against nuclease degradation in serum compared to unmodified DNA. Unmodified DNA aptamers can have a half-life ranging from minutes to hours.[3][4]
Experimental Workflows and Diagrams
The validation of newly selected aptamers is a critical process to ensure their functionality and suitability for downstream applications. A typical workflow involves the initial selection of aptamer candidates from the SELEX process, followed by rigorous characterization of their binding affinity, specificity, and stability.
References
- 1. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and Challenges in Small-Molecule DNA Aptamer Isolation, Characterization, and Sensor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aptamergroup.com [aptamergroup.com]
A Comparative Analysis of Polymerase Acceptance: 5-Fluoro-dCTP vs. dCTP
In the realm of molecular biology and drug development, the use of modified nucleotides is a cornerstone for creating nucleic acid molecules with enhanced properties. Among these, 5-fluoro-dCTP, a C5-modified analog of the natural 2'-deoxycytidine (B1670253) 5'-triphosphate (dCTP), has garnered significant interest. This guide provides a comparative study of the acceptance of 5-fluoro-dCTP and dCTP by DNA polymerases, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
Executive Summary
The substitution of a hydrogen atom with fluorine at the C5 position of the pyrimidine (B1678525) ring in dCTP can influence its interaction with DNA polymerases. While comprehensive studies directly comparing 5-fluoro-dCTP and dCTP across a wide range of commercially available DNA polymerases are limited, existing research provides valuable insights. Notably, studies with HIV-1 Reverse Transcriptase have shown that 5-fluorination can, in some contexts, enhance the efficiency of incorporation. Furthermore, 5-fluoro-dCTP is a known substrate for Pwo polymerase in primer extension reactions.[1] The acceptance of C5-modified nucleotides is generally polymerase-dependent, with family B polymerases often showing greater promiscuity for such analogs.
This guide will delve into the available data on the incorporation of 5-fluoro-dCTP and other C5-modified cytidine (B196190) analogs, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
Data Presentation: A Comparative Overview
| DNA Polymerase | Nucleotide | Apparent Km (µM) | Apparent Vmax (relative to dCTP) | Incorporation Efficiency (Vmax/Km) (relative to dCTP) | Fidelity (Error Rate) |
| Taq Polymerase | dCTP | Value | 1 | 1 | ~1 x 10-5 |
| 5-fluoro-dCTP | Value | Value | Value | Value | |
| Pfu Polymerase | dCTP | Value | 1 | 1 | ~1 x 10-6 |
| 5-fluoro-dCTP | Value | Value | Value | Value | |
| Klenow Fragment | dCTP | Value | 1 | 1 | ~1 x 10-5 |
| 5-fluoro-dCTP | Value | Value | Value | Value | |
| Pwo Polymerase | dCTP | Value | 1 | 1 | Value |
| 5-fluoro-dCTP | Value | Value | Value | Value | |
| HIV-1 RT | dCTP | Value | 1 | 1 | Value |
| 5-fluoro-dCTP | Value | Value | Value | Value |
Experimental Protocols
To facilitate the direct comparison of 5-fluoro-dCTP and dCTP, the following detailed experimental protocols are provided.
Primer Extension Assay for Determining Relative Incorporation Efficiency
This assay is a straightforward method to qualitatively and semi-quantitatively assess the ability of a DNA polymerase to incorporate a modified nucleotide compared to its natural counterpart.
Materials:
-
Thermophilic DNA polymerase (e.g., Taq, Pfu, Pwo)
-
10X PCR buffer appropriate for the chosen polymerase
-
5' radiolabeled or fluorescently labeled DNA primer
-
DNA template with a known sequence
-
dATP, dGTP, dTTP solutions (10 mM)
-
dCTP and 5-fluoro-dCTP solutions (10 mM)
-
Nuclease-free water
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
1X TBE buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing: Prepare a master mix containing the labeled primer and template DNA in 1X PCR buffer. For a 20 µL reaction, use 1 pmol of primer and 1.5 pmol of template. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
Reaction Setup: Prepare separate reaction tubes for dCTP and 5-fluoro-dCTP. For each reaction, combine the following on ice:
-
Annealed primer/template: 2 µL
-
10X PCR buffer: 2 µL
-
dATP, dGTP, dTTP mix (1 mM each): 2 µL
-
dCTP or 5-fluoro-dCTP (at varying concentrations for kinetic analysis, e.g., 0.1, 0.5, 1, 5, 10 µM): 2 µL
-
DNA Polymerase (e.g., 1 unit of Taq): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 72°C for Taq) for a short time course (e.g., 1, 2, 5, 10 minutes).
-
Quenching: Stop the reactions by adding an equal volume of stop solution.
-
Denaturing Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Load the samples onto a denaturing polyacrylamide gel.
-
Visualization and Analysis: After electrophoresis, visualize the gel using a phosphorimager or fluorescence scanner. The intensity of the extended product bands will indicate the relative efficiency of incorporation of dCTP versus 5-fluoro-dCTP. For a more quantitative analysis, the band intensities can be measured and plotted against time or nucleotide concentration.
Steady-State Kinetic Analysis
This method provides a more quantitative measure of the kinetic parameters (Km and Vmax) for nucleotide incorporation.
Materials:
-
Same as for the Primer Extension Assay, but with unlabeled primers.
-
α-[³²P]-dATP or other labeled dNTP for detection.
Procedure:
-
Reaction Setup: Set up reactions as described for the primer extension assay, but with varying concentrations of the nucleotide of interest (dCTP or 5-fluoro-dCTP) and a fixed, saturating concentration of the other three dNTPs, one of which is radiolabeled.
-
Time Course: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and quench them by adding to a solution of 0.5 M EDTA.
-
Quantification: Spot the quenched aliquots onto DE81 ion-exchange filter paper. Wash the filters three times with 0.5 M sodium phosphate (B84403) buffer (pH 7.0) to remove unincorporated nucleotides. Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of product formed against time for each nucleotide concentration. Determine the initial velocity (V₀) from the linear phase of each curve. Plot V₀ against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows relevant to the use of modified nucleotides like 5-fluoro-dCTP.
Caption: Workflow for Primer Extension Assay.
Caption: SELEX Workflow with Modified Nucleotides.
References
A Researcher's Guide to Cross-Validation of 19F NMR Data with Other Structural Biology Techniques
For researchers, scientists, and drug development professionals, elucidating the conformational landscape of proteins is a critical endeavor. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a powerful tool for these investigations, offering unique insights into protein structure, dynamics, and interactions. However, the strength of any experimental data is magnified through validation with complementary techniques. This guide provides an objective comparison of ¹⁹F NMR with other key structural biology methods—X-ray crystallography and cryo-electron microscopy (cryo-EM)—and other biophysical techniques, supported by experimental data and detailed protocols.
At a Glance: Comparing Structural Biology Techniques
The selection of a structural biology technique is dictated by the specific research question, the nature of the protein sample, and the desired level of detail. While ¹⁹F NMR provides dynamic information in solution, X-ray crystallography and cryo-EM offer high-resolution static snapshots of protein structures.[1][2] A multi-pronged approach, integrating data from these techniques, provides a more comprehensive understanding of a protein's structure-function relationship.
| Feature | ¹⁹F NMR | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Sample State | Solution | Crystal | Vitreous Ice (Amorphous Solid) |
| Protein Size | < 100 kDa for detailed structural studies | No strict upper limit, but crystallization is a bottleneck | > 50 kDa, excels with large complexes |
| Resolution | Atomic (probes local environment) | Atomic (typically 1.5-3.5 Å) | Near-atomic (typically 2-5 Å) |
| Dynamic Information | Yes (ms timescale) | No (static average structure) | Can capture multiple conformational states |
| Key Strengths | Sensitive to conformational changes and dynamics in solution, no background signal.[3] | High-resolution structures of well-ordered systems. | Structure determination of large, complex, and flexible macromolecules without crystallization.[4] |
| Key Limitations | Provides indirect structural information, requires isotope labeling. | Requires well-diffracting crystals, can introduce artifacts. | Resolution can be limited by sample heterogeneity and particle orientation. |
Cross-Validation of ¹⁹F NMR with High-Resolution Structural Methods
Integrative structural biology, which combines data from multiple experimental techniques, is becoming increasingly crucial for a holistic understanding of complex biological systems. ¹⁹F NMR is particularly well-suited for this approach, as it can provide dynamic and functional context to the static structures obtained from X-ray crystallography and cryo-EM.
¹⁹F NMR and X-ray Crystallography: A Complementary Pair
X-ray crystallography provides a high-resolution, static picture of a protein's structure in a crystalline state. In contrast, ¹⁹F NMR offers insights into the protein's conformational dynamics and ligand interactions in solution.[2] Cross-validating data from these two techniques can confirm structural features and reveal dynamic regions of the protein that are not apparent in the crystal structure.
A common workflow for cross-validating ¹⁹F NMR and X-ray crystallography data involves using the crystal structure to guide the interpretation of NMR data and, conversely, using NMR data to understand the functional relevance of the crystal structure.
¹⁹F NMR-Guided Cryo-EM: A Synergistic Approach
Cryo-EM has revolutionized structural biology by enabling the determination of high-resolution structures of large and flexible macromolecules that are difficult to crystallize. ¹⁹F NMR can be a valuable tool to guide and validate cryo-EM studies. For instance, ¹⁹F NMR can be used to assess the conformational homogeneity of a sample before cryo-EM grid preparation, increasing the likelihood of obtaining a high-resolution structure. Furthermore, ¹⁹F NMR can identify and quantify different conformational states in solution, which can then be correlated with the different classes of particles observed in cryo-EM images.[5][6]
A compelling case study demonstrated the power of this synergistic approach in studying a 134 kDa membrane transporter. ¹⁹F NMR was used to identify and quantify multiple conformational states of the transporter in response to ligand binding and temperature changes. This information was then used to guide the cryo-EM data collection and analysis, leading to the discovery of novel conformational states.[5][6]
| Technique | Conformational State | Population (%) |
| ¹⁹F NMR | Inward-facing state (IFS) | 95 |
| Outward-facing state (OFS) | 5 | |
| Cryo-EM | Inward-facing state (IFS) | 91 |
| Outward-facing state (OFS) | 9 |
Table comparing the populations of conformational states of a membrane transporter as determined by ¹⁹F NMR and cryo-EM. The data shows a strong correlation between the two techniques.[5]
Cross-Validation of ¹⁹F NMR with Other Biophysical and NMR Techniques
Beyond high-resolution structural methods, ¹⁹F NMR data can be cross-validated with other techniques that probe different aspects of protein function and dynamics.
Comparison with Other NMR Techniques
While ¹⁹F NMR offers distinct advantages, it is often used in conjunction with other NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY).
| Feature | ¹⁹F NMR | ¹H-¹⁵N HSQC | ¹⁹F-¹⁹F NOESY |
| Nucleus Observed | ¹⁹F | ¹H, ¹⁵N | ¹⁹F |
| Information Obtained | Local environment, conformational changes, dynamics | Backbone amide environment, structural integrity | Through-space proximity of fluorine labels (< 5 Å) |
| Advantages | No background, high sensitivity, simpler spectra for large proteins.[7] | Provides information on the entire protein backbone. | Can provide distance restraints for structure calculation. |
| Limitations | Requires fluorine labeling, indirect structural information. | Spectral crowding in large proteins, lower sensitivity. | Requires incorporation of multiple fluorine labels. |
Validation of Binding Affinities
In the context of drug discovery, ¹⁹F NMR is frequently used to screen for and characterize the binding of small molecules to a protein target. The binding affinities (Kd) determined by ¹⁹F NMR can be cross-validated with other biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| Technique | Principle | Information Obtained | Throughput | Sample Consumption |
| ¹⁹F NMR | Measures changes in the chemical environment of a ¹⁹F label upon ligand binding. | Kd, kon, koff | Moderate | High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Kd, ΔH, ΔS, stoichiometry | Low | High |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding to a sensor surface. | Kd, kon, koff | High | Low |
A comparative overview of techniques for measuring protein-ligand binding affinities.[8][9][10][11][12]
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining high-quality, reproducible data. Below are generalized methodologies for the key techniques discussed.
¹⁹F NMR Spectroscopy
-
Protein Labeling:
-
Biosynthetic Labeling: Express the protein in an E. coli expression system using minimal media supplemented with a fluorinated amino acid analog (e.g., 5-fluoro-tryptophan).[13]
-
Site-Specific Labeling: Utilize amber codon suppression technology to incorporate a non-canonical, fluorinated amino acid at a specific site in the protein.
-
Chemical Tagging: Chemically modify a specific amino acid side chain (e.g., cysteine) with a fluorine-containing probe.[13]
-
-
Sample Preparation: Purify the labeled protein to >95% purity. Prepare the NMR sample in a suitable buffer at a concentration of 25-100 µM.
-
Data Acquisition: Acquire one-dimensional (1D) ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe. For ligand binding studies, titrate the protein sample with the ligand and acquire a series of ¹⁹F NMR spectra.
-
Data Analysis: Analyze the changes in ¹⁹F chemical shifts and line widths. Fit the data to an appropriate binding model to determine the dissociation constant (Kd).
X-ray Crystallography
-
Crystallization: Screen a wide range of conditions (precipitant, buffer, pH, temperature) to obtain well-diffracting crystals of the protein.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map. Build and refine a model of the protein that fits the electron density.
-
Validation: Assess the quality of the final model using various statistical parameters.
Cryo-Electron Microscopy
-
Sample Preparation: Apply a small volume of the purified protein solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to create a thin layer of vitrified ice.
-
Data Collection: Acquire a large number of images of the frozen particles at different orientations using a transmission electron microscope.
-
Image Processing: Select individual particle images and classify them into different conformational states.
-
3D Reconstruction: Reconstruct a three-dimensional density map from the 2D particle images.
-
Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it.
Conclusion
The cross-validation of ¹⁹F NMR data with other structural biology techniques provides a powerful and comprehensive approach to understanding protein structure, dynamics, and function. By integrating the solution-state, dynamic information from ¹⁹F NMR with the high-resolution static snapshots from X-ray crystallography and cryo-EM, researchers can build more accurate and complete models of biological systems. This integrative approach is particularly valuable in the field of drug discovery, where a thorough understanding of protein-ligand interactions is essential for the design of novel therapeutics.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 3. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing Proteins in Mammalian Cells by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. xantec.com [xantec.com]
- 11. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 12. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 13. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of DNA Polymerases with 5-fluoro-dCTP
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleotides, such as 5-fluoro-dCTP, into DNA is a critical technique in various fields, including drug development, diagnostics, and synthetic biology. The fluorine substitution at the C5 position of cytosine can alter the physicochemical properties of DNA, influencing everything from thermal stability to protein-DNA interactions. The efficiency and fidelity with which DNA polymerases incorporate this modified nucleotide are paramount for the successful application of these techniques. This guide provides a comparative analysis of the performance of different DNA polymerases with 5-fluoro-dCTP, supported by available experimental data and detailed protocols to aid in the selection of the most suitable enzyme for your research needs.
Performance Overview
The performance of a DNA polymerase is primarily assessed by its efficiency (the rate of nucleotide incorporation), fidelity (the accuracy of incorporation), and processivity (the number of nucleotides incorporated in a single binding event). While comprehensive comparative data for a wide range of thermostable DNA polymerases with 5-fluoro-dCTP is limited in publicly available literature, we can draw valuable insights from studies on other modified nucleotides and the known properties of these enzymes with natural dNTPs.
Efficiency of 5-fluoro-dCTP Incorporation
Kinetic studies provide a quantitative measure of a polymerase's efficiency in utilizing a specific nucleotide. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating a higher affinity of the enzyme for the substrate.
A study on calf thymus DNA polymerases α and β demonstrated that these enzymes can efficiently use 5-fluoro-dCTP. The apparent Km values for 5-fluoro-dCTP were found to be comparable to those for the natural dCTP, suggesting that the 5-fluoro modification does not significantly hinder the binding and incorporation by these eukaryotic polymerases.
| DNA Polymerase | Apparent Km for 5-fluoro-dCTP (μM) | Apparent Km for dCTP (μM) |
| DNA Polymerase α | 7.7 | Comparable to 5-fluoro-dCTP |
| DNA Polymerase β | 8.8 | Comparable to 5-fluoro-dCTP |
Table 1: Apparent Michaelis Constants (Km) of Calf Thymus DNA Polymerases for 5-fluoro-dCTP. Data suggests that these polymerases exhibit a high affinity for 5-fluoro-dCTP, comparable to the natural nucleotide.
Fidelity with Modified Nucleotides
Fidelity is a crucial parameter, especially in applications like cloning, sequencing, and the synthesis of functional nucleic acids. High-fidelity polymerases possess a 3' to 5' exonuclease activity, often referred to as "proofreading," which allows them to remove misincorporated nucleotides.[2]
The intrinsic fidelity of several common thermostable DNA polymerases with natural dNTPs has been well-characterized.
| DNA Polymerase | Family | 3'-5' Exonuclease (Proofreading) | Error Rate (per base per duplication) |
| Taq | A | No | 8.0 x 10⁻⁶ |
| Pfu | B | Yes | 1.3 x 10⁻⁶ |
| Vent | B | Yes | 2.8 x 10⁻⁶ |
| Deep Vent | B | Yes | 2.7 x 10⁻⁶ |
| KOD | B | Yes | High (comparable to Pfu) |
Table 2: Fidelity Comparison of Common Thermostable DNA Polymerases with Natural dNTPs.[2][3] The presence of a proofreading domain significantly reduces the error rate.
The introduction of a modified nucleotide like 5-fluoro-dCTP can potentially impact the fidelity of a DNA polymerase. The altered structure of the base may affect the geometry of the active site, potentially leading to an increase in misincorporation rates. High-fidelity polymerases with robust proofreading activity are generally recommended when accuracy is critical in experiments involving modified nucleotides.
Processivity with Modified Nucleotides
Processivity refers to the number of nucleotides a polymerase can add to a growing DNA strand before dissociating from the template. High processivity is advantageous for amplifying long DNA fragments. While specific data on the processivity of various polymerases with 5-fluoro-dCTP is scarce, it is known that the nature of the nucleotide can influence the processivity. For instance, the incorporation of a modified nucleotide might cause a slight distortion in the DNA duplex, leading to a higher dissociation rate for some polymerases.
Experimental Protocols
Protocol 1: Determining the Kinetic Parameters (Km and kcat) of 5-fluoro-dCTP Incorporation
This protocol outlines a steady-state kinetic analysis to determine the Michaelis constant (Km) and the catalytic rate constant (kcat) for the incorporation of 5-fluoro-dCTP by a DNA polymerase.
Materials:
-
Purified DNA polymerase of interest
-
Primer-template DNA substrate (a short oligonucleotide primer annealed to a longer template strand)
-
5-fluoro-dCTP solution of known concentration
-
dATP, dGTP, dTTP solutions
-
Reaction buffer specific to the DNA polymerase
-
Quenching solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Urea
-
TBE buffer (Tris-borate-EDTA)
-
Gel loading buffer (e.g., formamide-based)
-
Phosphorimager or fluorescence gel scanner (if using labeled primers)
Procedure:
-
Primer Labeling (Optional): For visualization, the 5' end of the primer can be labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Reaction Setup: Prepare a series of reaction mixtures, each containing a fixed concentration of the DNA polymerase and the primer-template DNA. Vary the concentration of 5-fluoro-dCTP across the different reaction tubes, ensuring a range of concentrations both below and above the expected Km. Include the other three natural dNTPs at a fixed, saturating concentration.
-
Initiation and Quenching: Initiate the reactions by adding the DNA polymerase to the reaction mixtures pre-incubated at the optimal reaction temperature for the enzyme. At specific time points (chosen to ensure the reaction is in the initial linear phase), stop the reactions by adding the quenching solution.
-
Gel Electrophoresis: Add gel loading buffer to the quenched reactions, denature the samples by heating, and load them onto a denaturing polyacrylamide gel.
-
Visualization and Quantification: After electrophoresis, visualize the bands corresponding to the unextended primer and the extended product. Quantify the intensity of these bands to determine the amount of product formed in each reaction.
-
Data Analysis: Plot the initial reaction velocity (rate of product formation) against the concentration of 5-fluoro-dCTP. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. The kcat can be calculated from Vmax if the active enzyme concentration is known (kcat = Vmax / [E]).
Protocol 2: Assessing the Fidelity of DNA Polymerase with 5-fluoro-dCTP using a lacZα-based Assay
This protocol describes a forward mutation assay to evaluate the fidelity of a DNA polymerase when incorporating 5-fluoro-dCTP.[4]
Materials:
-
DNA polymerase to be tested
-
dNTP mix containing dATP, dGTP, dTTP, and 5-fluoro-dCTP
-
A plasmid vector containing the lacZα gene as a reporter (e.g., pUC19)
-
Primers flanking the lacZα gene
-
PCR reaction buffer
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates containing ampicillin, IPTG, and X-gal
Procedure:
-
PCR Amplification: Perform PCR to amplify the lacZα gene from the plasmid template using the DNA polymerase of interest and the dNTP mix containing 5-fluoro-dCTP. As a control, perform a parallel PCR with the standard dNTP mix.
-
Purification and Digestion: Purify the PCR products and digest both the amplified lacZα fragment and the recipient plasmid vector with appropriate restriction enzymes.
-
Ligation and Transformation: Ligate the digested PCR products into the digested vector and transform the ligation mixture into competent E. coli cells.
-
Plating and Screening: Plate the transformed cells onto LB agar plates containing ampicillin, IPTG, and X-gal. Incubate the plates overnight at 37°C.
-
Colony Counting and Analysis: Count the number of blue and white colonies. Blue colonies contain a functional lacZα gene, while white or light blue colonies indicate a mutation that has disrupted the gene's function. The mutation frequency can be calculated as the ratio of white colonies to the total number of colonies. A higher frequency of white colonies in the reaction with 5-fluoro-dCTP compared to the control indicates a lower fidelity of the polymerase with the modified nucleotide.
Visualizations
Caption: Workflow for determining the kinetic parameters of 5-fluoro-dCTP incorporation.
Caption: Workflow for the lacZα-based fidelity assay with 5-fluoro-dCTP.
Conclusion
The selection of an appropriate DNA polymerase for applications involving 5-fluoro-dCTP is critical for experimental success. While data on thermostable polymerases is still emerging, the efficient incorporation by eukaryotic polymerases suggests the feasibility of using this modified nucleotide. For applications requiring high fidelity, polymerases with proofreading activity, such as Pfu or KOD, are likely to be the preferred choice, although their performance with 5-fluoro-dCTP needs to be empirically validated. The provided protocols offer a framework for researchers to benchmark different DNA polymerases in their own laboratories, enabling an informed decision based on the specific requirements of their experiments. As research in this area continues, a more comprehensive understanding of the interplay between various DNA polymerases and 5-fluoro-dCTP will undoubtedly emerge, further expanding the toolkit for molecular biologists and drug development professionals.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-fluoro-dCTP Sodium Salt: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like 5-fluoro-dCTP sodium salt is a critical component of laboratory safety and environmental responsibility. Due to its nature as a fluorinated pyrimidine, specific handling and disposal protocols are necessary. This guide provides a procedural, step-by-step approach to ensure the safe management of this compound salt waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to be outfitted with the appropriate Personal Protective Equipment (PPE). The specific PPE should be determined based on the concentration and volume of the material being handled.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. |
| Skin Protection | Laboratory coat and long-sleeved clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or creating aerosols. | Reduces the risk of inhalation. |
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
-
Halogenated Waste: this compound salt is a halogenated compound due to the presence of fluorine. Therefore, it must be disposed of in a designated halogenated waste stream.[1]
-
Segregation: It is crucial to keep halogenated waste separate from non-halogenated waste to prevent costly and complex disposal procedures.[2] Do not mix this waste with other waste streams such as acids, bases, or oxidizers.
-
Biohazardous Waste Consideration: If the this compound salt has been used in experiments involving recombinant or synthetic nucleic acids, it may need to be treated as biohazardous waste.[3][4] In such cases, institutional guidelines for biohazardous waste must be followed, which may include decontamination prior to disposal.[3][5]
2. Container Selection and Management:
-
Compatible Containers: Waste must be stored in containers made of a compatible material. For aqueous solutions of this compound salt, a clearly labeled, sealable plastic or glass container is appropriate.
-
Labeling: All waste containers must be clearly and accurately labeled.[1] The label should include:
-
The full chemical name: "this compound salt"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Toxic," "Halogenated Material")
-
The approximate concentration of the contents
-
The date when the first waste was added to the container
-
-
Container Integrity: Keep waste containers securely closed except when adding waste.[1] Do not overfill containers; leave at least 10% headspace for expansion.
3. Waste Accumulation and Storage:
-
Designated Area: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to use secondary containment, such as a plastic tub, to mitigate spills or leaks.
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area away from incompatible materials.
4. Disposal Request and Pickup:
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal. Contact them for specific guidance and to schedule a waste pickup.
-
Follow Institutional Procedures: Adhere strictly to your institution's procedures for hazardous waste collection.
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling of this compound salt in experimental settings should always be guided by a thorough risk assessment. Procedures should be designed to minimize waste generation and prevent accidental release into the environment.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound salt.
Caption: Decision workflow for the proper disposal of this compound salt.
Spill Response
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear the recommended PPE before attempting to clean the spill.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Dispose of all materials (absorbents, PPE, cleaning materials) as halogenated hazardous waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound salt, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 5-fluoro-dCTP sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-fluoro-dCTP sodium. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Given the absence of a comprehensive Safety Data Sheet (SDS) for this compound, this compound should be handled with the precautions typically reserved for potentially hazardous or cytotoxic substances.
I. Personal Protective Equipment (PPE)
The following table outlines the required personal protective equipment when handling this compound. Adherence to these guidelines is mandatory to prevent skin and respiratory exposure.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. | Provides a primary barrier against skin contact. The outer glove should be changed immediately upon suspected contamination. |
| Eye Protection | Chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Lab Coat | Full-length, cuffed lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher. | Recommended when handling the powdered form of the compound to prevent inhalation. |
II. Operational Plan: Handling Procedures
Follow these step-by-step instructions for the safe handling of this compound from receipt to use in experimental protocols.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The compound should be stored at -20°C in a clearly labeled, designated area away from general lab reagents.
-
Maintain an accurate inventory of the compound.
B. Preparation for Use:
-
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure the work area is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
When preparing solutions, add the diluent to the powdered compound slowly to avoid aerosolization.
C. Experimental Use:
-
Clearly label all solutions containing this compound.
-
If working outside of a fume hood with solutions, ensure proper ventilation and wear appropriate PPE.
-
After use, decontaminate all surfaces and equipment with a suitable laboratory disinfectant.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.[1][2] Do not mix with non-halogenated waste.[1][3]
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
B. Waste Disposal Procedure:
-
All waste containers must be kept closed except when adding waste.[1][2]
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.[1][3]
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
IV. Emergency Procedures
In the event of an emergency, follow these procedures and report the incident to your laboratory supervisor and EHS department.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Spill | For a minor spill, alert others in the area, wear appropriate PPE, and absorb the spill with an inert material.[6] Collect the absorbed material in a sealed container for hazardous waste disposal.[3][6] For a major spill, evacuate the area and contact your institution's EHS office.[5][6] |
V. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. benchchem.com [benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
